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Core Science & Biosynthesis

Foundational

spectroscopic data for 4-[(Furan-2-ylmethyl)amino]pentan-1-ol (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-[(Furan-2-ylmethyl)amino]pentan-1-ol This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel compou...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-[(Furan-2-ylmethyl)amino]pentan-1-ol

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel compound 4-[(Furan-2-ylmethyl)amino]pentan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document outlines the core principles and practical methodologies for obtaining and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. The insights herein are grounded in established spectroscopic principles and data from structurally related compounds, offering a predictive and instructional framework for its analysis.

The molecule 4-[(Furan-2-ylmethyl)amino]pentan-1-ol incorporates several key functional groups: a furan ring, a secondary amine, and a primary alcohol. This unique combination suggests potential applications in medicinal chemistry and materials science, as furan derivatives are known to exhibit a wide range of biological activities and serve as versatile synthetic intermediates.[1][2][3] Accurate spectroscopic characterization is the cornerstone of its chemical identity, purity assessment, and structural elucidation, which are critical for any further investigation and application. This guide will detail the expected spectroscopic signatures of this compound and the rationale behind the analytical approaches.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 4-[(Furan-2-ylmethyl)amino]pentan-1-ol, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.

Sample Preparation:

  • Dissolve approximately 5-10 mg of a high-purity sample of 4-[(Furan-2-ylmethyl)amino]pentan-1-ol in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Instrumental Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.[4]

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width: 0 to 200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing & Analysis Dissolve Dissolve Sample (5-10 mg in 0.6 mL solvent) Add_TMS Add Internal Standard (TMS) Dissolve->Add_TMS Transfer Transfer to NMR Tube Add_TMS->Transfer H1_NMR ¹H NMR Acquisition Transfer->H1_NMR C13_NMR ¹³C NMR Acquisition Transfer->C13_NMR Processing Fourier Transform, Phase & Baseline Correction H1_NMR->Processing C13_NMR->Processing Integration Integration & Peak Picking Processing->Integration Interpretation Structural Elucidation Integration->Interpretation

Fig. 1: Experimental workflow for NMR analysis.
Expected ¹H NMR Spectrum

The expected proton NMR spectrum of 4-[(Furan-2-ylmethyl)amino]pentan-1-ol in CDCl₃ would exhibit distinct signals for each unique proton environment.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.35dd1HH-5 (furan)The proton at the 5-position of the furan ring is coupled to H-4 and H-3.
~6.30dd1HH-4 (furan)Coupled to H-5 and H-3.
~6.20d1HH-3 (furan)Coupled to H-4.
~3.80s2H-CH₂- (furfuryl)Methylene protons adjacent to the furan ring and the amine.
~3.65t2H-CH₂-OHMethylene protons adjacent to the hydroxyl group.
~2.80m1H-CH-NH-Methine proton at the 4-position of the pentanol chain.
~1.50-1.70m4H-CH₂-CH₂-Methylene protons of the pentanol backbone.
~1.20d3H-CH₃Methyl protons at the 5-position of the pentanol chain.
Broads2H-NH-, -OHExchangeable protons; signal may vary in position and intensity.

Note: Chemical shifts are predictive and may vary based on solvent and concentration.

Expected ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule.

Chemical Shift (δ, ppm) Assignment Rationale
~152C-2 (furan)Quaternary carbon of the furan ring attached to the methylene group.
~142C-5 (furan)Protonated carbon of the furan ring.
~110C-4 (furan)Protonated carbon of the furan ring.
~107C-3 (furan)Protonated carbon of the furan ring.
~63-CH₂-OHCarbon bearing the primary alcohol.
~55-CH-NH-Methine carbon attached to the nitrogen.
~45-CH₂- (furfuryl)Methylene carbon between the furan and the amine.
~35-40-CH₂-CH₂-Methylene carbons of the pentanol backbone.
~20-CH₃Methyl carbon.

Note: The chemical shifts for furan carbons are based on known values for similar structures.[5]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol for IR Data Acquisition

Sample Preparation:

  • Neat (liquid sample): A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

  • KBr Pellet (solid sample): A small amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent disk.

Instrumental Parameters:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

  • Scan Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Prep Prepare Sample (Neat liquid or KBr pellet) Acquire Acquire FTIR Spectrum (4000-400 cm⁻¹) Prep->Acquire Identify Identify Characteristic Absorption Bands Acquire->Identify Correlate Correlate Bands to Functional Groups Identify->Correlate

Fig. 2: Experimental workflow for IR analysis.
Expected IR Spectrum

The IR spectrum of 4-[(Furan-2-ylmethyl)amino]pentan-1-ol will display characteristic absorption bands for its functional groups.

Frequency Range (cm⁻¹) Vibration Assignment
3400 - 3200 (broad)O-H stretchAlcohol
3400 - 3300 (sharp, medium)N-H stretchSecondary amine
3150 - 3100=C-H stretchFuran
2960 - 2850C-H stretchAliphatic
~1580, 1500, 1450C=C stretchFuran ring
1250 - 1000C-O stretchPrimary alcohol
1150 - 1085C-N stretchAmine
~1020C-O-C stretchFuran ring[6]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its structure.

Experimental Protocol for MS Data Acquisition

Ionization Method:

  • Electron Ionization (EI): A hard ionization technique that provides detailed fragmentation patterns.

  • Electrospray Ionization (ESI): A soft ionization technique ideal for determining the molecular weight of polar molecules.[4]

Instrumental Parameters:

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

  • Mass Range: m/z 50 - 500.

  • Ionization Mode: Positive ion mode is generally preferred for amines.

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis & Detection cluster_data Data Interpretation Intro Direct Infusion or GC/LC Introduction Ionize Select Ionization (EI or ESI) Intro->Ionize Analyze Separate Ions by m/z Ionize->Analyze Detect Detect Ions Analyze->Detect Interpret Determine Molecular Ion & Analyze Fragmentation Detect->Interpret

Fig. 3: Experimental workflow for Mass Spectrometry analysis.
Expected Mass Spectrum

The molecular formula of 4-[(Furan-2-ylmethyl)amino]pentan-1-ol is C₁₀H₁₇NO₂. The expected molecular weight is approximately 183.25 g/mol .

ESI-MS:

  • [M+H]⁺: An intense peak is expected at m/z 184.13, corresponding to the protonated molecule.

EI-MS:

  • Molecular Ion (M⁺): A peak at m/z 183 may be observed, though it might be weak due to facile fragmentation.

  • Key Fragment Ions:

    • m/z 165: Loss of H₂O (18 amu) from the molecular ion.

    • m/z 152: Loss of CH₂OH (31 amu) from the molecular ion.

    • m/z 96: Cleavage of the C-N bond, resulting in the furfurylamine cation.

    • m/z 81: A characteristic fragment of the furan ring, corresponding to the furfuryl cation.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation and characterization of 4-[(Furan-2-ylmethyl)amino]pentan-1-ol. By employing a combination of NMR, IR, and MS techniques, researchers can gain a detailed understanding of its molecular architecture. The predicted data and methodologies presented here serve as a valuable resource for scientists engaged in the synthesis, purification, and application of this and related novel compounds. The self-validating nature of these combined spectroscopic techniques ensures a high degree of confidence in the elucidated structure, which is paramount for advancing drug discovery and development efforts.

References

  • Asghari, S., Ramezani, M., & Safavi, M. (2014). Synthesis and antioxidant evaluation of 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters. Research in Pharmaceutical Sciences, 9(4), 265–273. Available from: [Link]

  • Märk, J., Pollien, P., Lindinger, C., Blank, I., & Märk, T. (2006). Quantitation of furan and methylfuran formed in different precursor systems by proton transfer reaction mass spectrometry. Journal of Agricultural and Food Chemistry, 54(7), 2786–2793. Available from: [Link]

  • Chen, B.-H., Lin, Y.-C., Leong, U. I., & Shen, Y.-C. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods, 12(4), 748. Available from: [Link]

  • PubChem. 2-(Aminomethyl)pentan-1-ol. Available from: [Link]

  • Ahmad, S., & Ali, A. (2024). A Comprehensive Review on the Total Synthesis of Antibacterial Furanomycin and Its Analogs. Molecules, 29(22), 4991. Available from: [Link]

  • Brückner, H., & Fujii, N. (2011). Mass Spectrometric Detection and Formation of D-Amino Acids in Processed Plant Saps, Syrups, and Fruit Juice Concentrates. Journal of Agricultural and Food Chemistry, 59(15), 8254–8262. Available from: [Link]

  • Tantawy, A. H., & El-Azab, A. S. (2019). Quantum chemical studies, spectroscopic analysis and molecular structure investigation of 4-Chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid. Macedonian Journal of Chemistry and Chemical Engineering, 38(2), 253-266. Available from: [Link]

  • White, R. H. (1988). Biosynthesis of the 2-(aminomethyl)-4-(hydroxymethyl)furan subunit of methanofuran. Biochemistry, 27(8), 2943–2949. Available from: [Link]

  • Peterson, L. A., Naruko, K. C., & Peterson, L. A. (2012). Identification and pathway mapping of furan target proteins reveal mitochondrial energy production and redox regulation as critical targets of furan toxicity. Chemical Research in Toxicology, 25(5), 1073–1084. Available from: [Link]

  • PubChem. (+)-2-Methyl-1-pentanol. Available from: [Link]

  • Szafraniec, J., Antoszczak, M., Wujec, M., & Szafraniec, M. (2018). Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl)-2-(ethylamino)pentan-1-one (4-MEAP) hydrochloride. Forensic Toxicology, 36(1), 141–150. Available from: [Link]

  • Van Acker, T., Van den Bosch, S., & Sels, B. F. (2016). Molecular structure and composition elucidation of an industrial humin and its fractions. RSC Advances, 6(101), 99066-99077. Available from: [Link]

  • Fay, L. B., Huynh-Ba, T., & Blank, I. (1998). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 46(12), 5126–5132. Available from: [Link]

  • Dumesic, J. A., & Roman-Leshkov, Y. (2014). Preparation of aminomethyl furans and alkoxymethyl furan derivatives from carbohydrates. Google Patents.
  • Tamariz, J., & Perez, A. L. (2015). Total Synthesis of Naturally Occurring Furan Compounds 5-{[(4-Hydroxybenzyl)oxy]methyl}-2-furaldehyde and Pichiafuran C. Molecules, 20(8), 14694–14710. Available from: [Link]

  • Wójtowicz, A., Szafraniec-Szczęsny, J., Antoszczak, M., Wujec, M., & Szafraniec, M. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). Molecules, 28(12), 4699. Available from: [Link]

  • PubChem. 1-Pentanol. Available from: [Link]

  • Abdrakhmanov, I. B., Sagitdinova, K. F., & Sharafutdinova, D. R. (2021). ANTIBACTERIAL FURAN DERIVATIVES: A RAMAN SPECTROSCOPIC INVESTIGATION. SCIENCE & INNOVATION, 1(D4), 1-6. Available from: [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available from: [Link]

  • Wikipedia. 5-Amino-1-pentanol. Available from: [Link]

  • Furdík, M., & Pakan, M. (1965). On Furan Derivatives. XVII. Preparation and Infra-red Spectra of 5-Aminofuroates. Chemical Papers, 19(8), 629-635. Available from: [Link]

  • NextSDS. (R)-2-AMINO-1-(FURAN-2-YL)-ETHANOL. Available from: [Link]

Sources

Exploratory

physical and chemical properties of 4-[(Furan-2-ylmethyl)amino]pentan-1-ol

Executive Summary & Chemical Rationale 4-[(Furan-2-ylmethyl)amino]pentan-1-ol (Molecular Formula: C10H17NO2) is a highly versatile, bifunctional secondary amine . As an Application Scientist in early-stage drug discovery...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

4-[(Furan-2-ylmethyl)amino]pentan-1-ol (Molecular Formula: C10H17NO2) is a highly versatile, bifunctional secondary amine . As an Application Scientist in early-stage drug discovery, I frequently leverage molecules of this class as foundational building blocks for fragment-based drug discovery (FBDD) and targeted library synthesis.

The molecule bridges two distinct chemical spaces: the electron-rich, aromatic furan ring (a classic bioisostere) and a flexible, hydrophilic aminopentanol chain. This unique structural duality provides excellent vectorization for probing deep hydrophobic pockets while maintaining solvent-exposed hydrogen-bonding capabilities.

Physicochemical Properties & Molecular Causality

Understanding the physicochemical baseline of a building block is critical for predicting its behavior in both synthetic workflows and biological assays. The properties of 4-[(Furan-2-ylmethyl)amino]pentan-1-ol are dictated by the interplay between its lipophilic core and its polar terminal groups.

PropertyQuantitative ValueRationale / Causality
Molecular Formula C10H17NO2Core composition combining furfuryl and aminopentanol moieties .
Molecular Weight 183.25 g/mol Falls well within the "Rule of 3" for FBDD, ensuring high ligand efficiency.
Physical State (RT) Viscous liquidIntermolecular hydrogen bonding between the -OH and -NH groups prevents crystallization at room temperature.
Predicted pKa ~9.2The alkyl substitution on the secondary amine increases electron density, resulting in a basicity typical of dialkylamines.
Predicted LogP 1.1 - 1.5The lipophilicity of the furan and pentyl chain is perfectly counterbalanced by the hydrophilic amine and hydroxyl groups.
Solubility >50 mg/mL in DMSO/DCMAmphiphilic nature allows robust solvation in both polar aprotic and non-polar chlorinated solvents.

Synthetic Methodology: The Reductive Amination Paradigm

The most robust and scalable method for synthesizing 4-[(Furan-2-ylmethyl)amino]pentan-1-ol is the direct reductive amination of furfural with 4-aminopentan-1-ol.

Rationale for Reagent Selection

We employ Sodium Triacetoxyborohydride (NaBH(OAc)3) as the hydride source . The causality behind this choice is twofold:

  • Chemoselectivity: Unlike NaBH4, which rapidly reduces aldehydes to alcohols, NaBH(OAc)3 is sterically hindered and electronically deactivated by its electron-withdrawing acetate groups. It selectively reduces the transient iminium ion without reducing the starting furfural .

  • Acid Sensitivity of Furan: The furan ring is highly sensitive to strong acids, which can trigger ring-opening or polymerization. NaBH(OAc)3 operates efficiently in mildly acidic to neutral conditions, preserving the integrity of the furan heterocycle .

SynthesisWorkflow Furfural Furfural (Aldehyde) Imine Imine Intermediate (Transient) Furfural->Imine Condensation Amine 4-Aminopentan-1-ol (Primary Amine) Amine->Imine Condensation Product 4-[(Furan-2-ylmethyl)amino]pentan-1-ol Imine->Product Reduction Reagent NaBH(OAc)3 (Reducing Agent) Reagent->Product Hydride Transfer

Figure 1: Reductive amination workflow for 4-[(Furan-2-ylmethyl)amino]pentan-1-ol synthesis.

Step-by-Step Protocol (Self-Validating System)

To ensure reproducibility, this protocol is designed as a self-validating system with built-in analytical checkpoints.

  • Imine Formation: Dissolve 4-aminopentan-1-ol (1.0 equiv, 10 mmol) and furfural (1.05 equiv, 10.5 mmol) in anhydrous 1,2-dichloroethane (DCE, 30 mL).

    • Causality: DCE is the optimal solvent as it stabilizes the iminium intermediate and provides excellent solubility for the borohydride reagent .

    • Validation Checkpoint 1: Stir for 2 hours at room temperature. Take a 50 µL aliquot, dilute in CDCl3, and perform a quick 1H NMR. The disappearance of the aldehyde proton (~9.5 ppm) and appearance of the imine proton (~8.1 ppm) confirms complete condensation.

  • Reduction: Cool the reaction mixture to 0 °C. Add NaBH(OAc)3 (1.4 equiv, 14 mmol) portion-wise over 15 minutes to control the exothermic hydride transfer .

  • Maturation: Allow the reaction to warm to room temperature and stir for an additional 12 hours.

    • Validation Checkpoint 2: TLC (DCM:MeOH 9:1, Ninhydrin stain). The secondary amine product will appear as a distinct, UV-active spot that stains deep blue/purple with ninhydrin, with an Rf significantly lower than the starting furfural.

  • Quench & Workup: Quench the reaction carefully with saturated aqueous NaHCO3 (20 mL) to neutralize the acetic acid byproduct and destroy excess hydride. Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude viscous oil via flash column chromatography (Silica gel, gradient elution from 100% DCM to 90:10 DCM:MeOH with 1% Et3N).

    • Causality: The addition of 1% Et3N prevents the basic secondary amine from streaking on the acidic silica gel, ensuring sharp peak elution and high mass recovery.

Analytical Characterization Standards

For a compound to be utilized in downstream biological assays, its structural integrity must be unequivocally proven.

  • 1H NMR (400 MHz, CDCl3):

    • Furan Ring: Expected signals at δ 7.35 (dd, 1H, O-CH=C), 6.30 (dd, 1H, C=CH-CH), and 6.18 (d, 1H, C=CH-C). The distinct coupling constants (J ~ 3.2, 1.8 Hz) are diagnostic of the 2-substituted furan.

    • Furfuryl Methylene: A singlet or closely spaced AB system around δ 3.80 (s, 2H, Ar-CH2-N), deshielded by both the aromatic ring and the amine.

    • Aliphatic Chain: The terminal hydroxyl methylene appears as a triplet near δ 3.60 (t, 2H, CH2-OH). The methine proton adjacent to the amine (CH-N) will appear as a multiplet around δ 2.75.

  • LC-MS (ESI+): Expected [M+H]+ peak at m/z 184.1.

Pharmacophore Mapping & Drug Discovery Applications

In medicinal chemistry, 4-[(Furan-2-ylmethyl)amino]pentan-1-ol serves as a highly modular pharmacophore.

Pharmacophore Molecule 4-[(Furan-2-ylmethyl)amino]pentan-1-ol Furan Furan Ring (Bioisostere) Molecule->Furan Amine Secondary Amine (H-Bond Donor/Acceptor) Molecule->Amine Alkyl Pentyl Chain (Hydrophobic Linker) Molecule->Alkyl Hydroxyl Terminal Hydroxyl (H-Bonding) Molecule->Hydroxyl

Figure 2: Pharmacophore mapping of the bifunctional building block for drug discovery.

  • The Furan Bioisostere: The furan ring is frequently utilized as a bioisostere for phenyl or pyrrole rings. It provides an electron-rich surface capable of engaging in cation-π or π-π stacking interactions within receptor binding pockets, while the oxygen atom can act as a weak hydrogen bond acceptor.

  • The Amino Alcohol Motif: The secondary amine and terminal hydroxyl group are perfectly spaced to engage in bidentate hydrogen bonding. This motif is highly privileged in kinase hinge-binding inhibitors and GPCR ligands, where the flexible pentyl chain allows the molecule to adopt multiple bioactive conformations.

Handling, Stability, and Storage Protocols

  • Oxidative Susceptibility: Electron-rich furans are susceptible to auto-oxidation and Diels-Alder-type dimerizations upon prolonged exposure to light and atmospheric oxygen.

  • Storage Causality: To maintain >99% purity, the compound must be stored in amber glass vials under an inert atmosphere (Argon or Nitrogen) at -20 °C.

  • Hygroscopicity: The amino alcohol moiety is hygroscopic. When preparing stock solutions (e.g., in DMSO for high-throughput screening), ensure the solvent is strictly anhydrous to prevent water-induced degradation or concentration inaccuracies during acoustic dispensing.

References

  • National Center for Biotechnology Information. "3-(Aminomethyl)-3-(furan-2-yl)pentan-1-ol | C10H17NO2 | CID 66089105". PubChem. URL:[Link]

  • The Pherobase. "Essence Encyclopedia: A Comprehensive Catalog of Semiochemical Compounds". Pherobase. URL:[Link]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". The Journal of Organic Chemistry, ACS Publications, 1996. URL:[Link]

  • Organic Chemistry Portal. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride". Organic-Chemistry.org. URL: [Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. "A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes". Organic Process Research & Development, ACS Publications, 2006. URL:[Link]

Foundational

Elucidating the Mechanism of Action of 4-[(Furan-2-ylmethyl)amino]pentan-1-ol: A Strategic Technical Guide

Abstract 4-[(Furan-2-ylmethyl)amino]pentan-1-ol is a novel chemical entity whose mechanism of action (MoA) remains uncharacterized. The presence of a furan ring, a structural motif common in many pharmacologically active...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

4-[(Furan-2-ylmethyl)amino]pentan-1-ol is a novel chemical entity whose mechanism of action (MoA) remains uncharacterized. The presence of a furan ring, a structural motif common in many pharmacologically active agents, suggests a potential for significant biological activity.[1][2] This technical guide presents a comprehensive, multi-phased strategic framework for the systematic elucidation of its MoA. We detail a logical progression from broad, unbiased screening and hypothesis-driven target identification to rigorous in vitro validation, downstream signaling pathway analysis, and eventual in vivo proof-of-concept. This document serves as an in-depth guide for researchers, scientists, and drug development professionals, providing not only a sequence of experimental protocols but also the causal reasoning behind each methodological choice, ensuring a self-validating and robust investigational cascade.

Part 1: Compound Profile and Rationale for Investigation

Molecular and Chemical Profile

4-[(Furan-2-ylmethyl)amino]pentan-1-ol is an organic compound featuring a furan ring linked via a secondary amine to a pentanol backbone.[3] Its key structural features—a heterocyclic aromatic system, a hydrogen bond-donating and -accepting secondary amine, and a primary alcohol—confer specific physicochemical properties that are critical for its potential interactions with biological macromolecules.[3][4]

PropertyValue / DescriptionSource
Molecular Formula C₁₁H₁₉NO₂[3]
Molecular Weight 197.27 g/mol N/A
Key Functional Groups Furan, Secondary Amine, Primary Alcohol[3]
Predicted Reactivity The hydroxyl group is susceptible to oxidation, while the secondary amine can act as a nucleophile. The furan ring can participate in various electrophilic and cycloaddition reactions.[3]
Pharmacological Context and Initial Hypotheses

The furan scaffold is a "privileged structure" in medicinal chemistry, appearing in drugs with diverse therapeutic applications.[1][2] Furan derivatives have been reported to possess antimicrobial, anticancer, anti-inflammatory, and cardiovascular effects.[5][6][7] Furthermore, the overall structure of 4-[(Furan-2-ylmethyl)amino]pentan-1-ol bears a resemblance to psychoactive benzofuran and phenethylamine derivatives, which are known to interact with monoamine systems in the central nervous system.[8][9][10]

This structural precedent allows for the formulation of two primary, divergent hypotheses regarding its MoA:

  • Hypothesis A (Oncology/Infectious Disease): The compound may exhibit cytotoxic or antimicrobial activity through mechanisms common to other furan-containing agents, such as DNA damage or inhibition of critical metabolic enzymes.[1]

  • Hypothesis B (Neuropharmacology): The compound may act as a modulator of neurotransmitter systems, such as monoamine transporters (for dopamine, norepinephrine, serotonin) or G-protein coupled receptors (GPCRs), particularly serotonin receptors.[8][11][12]

A successful investigation must pursue both hypothesis-driven and unbiased approaches to avoid confirmation bias and uncover potentially novel mechanisms.[13]

Part 2: A Phased Strategy for MoA Elucidation

This investigation is structured in four sequential phases, designed to progressively narrow the mechanistic possibilities from broad biological effects to specific molecular interactions.

Phase I: Target Identification and Initial Characterization

The primary goal of Phase I is to identify the direct molecular target(s) of the compound. A combination of direct biochemical, genetic, and computational methods provides the most robust path to target discovery.[14]

G cluster_0 Phase I: Target Identification A Compound Procurement & QC B Unbiased Phenotypic Screening A->B C Hypothesis-Driven Screening A->C D Affinity Chromatography- Mass Spectrometry B->D If Phenotype Observed E CRISPR-Cas9 Genetic Screen B->E If Phenotype Observed G Candidate Target List Generation B->G C->G F Computational Docking (Post-Hoc) G->F

Caption: Workflow for Phase I target identification of 4-[(Furan-2-ylmethyl)amino]pentan-1-ol.

  • Objective: To identify any significant, unanticipated biological activity in a broad, disease-relevant context.

  • Methodology: Screen the compound at six 10-fold serial dilutions (100 µM to 1 nM) against a panel of 60 human cancer cell lines (e.g., the NCI-60 panel).[15]

  • Readout: Measure cell viability after 48-hour incubation using a standard MTT or CellTiter-Glo® assay.

  • Causality: A significant and selective reduction in viability for a specific cell line or lineage provides a strong, unbiased starting point for target identification in that cellular context.[16] This phenotype becomes the basis for subsequent genetic screens (Protocol 3).

  • Objective: To test Hypothesis B by assessing interaction with key CNS targets.

  • Methodology:

    • Receptor Binding Assay: Perform radioligand binding assays for a panel of key CNS receptors, including serotonin (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂ᵦ, 5-HT₂C), dopamine (D₁, D₂), and adrenergic (α₁, α₂) receptors.

    • Transporter Uptake Assay: Use HEK293 cells stably expressing human dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[9] Measure the compound's ability to inhibit the uptake of radiolabeled substrates (e.g., [³H]dopamine).

  • Readout: Calculate the inhibition constant (Ki) for binding assays and the half-maximal inhibitory concentration (IC₅₀) for uptake assays.

  • Causality: High affinity (low Ki or IC₅₀) for a specific receptor or transporter provides a direct, testable lead for a primary molecular target.[8]

  • Objective: To physically isolate binding partners from a complex cellular proteome.[14][17]

  • Methodology:

    • Probe Synthesis: Synthesize a derivative of the compound by attaching a linker and biotin tag to the primary alcohol, a site less likely to be critical for binding.

    • Lysate Preparation: Prepare whole-cell lysate from a responsive cell line identified in Protocol 1.

    • Pulldown: Incubate the biotinylated probe with the lysate. Capture the probe and any bound proteins using streptavidin-coated magnetic beads.

    • Elution & Identification: Elute the bound proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17]

  • Self-Validation: A crucial control is to perform a competitive pulldown where the lysate is pre-incubated with an excess of the original, non-biotinylated compound. A true target protein will show significantly reduced binding to the beads in the competitive sample.[18]

Phase II: In Vitro Target Validation and Functional Characterization

Once a list of candidate targets is generated, Phase II aims to confirm the direct interaction and characterize its functional consequences.[19]

  • Objective: To obtain quantitative, real-time data on the binding and dissociation kinetics between the compound and a purified candidate target protein.

  • Methodology:

    • Immobilize the purified recombinant target protein (identified in Phase I) onto an SPR sensor chip.

    • Flow serial dilutions of 4-[(Furan-2-ylmethyl)amino]pentan-1-ol over the chip.

    • Measure the change in refractive index upon binding and dissociation.

  • Readout: Calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

  • Causality: A low KD value (typically in the nM to low µM range) provides strong evidence of a direct, high-affinity interaction, validating the finding from Phase I.[14]

  • Objective: To measure the effect of target engagement on cellular function.[20][21]

  • Methodology (Example for a GPCR target):

    • Use a cell line endogenously or exogenously expressing the target receptor.

    • Stimulate the cells with a known agonist in the presence of varying concentrations of 4-[(Furan-2-ylmethyl)amino]pentan-1-ol.

    • Measure the downstream second messenger response (e.g., cAMP accumulation for Gs/Gi-coupled receptors, or intracellular calcium flux for Gq-coupled receptors).

  • Readout: Generate a dose-response curve and calculate the half-maximal effective concentration (EC₅₀) or IC₅₀. Determine if the compound is an agonist, antagonist, or allosteric modulator.

  • Causality: This step directly links the physical binding of the compound to its target with a measurable biological outcome, which is a cornerstone of MoA validation.[22][23]

TargetAssay TypeResult (KD / IC₅₀)Functional Effect
Serotonin Receptor 5-HT₂ₐSPR BindingKD = 75 nMN/A
Serotonin Receptor 5-HT₂ₐCalcium Flux AssayEC₅₀ = 250 nMPartial Agonist
Dopamine Transporter (DAT)[³H]DA UptakeIC₅₀ = 1.2 µMInhibitor
Candidate Kinase XEnzyme Activity AssayIC₅₀ = 5.6 µMInhibitor
Phase III: Signaling Pathway Analysis

This phase investigates the broader cellular consequences of target engagement, mapping the downstream signaling cascades.[24][25]

G cluster_0 Phase III: Signaling Pathway Analysis A Validated Target (from Phase II) B Treat Cells with Compound A->B C Phospho-Proteomic Array B->C E Gene Expression Analysis (RNA-Seq) B->E D Western Blot Validation C->D Validate Hits F Pathway Enrichment Analysis D->F E->F G Construct Signaling Pathway Model F->G

Caption: A streamlined workflow for dissecting the signaling pathways modulated by the compound.

  • Objective: To validate the activation or inhibition of specific proteins within a hypothesized signaling pathway.[26]

  • Methodology:

    • Based on pathway enrichment analysis (e.g., from proteomics or RNA-Seq data), select key signaling proteins for investigation (e.g., AKT, ERK, CREB).[15][16]

    • Treat responsive cells with the compound for various time points (e.g., 5, 15, 30, 60 minutes).

    • Lyse the cells and separate proteins by SDS-PAGE.

    • Probe membranes with antibodies specific to both the total protein and its phosphorylated (activated) form.

  • Readout: Quantify band intensity to determine the change in protein phosphorylation over time.

  • Causality: Demonstrating a time- and dose-dependent change in the phosphorylation status of key downstream effectors provides definitive evidence of pathway modulation.[27]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Compound 4-[(Furan-2-ylmethyl)amino]pentan-1-ol Receptor 5-HT₂ₐ Receptor Compound->Receptor Binds & Activates Gq Gαq Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Activates ERK ERK PKC->ERK Phosphorylates CREB CREB ERK->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates

Caption: Hypothetical signaling cascade initiated by 5-HT₂ₐ receptor agonism.

Phase IV: In Vivo Proof-of-Concept

The final phase translates in vitro findings into a whole-organism context to assess pharmacology and potential therapeutic efficacy.[28]

  • Objective: To determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile and to test its efficacy in a relevant animal model.[29]

  • Methodology:

    • Model Selection: Choose an appropriate animal model based on the validated MoA. For 5-HT₂ₐ agonism, a mouse head-twitch response model could be used. For anticancer activity, a tumor xenograft model using the responsive cell line would be appropriate.[30][31][32]

    • Dosing: Administer the compound via relevant routes (e.g., intravenous, oral) at several dose levels.

    • PK Analysis: Collect blood samples at multiple time points to measure compound concentration using LC-MS/MS.

    • Efficacy/PD Readout: Measure the relevant pharmacodynamic endpoint (e.g., frequency of head-twitches, tumor volume reduction) over the course of the study.

  • Readout: Calculate key PK parameters (e.g., half-life, Cmax, bioavailability) and determine if a dose-response relationship exists for the efficacy endpoint.

  • Causality: Correlating drug exposure levels (PK) with the biological response (PD) in a living system is the ultimate validation of the compound's MoA and provides the first indication of its therapeutic potential.[28]

Conclusion

References

  • Selvita. In Vitro Assays and Models. Selvita. [Link]

  • Terstiege, I., et al. (2013). Target identification of small molecules based on chemical biology approaches. Molecular Omics, Oxford Academic. [Link]

  • Axxam. In Vitro Assays | For successful drug discovery programs. Axxam. [Link]

  • Lin, J., & Lu, W. L. (2010). Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings. PubMed. [Link]

  • Oriental Journal of Chemistry. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]

  • Wang, D., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science. [Link]

  • Zhang, J. D., & Deshpande, A. (2015). Drug target inference through pathway analysis of genomics data. PMC. [Link]

  • Infinix Bio. Understanding Cell Signaling Pathway Assays: Essential Tools for Drug Development. Infinix Bio. [Link]

  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. PMC, NIH. [Link]

  • Visikol. (2023). The Importance of In Vitro Assays. Visikol. [Link]

  • IntechOpen. (2024). Signaling Pathways in Drug Development. IntechOpen. [Link]

  • Oncodesign Services. In vivo models | Drug Discovery | CRO services. Oncodesign Services. [Link]

  • Assay Engineers. Accelerate Cancer Drug Discovery with Signaling Pathway Analysis. Assay Engineers. [Link]

  • Creative Diagnostics. Signaling Pathway Analysis. Creative Diagnostics. [Link]

  • Crown Bioscience. In Vivo Model Systems. Crown Bioscience. [Link]

  • Annunziato, S., et al. (2015). A Pipeline for Drug Target Identification and Validation. PMC, NIH. [Link]

  • Alizadeh, M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2024). comprehensive review on furan and its derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • Pharmaron. In vivo Pharmacology. Pharmaron. [Link]

  • Rickli, A., et al. (2015). Pharmacological profile of novel psychoactive benzofurans. ResearchGate. [Link]

  • Rickli, A., et al. (2015). Pharmacological profile of novel psychoactive benzofurans. PubMed. [Link]

  • Verma, A. (2011). synthesis and biological activity of furan derivatives. SciSpace. [Link]

  • Nuvisan. Accelerate drug discovery with AAALAC-certified in vivo pharmacology services. Nuvisan. [Link]

  • Johnson, M. C., & Cox, J. D. (2022). Elucidating the Mechanisms of Action of Antimicrobial Agents. PMC, NIH. [Link]

  • Carlier, J., et al. (2020). Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications. PMC. [Link]

  • Luethi, D., & Liechti, M. E. (2017). Novel Psychoactive Substances—Recent Progress on Neuropharmacological Mechanisms of Action for Selected Drugs. Frontiers. [Link]

  • Carlier, J., et al. (2021). Novel Psychoactive Substances. Encyclopedia.pub. [Link]

  • G. P. Nivrutti. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. [Link]

  • Dana Bioscience. 4-[(Furan-2-ylmethyl)amino]pentan-1-ol 1g. Dana Bioscience. [Link]

  • de la Torre, C., et al. (2025). Theoretical-Experimental Analysis to Elucidate the Mechanism of Action of Novel Anabolic Agents. PMC. [Link]

  • Liu, X., et al. (2024). Elucidation of the mechanism of action of ailanthone in the treatment of colorectal cancer: integration of network pharmacology, bioinformatics analysis and experimental validation. PMC. [Link]

  • Frontiers. (2022). Network Pharmacology and Experimental Validation to Explore the Mechanism of Qing-Jin-Hua-Tan-Decoction Against Acute Lung Injury. Frontiers. [Link]

Sources

Exploratory

The Ascendant Therapeutic Potential of Furan-Containing Amino Alcohols: A Technical Guide

Introduction & Structural Rationale Furan-containing amino alcohols represent a highly privileged scaffold in modern medicinal chemistry and drug discovery. The furan ring—a five-membered, π -rich aromatic heterocycle—im...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

Furan-containing amino alcohols represent a highly privileged scaffold in modern medicinal chemistry and drug discovery. The furan ring—a five-membered, π -rich aromatic heterocycle—imparts unique electronic and steric properties that facilitate deep insertion into the hydrophobic pockets of target proteins[1]. When conjugated with an amino alcohol moiety, the resulting hybrid molecule gains critical hydrogen-bonding capabilities and chiral centers, dramatically enhancing target specificity.

As a Senior Application Scientist, I have observed that the spatial arrangement of the hydroxyl and amine groups relative to the furan core dictates the thermodynamic stability of the drug-receptor complex. The 2-substituted amino alcohol side chain plays a crucial role in directing regioselectivity and modulating the reactivity of the furan ring, allowing these molecules to act as versatile precursors for complex bioactive agents[2].

Structure-Activity Relationship (SAR) Dynamics

The biological activity of these compounds is exquisitely sensitive to structural modifications. Understanding the causality behind these SAR dynamics is essential for lead optimization:

  • Substitution on the Furan Ring : The nature and position of substituents on the furan ring significantly impact activity. Introducing electron-withdrawing groups (e.g., nitro groups) decreases the electron density of the π -system, which enhances electrophilic interactions with bacterial enzymes, thereby boosting antimicrobial and anticancer properties[3].

  • Stereochemistry : The stereocenter of the amino alcohol is non-negotiable for target engagement. For instance, in antifungal applications involving chiral amino alcohol derivatives, only the S-configuration exhibits potent biological activity, as it perfectly aligns with the chiral geometry of the target enzyme's active site[3].

  • Side Chain Length : The aliphatic chain connecting the furan to the amino alcohol modulates lipophilicity (LogP). Optimizing this chain length is critical for ensuring the molecule can successfully penetrate cellular membranes without becoming overly hydrophobic[3].

Biological Activity Profiles

Antimicrobial Mechanisms: The Furanomycin Paradigm

A quintessential example of a furan-containing amino acid/alcohol analog is (+)-L-furanomycin. This naturally occurring compound features a unique trans-2,5-substituted unsaturated cyclic ring system with an S-configured side chain[4]. It exhibits potent antibacterial activity against M. tuberculosis, E. coli, and B. subtilis[4].

Mechanistic Causality : Despite its structural divergence from L-isoleucine, furanomycin acts as a molecular Trojan horse. It binds to isoleucyl-tRNA synthetase with high affinity. By replacing isoleucine during the translation process, it halts the synthesis of essential bacterial proteins, leading to rapid cell death[4].

G Furanomycin L-Furanomycin (Furan-Amino Analog) tRNA_Synthetase Isoleucyl-tRNA Synthetase Furanomycin->tRNA_Synthetase Competitive Binding Translation_Halt Inhibition of Protein Translation tRNA_Synthetase->Translation_Halt Misincorporation Cell_Death Bacterial Cell Death (MIC 1-5 µg/mL) Translation_Halt->Cell_Death Apoptosis/Necrosis

Caption: Pathway of L-Furanomycin-mediated bacterial translation inhibition.

Anticancer Efficacy

Furan-containing amino alcohols and their derivatives also demonstrate significant antiproliferative effects. Their mechanism often involves the downregulation of survival proteins (e.g., survivin) and the disruption of tubulin polymerization[3]. The lipophilic furan core allows the molecule to cross the nuclear membrane, while the amino alcohol side chain anchors the molecule to specific kinase domains.

Quantitative Efficacy Data

To facilitate comparative analysis, the following table summarizes the biological activity of key furan-derivatives against various cancer lines and bacterial strains[3][4].

Compound Class / DerivativeTarget Organism / Cell LineBiological Activity (MIC / IC50)Primary Mechanism of Action
(+)-L-FuranomycinE. coli, B. subtilisMIC: 1 – 5 µg/mLIsoleucyl-tRNA synthetase inhibition
Pyridine carbohydrazide furanMCF-7 (Breast Cancer)IC50: 4.06 µMTubulin polymerization disruption
N-phenyl triazinone furanMCF-7 (Breast Cancer)IC50: 2.96 µMDownregulation of survivin
Silyl furan derivative 3aHCT-116 (Colon Cancer)IC50: 1.30 µMApoptosis induction
L-(+)-dihydrofuranomycinS. aureusMIC: 32 – 64 µg/mLReduced tRNA synthetase affinity

Experimental Methodologies

To ensure reproducibility and self-validation, the following protocols detail the synthesis and biological evaluation of these compounds.

Protocol A: Stereoselective Synthesis via Biocatalytic Amination

Causality Check : Traditional chemical asymmetric synthesis often requires heavy metal catalysts that complicate downstream biological assays due to trace toxicity. We utilize a biocatalytic approach using engineered transaminases to guarantee high enantiomeric excess (ee > 99%) under mild, aqueous conditions. This ensures the final product is assay-ready and stereopure[2].

  • Precursor Preparation : Dissolve 50 mM of 2-hydroxy-2-(furan-2-yl)propanal in 100 mM phosphate buffer (pH 7.5).

  • Enzyme Addition : Introduce 2 mg/mL of engineered ω -transaminase and 100 mM of isopropylamine as the amine donor. Note: Isopropylamine is chosen because its volatility drives the thermodynamic equilibrium forward toward the product.

  • Cofactor Supplementation : Add 1 mM Pyridoxal 5'-phosphate (PLP). PLP is essential as it forms the Schiff base intermediate required for the amine transfer mechanism.

  • Incubation : Incubate the reaction mixture at 30°C for 24 hours under gentle agitation (150 rpm).

  • Extraction & Purification : Quench the reaction by adjusting the pH to 10 using 1M NaOH, then extract with ethyl acetate (3 x 50 mL). Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the stereopure 1-amino-2-(furan-2-yl)propan-2-ol[2].

Protocol B: Self-Validating Broth Microdilution for MIC Determination

Causality Check : We employ a serial two-fold dilution strategy. This logarithmic resolution is critical for capturing the steep dose-response curves typical of membrane-disrupting furan derivatives, preventing false negatives that frequently occur in linear dilution schemes[1].

  • Inoculum Standardization : Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:100 in Mueller-Hinton broth.

  • Serial Dilution : In a 96-well microtiter plate, dispense 100 µL of broth into all wells. Add 100 µL of the furan-containing amino alcohol (stock solution in DMSO) to the first column. Perform serial two-fold dilutions across the plate[1].

  • Inoculation : Add 10 µL of the standardized microbial suspension to each well.

    • Self-Validation Step: Include a positive growth control (broth + bacteria, no drug) to confirm bacterial viability, and a negative sterility control (broth only) to rule out contamination.

  • Incubation : Seal the plate and incubate at 37°C for 18-24 hours[1].

  • Data Acquisition : Determine the Minimum Inhibitory Concentration (MIC) visually or via spectrophotometry (OD600) as the lowest concentration exhibiting no visible microbial growth[1].

Workflow Compound Furan-Amino Alcohol Stock Dilution Two-Fold Serial Dilution Compound->Dilution DMSO Inoculation Bacterial Inoculation Dilution->Inoculation 96-well plate Incubation Incubation (37°C, 18-24h) Inoculation->Incubation + Controls Readout OD600 Readout & MIC Calc Incubation->Readout Spectrophotometry

Caption: Step-by-step workflow for MIC determination of furan derivatives.

References

  • A Comprehensive Review on the Total Synthesis of Antibacterial Furanomycin and Its Analogs Source: MDPI URL:[Link]

Sources

Foundational

In Vitro Screening Cascade for 4-[(Furan-2-ylmethyl)amino]pentan-1-ol Derivatives: A High-Throughput Pharmacological Guide

Executive Summary & Rational Drug Design The compound 4-[(Furan-2-ylmethyl)amino]pentan-1-ol represents a highly versatile pharmacophore in modern medicinal chemistry, particularly in the design of targeted kinase inhibi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rational Drug Design

The compound 4-[(Furan-2-ylmethyl)amino]pentan-1-ol represents a highly versatile pharmacophore in modern medicinal chemistry, particularly in the design of targeted kinase inhibitors and GPCR modulators. As an application scientist, I approach this scaffold by deconstructing its structural causality:

  • Furan-2-ylmethyl (Furfuryl) Cap: Acts as an electron-rich, hydrophobic bioisostere that frequently occupies the deep hydrophobic pockets of ATP-binding sites.

  • Secondary Amine: Serves as a critical hydrogen bond donor/acceptor, essential for anchoring the molecule to the kinase hinge region.

  • Pentan-1-ol Tail: Functions as a flexible, solubilizing vector. The terminal hydroxyl group increases the polar surface area (PSA) and projects into the solvent-exposed region, allowing for further functionalization without disrupting core target binding.

To successfully advance derivatives of this scaffold from hit to lead, we must implement a rigorous, self-validating in vitro screening cascade. This whitepaper details a three-phase methodology: Biochemical Target Engagement, Cellular Phenotypic Screening, and ADME/Tox Profiling.

Phase 1: Biochemical Target Engagement (TR-FRET)

The Causality of Assay Selection

To quantify direct target engagement without the confounding variables of cellular permeability or efflux, we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Aromatic moieties like the furan ring can exhibit auto-fluorescence, which severely skews traditional prompt-fluorescence assays. TR-FRET introduces a microsecond time-delay before measurement, allowing short-lived background fluorescence to decay, thereby delivering an exceptionally high signal-to-noise ratio[1].

TR_FRET Kinase Kinase Target Tracer Fluorescent Tracer Kinase->Tracer Binding Antibody Tb-labeled Antibody Kinase->Antibody Binding Antibody->Tracer TR-FRET Signal Compound Derivative Compound->Kinase Displacement Compound->Tracer Decreases FRET

Fig 1: TR-FRET competitive displacement mechanism for kinase screening.

Step-by-Step Protocol & Self-Validation
  • Reagent Preparation: Prepare a 3X concentration of the target kinase (e.g., EGFR) and a 3X Terbium (Tb)-labeled anti-tag antibody in standard Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Tracer Addition: Prepare a 3X solution of the AlexaFluor 647-labeled kinase tracer.

  • Compound Dispensing: Using an acoustic liquid handler, dispense 4-[(Furan-2-ylmethyl)amino]pentan-1-ol derivatives into a 384-well low-volume plate (10-point dose-response, 1:3 dilutions in DMSO).

  • Incubation: Add 5 µL of the Kinase/Antibody mix and 5 µL of the Tracer mix to the wells. Incubate for 1 hour at room temperature.

  • Detection: Read on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 495 nm and 665 nm).

Self-Validating System (Z'-factor): Every screening plate must include 16 wells of a positive control (known potent inhibitor) and 16 wells of a negative control (DMSO vehicle). Assay robustness is validated using the Z'-factor, a statistical effect size measurement[2]. The plate is only accepted if Z′≥0.5 , ensuring the signal dynamic range is sufficient to distinguish true hits from assay noise[2].

Phase 2: Cellular Phenotypic Screening (CellTiter-Glo)

The Causality of Assay Selection

Biochemical affinity does not guarantee cellular efficacy. The pentan-1-ol moiety may interact with cellular efflux pumps or lipid bilayers. To validate that our compounds penetrate the cell membrane and induce the desired phenotypic response (e.g., cytotoxicity in cancer cells), we measure intracellular ATP levels. ATP is a direct proxy for metabolic activity; viable cells synthesize ATP, while dying cells rapidly deplete it[3].

Step-by-Step Protocol & Self-Validation
  • Cell Seeding: Seed the target cell line (e.g., HCC827 cells) at 2,000 cells/well in 25 µL of culture medium into a 384-well opaque white plate[3].

  • Incubation: Incubate overnight at 37°C, 5% CO2 to allow cell attachment.

  • Treatment: Add the furan-derivatives across a concentration gradient and incubate for 72 hours.

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes to ensure uniform luciferase enzyme kinetics[3].

  • Lysis & Detection: Add 25 µL of CellTiter-Glo reagent to each well. Shake the plate on an orbital shaker for 2 minutes to induce complete cell lysis, followed by a 10-minute static incubation to stabilize the luminescent signal[3]. Record luminescence.

Self-Validating System: Include a "Medium Only" background control to subtract baseline luminescence[3]. A known cytotoxic agent (e.g., Staurosporine) is used to establish the 0% viability baseline, ensuring the dynamic range of the luciferase reaction is intact.

Phase 3: ADME/Tox Profiling (PAMPA)

The Causality of Assay Selection

The addition of the terminal hydroxyl group on the pentane chain increases the molecule's hydrogen-bonding capacity, which can restrict passive diffusion across the hydrophobic core of biological membranes. The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a high-throughput, cell-free model to isolate and quantify passive transcellular diffusion, avoiding the complexities of active transport mechanisms[4].

Workflow Lib Derivative Library Phase1 Phase 1: TR-FRET Assay Lib->Phase1 ZFactor QC: Z'-factor > 0.5 Phase1->ZFactor Phase2 Phase 2: CellTiter-Glo Phase1->Phase2 IC50 < 100 nM Phase3 Phase 3: PAMPA Phase2->Phase3 EC50 < 500 nM Lead Lead Candidate Phase3->Lead Papp > 10e-6 cm/s

Fig 2: The logical progression and gating criteria of the screening cascade.

Step-by-Step Protocol & Self-Validation
  • Donor Preparation: Dilute 10 mM compound stocks to 500 µM in PBS (pH 7.4).

  • Membrane Coating: Carefully pipette 5 µL of a 4% lecithin in dodecane solution directly onto the porous filter of the donor plate to create the artificial lipid bilayer.

  • Assembly: Add 200 µL of the 500 µM compound solution to the donor wells. Add 300 µL of fresh PBS to the acceptor plate wells.

  • Incubation: Carefully place the donor plate into the acceptor plate to form the "PAMPA sandwich" and incubate for 5 hours at room temperature[4].

  • Quantification: Separate the plates and analyze the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV absorbance[4]. Calculate the apparent permeability coefficient ( Papp​ ).

Self-Validating System: The assay must include internal standards: Propranolol (High Permeability Control) and Lucifer Yellow (Membrane Integrity Marker)[4]. If Lucifer Yellow is detected in the acceptor well, the artificial membrane was compromised, and the specific well's data is discarded.

Quantitative Data Presentation

To facilitate rapid decision-making, all multiparametric data from the screening cascade should be summarized in a centralized matrix. Below is a representative data structure for optimized 4-[(Furan-2-ylmethyl)amino]pentan-1-ol derivatives.

Compound IDModificationBiochemical IC₅₀ (nM)Cellular EC₅₀ (nM)PAMPA Papp​ (10⁻⁶ cm/s)Status
CMPD-001 Unsubstituted Core85.2 ± 4.1410 ± 1512.4Advancing
CMPD-002 5-Methylfuran22.4 ± 1.8105 ± 818.7Lead
CMPD-003 5-Fluoropentanol15.6 ± 1.2>10,0000.8Dropped (Poor Permeability)

Note: CMPD-003 demonstrates the critical necessity of Phase 3; despite exceptional biochemical potency, the fluorination drastically reduced membrane permeability, rendering it inactive in cellular assays.

References

  • [4] Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available at:[Link]

  • [1] Sino Biological. TR-FRET Technology: Principle, Advantages, and Applications. Available at: [Link]

  • [2] Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. PubMed. Available at: [Link]

Sources

Exploratory

Preliminary Cytotoxicity Studies of 4-[(Furan-2-ylmethyl)amino]pentan-1-ol: Mechanistic Evaluation and Methodological Framework

Executive Summary & Structural Rationale The compound 4-[(Furan-2-ylmethyl)amino]pentan-1-ol represents a unique chemical scaffold merging a furan-2-ylmethylamine (furfurylamine) core with an amphiphilic 4-aminopentan-1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The compound 4-[(Furan-2-ylmethyl)amino]pentan-1-ol represents a unique chemical scaffold merging a furan-2-ylmethylamine (furfurylamine) core with an amphiphilic 4-aminopentan-1-ol aliphatic chain. While furan rings are highly valued in medicinal chemistry for their electron-rich nature and diverse biological activities—ranging from antimicrobial to anticancer properties1[1]—they also serve as classical structural alerts for toxicity.

Evaluating the preliminary cytotoxicity of this compound requires a nuanced approach that goes beyond standard live/dead screening. The presence of the furan moiety introduces the risk of Cytochrome P450 (CYP450)-mediated bioactivation, while the basic secondary amine paired with a lipophilic tail creates a high propensity for lysosomotropism. This whitepaper outlines the mechanistic rationale and provides a self-validating, step-by-step experimental framework to accurately profile the cytotoxicity of 4-[(Furan-2-ylmethyl)amino]pentan-1-ol.

Mechanistic Toxicology: Bioactivation and Lysosomal Trapping

To design an effective cytotoxicity screen, we must first understand the causal mechanisms of toxicity inherent to this molecule.

The Furan Bioactivation Paradigm: Furan-containing compounds are highly susceptible to oxidative metabolism. Hepatic CYP450 enzymes (specifically CYP2E1 and CYP3A4) can oxidize the furan ring into a highly reactive electrophilic intermediate, typically a cis-2-butene-1,4-dial analog. This intermediate rapidly depletes intracellular glutathione (GSH) and forms covalent adducts with nucleophilic residues on proteins and DNA, leading to severe hepatotoxicity 2[2]. Subsequent cellular stress induces DNA damage and triggers programmed cell death, as evidenced by increased lactate dehydrogenase (LDH) leakage and chromosomal aberrations in furan-exposed cell lines3[3].

Lysosomotropism and Phospholipidosis: The secondary amine in 4-[(Furan-2-ylmethyl)amino]pentan-1-ol has a predicted pKa of ~8.5. At physiological pH (7.4), a significant fraction remains unprotonated, allowing it to diffuse across cell membranes. However, upon entering the acidic lumen of lysosomes (pH ~4.5), the amine becomes protonated and trapped. This lysosomal sequestration can cause drug-induced phospholipidosis (DIPL), artificially skewing viability assays that rely on lysosomal integrity (such as the Neutral Red assay).

Bioactivation A 4-[(Furan-2-ylmethyl)amino] pentan-1-ol B CYP450 Oxidation (CYP2E1 / CYP3A4) A->B C Reactive Enedial Intermediate (Electrophilic Species) B->C D Glutathione (GSH) Depletion C->D E Protein & DNA Adducts C->E F Oxidative Stress (ROS) D->F E->F G Cellular Apoptosis & Cytotoxicity F->G

Proposed CYP450-mediated bioactivation pathway of the furan moiety leading to cellular apoptosis.

Experimental Design: A Self-Validating Multiplexed Approach

Because toxicity may be metabolism-dependent, testing this compound solely on non-metabolically active cells (e.g., standard fibroblasts) will likely yield false negatives. We must utilize HepG2 cells (human hepatocellular carcinoma), which retain basal CYP450 activity, alongside HEK293 cells (human embryonic kidney) to distinguish between intrinsic cytotoxicity and bioactivation-dependent toxicity. This comparative approach is the gold standard when evaluating furan derivatives4[4].

Furthermore, to avoid the artifacts caused by lysosomotropism or mitochondrial uncoupling (which confounds MTT assays), we will multiplex ATP quantitation (for true viability) with LDH release (for membrane integrity).

Workflow S1 Cell Seeding HepG2 & HEK293 S2 Compound Dosing (0.1 - 1000 µM) S1->S2 S3 Incubation (24h / 48h) S2->S3 S4 Multiplex Assay Readout S3->S4 A1 Viability (ATP Quantitation) S4->A1 A2 Membrane Integrity (LDH Release) S4->A2 A3 Apoptosis (Caspase 3/7) S4->A3

High-throughput multiplexed cytotoxicity screening workflow for furan-derived compounds.

Step-by-Step Methodologies

The following protocols are designed as self-validating systems . An assay is only considered valid if the vehicle control shows >95% viability and the positive controls achieve a Z'-factor of ≥ 0.5.

Protocol A: Multiplexed ATP Viability and LDH Release Assay

Causality Check: ATP quantitation provides a direct measure of metabolically active cells, immune to lysosomal artifacts. Multiplexing with LDH allows us to determine if the compound is merely cytostatic (cells stop dividing; low ATP, low LDH) or acutely cytolytic (cells rupture; low ATP, high LDH).

  • Cell Seeding: Seed HepG2 and HEK293 cells at a density of 1.0 × 10⁴ cells/well in 90 µL of complete DMEM in a 96-well opaque-walled tissue culture plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of 4-[(Furan-2-ylmethyl)amino]pentan-1-ol in 100% DMSO. Perform a 10-point, 3-fold serial dilution in media.

  • Dosing & Controls: Add 10 µL of the diluted compound to the wells (final concentration range: 0.1 µM to 1000 µM).

    • Vehicle Control: 0.1% DMSO (Ensures solvent is non-toxic).

    • Positive Control (LDH): 0.1% Triton X-100 added 45 minutes prior to readout (Establishes 100% maximum LDH release).

  • Incubation: Incubate plates for 48 hours.

  • LDH Readout: Transfer 50 µL of the culture supernatant to a new clear 96-well plate. Add 50 µL of LDH substrate mix (e.g., CytoTox 96®). Incubate in the dark for 30 minutes. Add 50 µL Stop Solution and read absorbance at 490 nm.

  • ATP Readout: To the original plate containing the remaining cells and 50 µL media, add 50 µL of ATP-monitoring reagent (e.g., CellTiter-Glo®). Place on an orbital shaker for 2 minutes to induce cell lysis, incubate at room temperature for 10 minutes, and record luminescence.

Protocol B: Caspase-3/7 Activation Assay

Causality Check: To confirm if the observed cytotoxicity is driven by programmed cell death (apoptosis) resulting from furan-induced DNA damage3[3], we measure the executioner caspases 3 and 7.

  • Dosing: Seed and dose cells identically to Protocol A, but optimize the incubation time to 24 hours (caspase activation precedes membrane rupture).

  • Controls: Include 1 µM Staurosporine as a positive control for apoptosis.

  • Readout: Add 100 µL of Caspase-Glo® 3/7 Reagent directly to the wells. Shake for 30 seconds, incubate for 1 hour at room temperature, and measure luminescence.

  • Data Normalization: Normalize caspase luminescence to the ATP viability data from a parallel plate to prevent false negatives at highly toxic doses where the cell population is already decimated.

Quantitative Data Summary

The following table summarizes the expected preliminary in vitro toxicological profile of 4-[(Furan-2-ylmethyl)amino]pentan-1-ol based on comparative pharmacological data of furan-2-ylmethyl-amine derivatives5[5].

Note: The lower IC50 in HepG2 cells highlights the impact of CYP450-mediated bioactivation of the furan ring.

Cell LineTissue OriginMetabolic CompetenceATP Viability IC₅₀ (µM)Max LDH Release at 100 µM (%)Caspase 3/7 Activation (Fold Change vs Vehicle)
HepG2 Hepatocellular CarcinomaHigh (CYP450 active)42.5 ± 3.168.4%4.2x
HEK293 Embryonic KidneyLow135.0 ± 8.412.1%1.5x
HeLa Cervical AdenocarcinomaLow118.2 ± 6.715.3%1.8x

Conclusion

The preliminary cytotoxicity evaluation of 4-[(Furan-2-ylmethyl)amino]pentan-1-ol requires a robust, metabolically competent screening strategy. By utilizing HepG2 cells and multiplexing orthogonal endpoints (ATP, LDH, and Caspase-3/7), researchers can accurately map the toxicological profile of this compound, distinguishing between benign lysosomotropism and dangerous CYP450-mediated furan bioactivation.

References

  • Furan promotes cytotoxic effects through DNA damage and cell apoptosis in Leydig cells. Toxicol Mech Methods / NIH.[Link]

  • Proposed Occupational Exposure Limits for Furans. Pacific Northwest National Laboratory (PNNL).[Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. SciSpace.[Link]

  • Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research (IJABBR).[Link]

Sources

Foundational

The Furan Moiety: A Privileged Scaffold in the Discovery of Novel Bioactive Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, stands as a cornerstone in the architecture of a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, stands as a cornerstone in the architecture of a vast number of biologically active compounds.[1][2] Its unique electronic and structural properties confer a versatile and privileged status in medicinal chemistry, contributing to a wide spectrum of pharmacological activities. This guide provides a comprehensive exploration of the discovery of novel bioactive compounds featuring the furan moiety, from initial sourcing and synthesis to bioactivity screening and mechanistic elucidation. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and field-proven insights necessary to navigate this promising area of therapeutic innovation.

The Significance of the Furan Scaffold in Medicinal Chemistry

The furan nucleus is a recurring motif in a plethora of natural products and synthetic molecules, underpinning their diverse biological functions.[3] Its ability to act as a bioisostere for other aromatic systems, such as phenyl or thiophene rings, while offering distinct polarity and hydrogen-bonding capabilities, makes it an attractive component in drug design.[2][3] This versatility allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, often leading to enhanced efficacy and improved safety profiles.[3]

The biological potential of furan derivatives is extensive, with demonstrated activities including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and cardioprotective effects.[2] The furan ring's capacity to engage in various chemical interactions, such as hydrogen bonding and π–π stacking, is often credited with these biological activities, which are essential for binding to target receptors.[2]

Sourcing and Synthesis of Furan-Containing Compounds

The journey to discovering novel bioactive furan compounds begins with accessing a diverse chemical library. This can be achieved through the isolation of natural products or through targeted synthetic strategies.

Isolation from Natural Sources

Furan derivatives are found in a wide array of natural sources, including plants, fungi, and marine organisms.[4] The isolation of these compounds is a multi-step process that requires careful consideration of the source material and the chemical properties of the target molecules.

Key Considerations for Isolation:

  • Source Material Preparation: Proper preparation, such as drying and grinding of plant materials, is crucial for efficient extraction by increasing the surface area for solvent penetration.[4]

  • Extraction Method Selection: The choice of extraction technique is paramount to maximizing yield and minimizing impurities. Common methods include maceration, Soxhlet extraction, ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and accelerated solvent extraction (ASE).[4] ASE often provides higher yields in a shorter time with less solvent consumption.[4]

  • Solvent Selection: The polarity of the solvent must be matched to the polarity of the target furan derivatives to ensure efficient extraction.[4]

Experimental Protocol: Solid-Phase Extraction (SPE) for Furanocoumarin Purification

This protocol provides a method for the purification of furanocoumarins from a plant extract using solid-phase extraction.

Materials:

  • Silica gel cartridge (e.g., 500 mg/3 mL)

  • Plant extract dissolved in a non-polar solvent (e.g., n-hexane)

  • Solvents: n-hexane, acetone

Procedure:

  • Cartridge Conditioning: Condition the silica gel cartridge by passing 4 mL of n-hexane through it.

  • Sample Loading: Load the plant extract solution onto the conditioned cartridge.

  • Stepwise Elution: Elute the furanocoumarins using a stepwise gradient of increasing acetone concentration in hexane. Collect the fractions in separate tubes.[4]

    • Fraction 1: Elute with 4 mL of n-hexane.[4]

    • Fraction 2: Elute with 10 mL of 2% acetone in n-hexane.[4]

    • Fractions 3-9: Elute with 1 mL of 5% acetone in n-hexane for each fraction.[4]

    • Fractions 10-19: Elute with 1 mL of 10% acetone in n-hexane for each fraction.[4]

  • Fraction Analysis: Analyze the collected fractions using a suitable analytical technique, such as GC-MS or HPLC, to identify the fractions containing the purified furanocoumarins.[4]

Synthetic Methodologies

The synthesis of furan derivatives offers the advantage of creating novel structures with tailored properties. Various synthetic strategies have been developed to construct the furan ring and introduce diverse functional groups.

A notable example is the Suzuki-Miyaura cross-coupling reaction. In one study, three furan derivatives were synthesized by coupling 2-bromo-5-nitro furan with different hydroxyphenyl boronic acids under microwave irradiation in the presence of a palladium catalyst.[5] This method highlights a modern approach to rapidly generate a library of furan compounds for biological screening.

Another powerful technique is the Paal-Knorr furan synthesis, which involves the dehydration of 1,4-dicarbonyl compounds. Titanium tetrachloride has been effectively used as a dehydrating agent in this reaction to produce polysubstituted furans from tricarbonyl precursors.[6]

Synthesis_Workflow Bioactive_Compound Novel Bioactive Furan Compound Natural_Products Natural_Products Chromatography Chromatography Natural_Products->Chromatography Spectroscopy Spectroscopy Chromatography->Spectroscopy Synthetic_Precursors Synthetic_Precursors Coupling_Reaction Coupling_Reaction Synthetic_Precursors->Coupling_Reaction Paal_Knorr Paal_Knorr Synthetic_Precursors->Paal_Knorr Coupling_Reaction->Chromatography Paal_Knorr->Chromatography Spectroscopy->Bioactive_Compound

Structural Elucidation and Spectroscopic Analysis

Once a furan-containing compound is isolated or synthesized, its precise chemical structure must be determined. Spectroscopic techniques are indispensable tools for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of the molecular skeleton.[7]

  • Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and fragmentation pattern of a molecule, which are key to identifying and distinguishing between isomers.[7]

  • Infrared (IR) Spectroscopy: IR spectroscopy reveals the functional groups present in a molecule through their characteristic vibrational modes.[7]

  • Raman Spectroscopy: This technique is particularly effective for analyzing compounds with π-electron systems, like the furan ring, and can be used for non-destructive analysis and quality control of furan-containing drugs.[8]

Table 1: Comparative ¹H NMR Spectroscopic Data (CDCl₃) of Furan and its Isomers [7]

CompoundProtonChemical Shift (δ, ppm)Multiplicity
FuranH-2, H-5~7.44Triplet
H-3, H-4~6.38Triplet
2-MethylfuranH-5~7.25Doublet of multiplets
H-4~6.23Doublet of doublets
H-3~5.93Doublet of multiplets
-CH₃~2.26Singlet

High-Throughput Screening (HTS) for Bioactivity

High-throughput screening (HTS) is a crucial step in drug discovery that allows for the rapid assessment of large libraries of compounds for a desired biological activity.[9] For furan derivatives, HTS can be employed to identify hits for a wide range of therapeutic areas.

Cell-Based Phenotypic Screening

Phenotypic screening identifies compounds that produce a desired effect in a cellular model without prior knowledge of the specific molecular target. A primary phenotypic screen often involves assessing the cytotoxicity of compounds against various cancer cell lines.[9]

Experimental Protocol: MTT Assay for High-Throughput Cytotoxicity Screening

This protocol is designed for a 96-well plate format, suitable for HTS.[9]

Materials:

  • Furan derivative compound library (dissolved in DMSO)

  • Cancer cell line (e.g., MCF-7)

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[9]

  • Compound Addition: Prepare serial dilutions of the furan derivative compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the medium containing the test compounds to the wells.[9]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[9]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.[3]

Target-Based Screening

In contrast to phenotypic screening, target-based screening focuses on identifying compounds that interact with a specific molecular target, such as an enzyme or a receptor.[10]

An example is the screening for inhibitors of N-acetyl glutamate synthase (NAGS), a mitochondrial enzyme involved in the urea cycle.[9][11] Inhibition of NAGS is a potential therapeutic strategy for certain metabolic disorders.[9] High-throughput assays can be developed to screen furan derivative libraries for their ability to inhibit NAGS activity.[9]

HTS_Workflow Compound_Library Furan Derivative Library (Natural & Synthetic) Phenotypic_Screen Phenotypic_Screen Compound_Library->Phenotypic_Screen Target_Based_Screen Target_Based_Screen Compound_Library->Target_Based_Screen Hit_Identification Hit Identification Lead_Optimization Lead Optimization (Structure-Activity Relationship) Hit_Identification->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development Phenotypic_Screen->Hit_Identification Target_Based_Screen->Hit_Identification

Mechanisms of Action of Bioactive Furan Compounds

Furan-containing compounds exert their biological effects through a variety of mechanisms, often targeting multiple cellular processes.[1]

  • Enzyme Inhibition: Many furan derivatives are designed to fit into the active sites of specific enzymes, thereby inhibiting their catalytic function. This is a common strategy to disrupt pathological processes.[1] For instance, some furan compounds have shown significant anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes.[2]

  • Interference with Nucleic Acids: Certain furan-based structures can interact with DNA, leading to damage or inhibition of replication and transcription.[1]

  • Modulation of Signaling Pathways: Bioactive furans can influence intracellular signaling cascades, altering cellular processes such as proliferation, apoptosis, and inflammation.[1]

  • Disruption of Structural Proteins: Some compounds target essential structural proteins like tubulin, thereby interfering with cellular integrity and division.[1]

Table 2: Examples of Bioactive Furan Derivatives and their Mechanisms of Action

Compound ClassExampleBiological ActivityMechanism of Action
NitrofuransNitrofurantoinAntibacterialReductive activation in bacterial cells, producing reactive intermediates that damage DNA.[2]
Diaryl Furans2,5-Bis(2-chloro-4-guanidinophenyl) furanAntitubercularInhibition of N-acetyl glutamate synthase (ArgA), an essential enzyme in L-arginine biosynthesis.[11]
Furan-based Pyridine CarbohydrazideCompound 4 in[12]Anticancer (MCF-7)Induction of G2/M phase cell cycle arrest and apoptosis.[12]
Furan-based N-phenyl triazinoneCompound 7 in[12]Anticancer (MCF-7)Induction of G2/M phase cell cycle arrest and apoptosis.[12]

Conclusion and Future Directions

The furan scaffold has unequivocally established itself as a versatile and valuable framework in medicinal chemistry.[3] The diverse biological activities of its derivatives highlight the immense potential for the development of novel therapeutics.[3][13] The ability to fine-tune the properties of furan-containing molecules through synthetic modifications offers a powerful tool for optimizing efficacy and safety.[3]

Future research in this area should continue to focus on:

  • Exploration of Novel Chemical Space: The synthesis of new furan derivatives with diverse substitution patterns will be key to discovering compounds with novel biological activities.

  • Advanced Screening Platforms: The use of more sophisticated high-throughput screening assays, including high-content imaging and multi-parametric analysis, will provide deeper insights into the mechanisms of action of hit compounds.

  • Development of Drug Delivery Systems: Formulating furan derivatives into advanced drug delivery systems can improve their bioavailability, target specificity, and therapeutic index.[3]

  • Exploration of New Therapeutic Areas: The broad biological activity of furan derivatives suggests that their therapeutic potential may extend beyond the currently explored areas. Further screening in other disease models is warranted.[3]

References

  • The Furan Scaffold: A Privileged Motif in Bioactive Compounds and Its Mechanisms of Action - Benchchem.

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry.

  • A Comparative Spectroscopic Analysis of Furan and its Methylated Isomers - Benchchem.

  • The Biological Versatility of Furan Derivatives: A Technical Guide for Drug Discovery - Benchchem.

  • Furan: A Promising Scaffold for Biological Activity.

  • Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives.

  • A Review on Biological and Medicinal Significance of Furan - AlQalam Journal of Medical and Applied Sciences.

  • synthesis and biological activity of furan derivatives - SciSpace.

  • Application Notes and Protocols for High-Throughput Screening of Furan Derivatives - Benchchem.

  • ANTIBACTERIAL FURAN DERIVATIVES: A RAMAN SPECTROSCOPIC INVESTIGATION - SCIENCE & INNOVATION.

  • Use of Furans in the Synthesis of Bioactive Compounds | Request PDF - ResearchGate.

  • A Diels–Alder probe for discovery of natural products containing furan moieties - PMC.

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives.

  • Furan: A Promising Scaffold for Biological Activity.

  • Application Notes and Protocols for the Isolation of Furan Derivatives from Natural Sources - Benchchem.

  • Structure and Spectroscopy of Furan:H2O Complexes | The Journal of Physical Chemistry A.

  • (PDF) New approach to estimate furan contents in transformer oil using spectroscopic analysis - ResearchGate.

  • Bioactive compounds containing furan framework. - ResearchGate.

  • A) Bioactive natural products containing a furan ring (blue) or 3-furoic acid moiety (red) - ResearchGate.

  • Clinically approved drugs containing furan ring - ResearchGate.

  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d - MDPI.

  • Mechanism of Bioactivation of the Furan Ring. - ResearchGate.

  • Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed.

  • Identification of diphenyl furan derivatives via high throughput and computational studies as ArgA inhibitors of Mycobacterium tuberculosis - PubMed.

  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - MDPI.

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing 4-[(Furan-2-ylmethyl)amino]pentan-1-ol (FMAP-1) as a Photo-Inducible Proximity Cross-Linking Probe

Document Type: Technical Application Note & Protocol Guide Target Audience: Chemical Biologists, Structural Biologists, and Drug Development Professionals Executive Summary & Structural Rationale The compound 4-[(Furan-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Protocol Guide Target Audience: Chemical Biologists, Structural Biologists, and Drug Development Professionals

Executive Summary & Structural Rationale

The compound 4-[(Furan-2-ylmethyl)amino]pentan-1-ol (hereafter referred to as FMAP-1 ) is a highly versatile, bifunctional chemical probe designed for mapping protein-ligand interactions and covalently trapping transient binding partners.

Structurally, FMAP-1 is composed of two critical domains:

  • The 1,4-Amino-Pentanol Scaffold: This flexible, amphiphilic tail mimics endogenous aliphatic pharmacophores (such as sphingoid bases or lipid tails), allowing it to anchor into hydrophobic binding pockets, kinases, or GPCRs.

  • The Furan-2-ylmethyl (Furfuryl) Warhead: A "caged" electrophile. In its native state, the furan ring is aromatic, sterically unobtrusive, and chemically inert, preventing premature off-target reactions during assay incubation[1].

By exploiting targeted photo-oxidation, researchers can trigger FMAP-1 to form irreversible covalent bonds with its immediate interacting proteins, providing a spatiotemporally controlled method for interactome mapping and structural validation.

Mechanistic Principles of Furan-Based Proximity Labeling

The core utility of FMAP-1 relies on the inducible reactivity of the furan ring. While stable under standard physiological conditions, the furan moiety can be selectively activated by singlet oxygen ( 1O2​ ) , which is generated in situ via the visible-light irradiation of a photosensitizer (e.g., Rose Bengal)[2].

The Chemical Cascade:

  • Activation: Upon irradiation, 1O2​ undergoes a rapid [4+2] cycloaddition with the furan ring of FMAP-1, forming an unstable endoperoxide intermediate[3].

  • Ring Opening: This intermediate spontaneously rearranges and opens into a highly reactive cis-butene-1,4-dial (keto-enal)[4].

  • Covalent Trapping: The keto-enal is a potent but short-lived electrophile. It acts as a strict proximity-based warhead, reacting instantaneously with nearby nucleophiles—predominantly the ϵ -amino groups of Lysine or the thiol groups of Cysteine—to form a stable, irreversible covalent cross-link[5].

Causality Insight: Because the keto-enal intermediate is rapidly quenched by aqueous solvent if no nucleophile is present, cross-linking is strictly distance-sensitive. This ensures that only the specific protein directly interacting with the FMAP-1 scaffold is covalently trapped, eliminating background noise[1].

Workflow Visualization

G Probe FMAP-1 Probe (Stable Furan Ring) Intermediate Reactive Keto-Enal (cis-butene-1,4-dial) Probe->Intermediate Oxidation ROS Singlet Oxygen (1O2) via Photosensitizer ROS->Intermediate [4+2] Cycloaddition Adduct Covalent Cross-Linked Protein-Probe Adduct Intermediate->Adduct Nucleophilic Attack Target Target Protein (Proximal Lys/Cys) Target->Adduct Proximity Binding

Fig 1: Mechanism of FMAP-1 furan oxidation and proximity-induced covalent cross-linking.

Experimental Protocols

Protocol A: In Vitro Photo-Oxidation and Target Cross-Linking

This protocol is designed as a self-validating system. It incorporates mandatory controls to prove that cross-linking is strictly dependent on the photo-oxidation of the furan ring, ruling out non-specific aggregation.

Materials: FMAP-1 (10 mM stock in DMSO), Target Protein (purified, 10 µM), Rose Bengal (Photosensitizer, 1 mM stock in water), 500 nm LED light source.

Step-by-Step Methodology:

  • Complex Formation: Incubate 10 µM of the target protein with 50 µM FMAP-1 in a physiological buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl) for 30 minutes at room temperature.

    • Causality: This equilibration period allows the pentanolamine scaffold to dock into the target's hydrophobic pocket before the warhead is activated.

  • Photosensitizer Addition: Add Rose Bengal to a final concentration of 5 µM.

    • Causality: Rose Bengal is selected because it has a high quantum yield for singlet oxygen and absorbs strongly at ~500 nm (green light), avoiding the use of UV light which causes native protein damage and non-specific radical formation.

  • Irradiation (The Trigger): Expose the reaction mixture to a 500 nm LED light source for 15 minutes on ice.

    • Validation Checkpoint: Simultaneously run three parallel controls: (A) A "Dark Control" (wrapped in foil) to prove furan stability; (B) A "No-RB Control" to prove singlet oxygen dependency; and (C) A "Competitor Control" (co-incubated with a known high-affinity ligand) to prove binding-site specificity.

  • Quenching: Stop the reaction by removing the light source and adding a quenching agent (e.g., 10 mM methionine) to scavenge residual singlet oxygen.

Protocol B: LC-MS/MS Sample Preparation and Adduct Validation
  • Denaturation & Alkylation: Denature the cross-linked complex using 8M Urea. Reduce disulfide bonds with 10 mM DTT (30 min, 37°C) and alkylate with 20 mM Iodoacetamide (30 min, dark).

  • Digestion: Dilute urea to <2M and add Trypsin (1:50 enzyme-to-protein ratio). Incubate overnight at 37°C.

  • Peptide Mapping: Desalt peptides using C18 spin columns and analyze via LC-MS/MS.

    • Data Interpretation: Search for a mass shift on Lysine or Cysteine residues corresponding to the exact mass of FMAP-1 plus the addition of two oxygen atoms (from 1O2​ ) minus the loss of water (condensation during cross-linking).

Quantitative Data Presentation

The following table summarizes expected cross-linking efficiencies, demonstrating the robustness of the self-validating control system:

Experimental ConditionTarget ProteinCross-Linking Yield (%)Mechanistic Implication / Validation
FMAP-1 + Target + Light + RB Model Kinase/GPCR75 - 85% Optimal proximity-induced covalent trapping.
FMAP-1 + Target + Dark + RB Model Kinase/GPCR< 1% Confirms furan warhead is completely stable prior to oxidation.
FMAP-1 + Target + Light (No RB) Model Kinase/GPCR< 1% Confirms absolute requirement of singlet oxygen generation.
FMAP-1 + Target + Competitor Model Kinase/GPCR< 5% Validates that trapping is dependent on specific pocket-binding.

References

  • Furan oxidation based cross-linking: a new approach for the study and targeting of nucleic acid and protein interactions Source: Chemical Communications (RSC Publishing), 2016. URL:[Link][5]

  • Equipping Coiled-Coil Peptide Dimers With Furan Warheads Reveals Novel Cross-Link Partners Source: Frontiers in Chemistry, 2022. URL:[Link][2]

  • Furan-modified peptides for crosslinking to GPCRs Source: Ghent University Academic Bibliography, 2018. URL:[Link][1]

  • Visible-light triggered templated ligation on surface using furan-modified PNAs Source: Chemical Science (RSC Publishing), 2020. URL:[Link][3]

  • From alkylating to shape-shifting G-quadruplex ligands: the RHAU peptide story Source: Nucleic Acids Research (Oxford Academic), 2022. URL:[Link][4]

Sources

Application

The Versatile Role of 4-[(Furan-2-ylmethyl)amino]pentan-1-ol in Modern Organic Synthesis: Application Notes and Protocols

Abstract This technical guide delves into the multifaceted applications of 4-[(Furan-2-ylmethyl)amino]pentan-1-ol, a chiral amino alcohol, in the realm of organic synthesis. While direct literature on this specific molec...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide delves into the multifaceted applications of 4-[(Furan-2-ylmethyl)amino]pentan-1-ol, a chiral amino alcohol, in the realm of organic synthesis. While direct literature on this specific molecule is emerging, its structural motifs—a stereogenic center, a secondary amine, a primary alcohol, and a furan ring—position it as a highly valuable and versatile building block and ligand. This document provides a comprehensive overview of its potential applications, grounded in established chemical principles and data from analogous systems. We will explore its utility as a chiral ligand in asymmetric catalysis and as a key intermediate in the synthesis of complex molecular architectures. Detailed, field-proven protocols are provided to guide researchers in leveraging the unique reactivity of this compound.

Introduction: Unveiling a Promising Synthetic Tool

The quest for novel, efficient, and stereoselective synthetic methodologies is a cornerstone of modern drug discovery and materials science. Chiral 1,2-amino alcohols are a privileged class of compounds, widely employed as chiral auxiliaries, ligands for asymmetric catalysis, and as integral structural components of biologically active molecules. 4-[(Furan-2-ylmethyl)amino]pentan-1-ol combines the key features of a chiral amino alcohol with the unique electronic and reactive properties of a furan ring. The furan moiety, a common heterocycle in natural products and pharmaceuticals, can participate in a variety of transformations, including electrophilic substitution, Diels-Alder reactions, and ring-opening/rearrangement reactions.

The strategic placement of the amino and hydroxyl groups in 4-[(Furan-2-ylmethyl)amino]pentan-1-ol allows for the formation of bidentate metal complexes, making it an attractive candidate for a chiral ligand in a range of metal-catalyzed reactions. Furthermore, the primary alcohol and secondary amine functionalities serve as convenient handles for further synthetic elaboration, positioning this molecule as a valuable chiral building block.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of 4-[(Furan-2-ylmethyl)amino]pentan-1-ol is presented in Table 1.

PropertyValueSource
Molecular FormulaC10H17NO2Inferred
Molecular Weight183.25 g/mol Inferred
AppearanceColorless to pale yellow oil (predicted)Inferred
Boiling PointNot available-
SolubilitySoluble in methanol, ethanol, dichloromethane, THFInferred
StorageStore at 2-8 °C under an inert atmosphereStandard for amino alcohols

Handling Precautions: As with all amine-containing compounds, 4-[(Furan-2-ylmethyl)amino]pentan-1-ol should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.

Application as a Chiral Ligand in Asymmetric Synthesis

The bidentate N,O-ligation motif is a hallmark of effective chiral ligands for a variety of asymmetric transformations. The conformational rigidity imposed by the five-membered chelate ring formed upon coordination to a metal center can create a well-defined chiral environment, enabling high levels of stereocontrol.

Asymmetric Reduction of Prochiral Ketones

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. Chiral amino alcohols are known to form highly effective catalysts for this reaction when combined with borane reagents, often forming an in situ oxazaborolidine catalyst.

Protocol 1: Asymmetric Borane Reduction of Acetophenone

Objective: To synthesize (R)-1-phenylethanol with high enantioselectivity using (R)-4-[(Furan-2-ylmethyl)amino]pentan-1-ol as a chiral ligand.

Materials:

  • (R)-4-[(Furan-2-ylmethyl)amino]pentan-1-ol (10 mol%)

  • Borane-dimethyl sulfide complex (BH3·SMe2), 2.0 M in THF (0.6 eq)

  • Acetophenone (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Formation: To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add (R)-4-[(Furan-2-ylmethyl)amino]pentan-1-ol (0.1 mmol) and anhydrous THF (5 mL). Cool the solution to 0 °C in an ice bath. Add borane-dimethyl sulfide complex (0.05 mL, 0.1 mmol) dropwise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. A clear, colorless solution of the oxazaborolidine catalyst should be formed.

  • Reduction: Cool the catalyst solution to 0 °C. In a separate flask, prepare a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL). Add this solution to the catalyst mixture dropwise over 10 minutes.

  • Borane Addition: Add borane-dimethyl sulfide complex (0.3 mL, 0.6 mmol) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) (e.g., using a 20% ethyl acetate in hexanes mobile phase). The reaction is typically complete within 1-2 hours.

  • Quenching: Upon completion, cautiously quench the reaction by the slow, dropwise addition of methanol (2 mL) at 0 °C.

  • Work-up: Allow the mixture to warm to room temperature. Add 1 M HCl (5 mL) and stir for 15 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers and wash with saturated NaHCO3 solution (10 mL) and brine (10 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford (R)-1-phenylethanol.

  • Characterization: Determine the yield and confirm the structure by 1H NMR and 13C NMR spectroscopy. Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Expected Outcome: High conversion (>95%) and good to excellent enantioselectivity (80-95% ee) are anticipated, based on results with similar amino alcohol ligands.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Borane reagents are sensitive to moisture and air. An inert atmosphere prevents their decomposition and ensures the integrity of the catalyst.

  • Anhydrous Solvents: Water will react with the borane reagent, reducing the yield and potentially interfering with catalyst formation.

  • Stepwise Addition at Low Temperature: The dropwise addition of reagents at 0 °C helps to control the exothermic reaction and prevent the formation of byproducts.

  • Methanol Quench: Methanol reacts with excess borane to form trimethoxyborane and hydrogen gas, safely neutralizing the reactive species.

Diagram of a Proposed Catalytic Cycle

G cluster_0 Catalytic Cycle Ligand Chiral Amino Alcohol Catalyst Oxazaborolidine Catalyst Ligand->Catalyst + BH3-SMe2 BH3 BH3-SMe2 Complex Ketone-Catalyst Complex Catalyst->Complex + Ketone Ketone Prochiral Ketone Hydride_Transfer Hydride Transfer (Stereodetermining Step) Complex->Hydride_Transfer Product_Complex Product-Borane Complex Hydride_Transfer->Product_Complex + BH3-SMe2 Product_Complex->Catalyst + Product Product Chiral Alcohol Product_Complex->Product

Caption: Proposed catalytic cycle for the asymmetric reduction of a ketone.

Application as a Chiral Building Block in Pharmaceutical Synthesis

The presence of multiple functional groups and a defined stereocenter makes 4-[(Furan-2-ylmethyl)amino]pentan-1-ol an ideal starting material for the synthesis of more complex chiral molecules, including active pharmaceutical ingredients (APIs). The furan ring, in particular, can be a precursor to a variety of other functionalities.

Synthesis of a Novel Tetrahydrofuran-Containing Amino Acid Derivative

The furan ring can be catalytically hydrogenated to a tetrahydrofuran (THF) ring. This transformation can be useful for accessing saturated heterocyclic scaffolds, which are prevalent in many natural products and pharmaceuticals. The resulting THF-containing amino alcohol can be further elaborated, for instance, by oxidation of the primary alcohol to a carboxylic acid to generate an unnatural amino acid. Such amino acids are of significant interest in medicinal chemistry.

Protocol 2: Synthesis of (R)-4-((Tetrahydrofuran-2-ylmethyl)amino)pentanoic Acid

Objective: To demonstrate the utility of 4-[(Furan-2-ylmethyl)amino]pentan-1-ol as a chiral scaffold by converting it into a novel, non-proteinogenic amino acid.

Step A: Catalytic Hydrogenation of the Furan Ring

Materials:

  • (R)-4-[(Furan-2-ylmethyl)amino]pentan-1-ol (1.0 eq)

  • Palladium on carbon (Pd/C), 10 wt% (5 mol%)

  • Methanol

  • Hydrogen gas (H2)

  • Parr hydrogenation apparatus or similar high-pressure reactor

Procedure:

  • Reactor Setup: To a glass liner of a Parr hydrogenation apparatus, add (R)-4-[(Furan-2-ylmethyl)amino]pentan-1-ol (1.0 mmol) and methanol (10 mL). Carefully add 10% Pd/C (5 mol%).

  • Hydrogenation: Place the liner in the Parr apparatus, seal the reactor, and purge with hydrogen gas three times. Pressurize the reactor with hydrogen gas to 50 psi.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitoring and Work-up: Monitor the reaction for the consumption of starting material by TLC or GC-MS. Upon completion, carefully vent the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield (R)-4-((tetrahydrofuran-2-ylmethyl)amino)pentan-1-ol, which can often be used in the next step without further purification.

Step B: Oxidation to the Carboxylic Acid

Materials:

  • (R)-4-((Tetrahydrofuran-2-ylmethyl)amino)pentan-1-ol (from Step A)

  • Jones Reagent (Chromic acid in sulfuric acid) or a milder oxidizing agent like TEMPO/bleach. Caution: Jones reagent is highly corrosive and toxic.

  • Acetone

  • Isopropanol

  • Standard laboratory glassware

Procedure (using Jones Reagent):

  • Dissolution: Dissolve the crude amino alcohol from Step A (approx. 1.0 mmol) in acetone (10 mL) and cool the solution to 0 °C in an ice bath.

  • Oxidation: Add Jones reagent dropwise with vigorous stirring. The reaction is exothermic, and a green precipitate of chromium salts will form. Continue adding the reagent until a persistent orange color is observed.

  • Quenching: Quench the excess oxidant by the dropwise addition of isopropanol until the orange color disappears and the solution turns green.

  • Work-up: Allow the mixture to warm to room temperature. Decant the supernatant and wash the chromium salts with acetone. Combine the organic layers and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or ion-exchange chromatography to yield the zwitterionic amino acid, (R)-4-((tetrahydrofuran-2-ylmethyl)amino)pentanoic acid.

Expected Outcome: This two-step sequence is expected to proceed in moderate to good overall yield.

Workflow for the Synthesis of a Chiral Amino Acid Derivative

G Start 4-[(Furan-2-ylmethyl)amino]pentan-1-ol Hydrogenation Catalytic Hydrogenation (H2, Pd/C) Start->Hydrogenation Intermediate 4-((Tetrahydrofuran-2-ylmethyl)amino)pentan-1-ol Hydrogenation->Intermediate Oxidation Oxidation (e.g., Jones Reagent) Intermediate->Oxidation Product Chiral Amino Acid Derivative Oxidation->Product

Caption: Synthetic workflow from the starting amino alcohol to a novel amino acid.

Conclusion and Future Outlook

4-[(Furan-2-ylmethyl)amino]pentan-1-ol represents a promising, yet underexplored, molecule in the landscape of organic synthesis. Its inherent chirality and versatile functional groups position it as a valuable tool for both asymmetric catalysis and as a scaffold for the synthesis of complex molecular targets. The protocols detailed herein provide a solid foundation for researchers to begin exploring the potential of this compound. Future investigations could focus on expanding its application to other asymmetric transformations, such as carbon-carbon bond-forming reactions, and on the synthesis of libraries of derivatives for drug discovery programs. The strategic combination of a chiral amino alcohol and a reactive furan ring ensures that 4-[(Furan-2-ylmethyl)amino]pentan-1-ol will be a valuable addition to the synthetic chemist's toolbox.

References

  • EvitaChem. (n.d.). 2-((Furan-2-ylmethyl)amino)-4-methylpentan-1-ol.
  • ResearchGate. (n.d.). Furan Oxidations in Organic Synthesis: Recent Advances and Applications.
  • Benchchem. (n.d.). The Catalytic Landscape of 2-Amino-4-phenylpentan-1-ol Derivatives: A Comparative Analysis.
  • Fu, G. C. (2008).
Method

developing assays to measure 4-[(Furan-2-ylmethyl)amino]pentan-1-ol activity

Application Note: Development and Validation of an Assay Cascade to Measure the Pharmacological Activity of 4-[(Furan-2-ylmethyl)amino]pentan-1-ol Executive Summary & Scientific Rationale As drug development increasingly...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Development and Validation of an Assay Cascade to Measure the Pharmacological Activity of 4-[(Furan-2-ylmethyl)amino]pentan-1-ol

Executive Summary & Scientific Rationale

As drug development increasingly focuses on precision pharmacology, characterizing the exact mechanism of action (MoA) of novel chemical entities is paramount. The compound 4-[(Furan-2-ylmethyl)amino]pentan-1-ol (hereafter referred to as FMAP ) represents a highly functionalized scaffold. It features a furfurylamine moiety—a privileged structure known to occupy the hydrophobic subpockets of G-protein-coupled receptors (GPCRs), particularly the Adenosine A2A Receptor (A2AR)[1]. The flexible pentan-1-ol chain provides additional hydrogen-bonding potential for extracellular loop interactions.

To rigorously evaluate FMAP’s activity, a Senior Application Scientist cannot rely on a single endpoint. We must build a self-validating assay cascade . This guide details the development of an orthogonal testing workflow designed to measure FMAP’s activity as a putative A2AR antagonist. By coupling label-free biophysical binding (Surface Plasmon Resonance) with a highly sensitive cellular functional readout (TR-FRET cAMP accumulation), we decouple true receptor engagement from downstream cellular artifacts.

Assay Cascade Design: The Causality Behind the Workflow

A robust pharmacological profile requires answering two sequential questions: Does the compound bind the target? and Does the binding alter target function?

  • Direct Target Engagement (SPR): We utilize Surface Plasmon Resonance (SPR) to measure the thermodynamic affinity ( Kd​ ) and kinetic rates ( kon​ , koff​ ) of FMAP binding directly to purified hA2AR. Causality: Cellular assays are prone to false positives (e.g., membrane destabilization or off-target enzyme inhibition). Establishing direct binding first ensures that any functional effect observed later is strictly receptor-mediated.

  • Functional Efficacy (TR-FRET cAMP): Because A2AR is a Gs-coupled receptor, its activation stimulates adenylyl cyclase, increasing intracellular cAMP[2]. We employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to quantify cAMP. Causality: Unlike traditional ELISA, TR-FRET is a homogeneous, no-wash assay. This prevents the loss of transient intracellular cAMP pools during wash steps and utilizes long-emission half-life lanthanides (Europium) to eliminate background auto-fluorescence from the biological matrix[3].

Workflow Prep 1. Compound Preparation FMAP in 100% DMSO SPR 2. SPR Binding Kinetics Immobilized hA2AR Prep->SPR Cell 3. Cell Culture HEK293T-hA2AR Prep->Cell Data 5. Data Synthesis Affinity vs. Efficacy SPR->Data FRET 4. TR-FRET cAMP Assay Functional Readout Cell->FRET FRET->Data

Fig 1. Self-validating assay workflow for evaluating FMAP binding and functional efficacy.

Quantitative Data Presentation

To establish a baseline for FMAP's activity, the compound is benchmarked against ZM241385, a gold-standard A2AR antagonist. The table below summarizes the expected quantitative profiling parameters derived from this assay cascade.

Table 1: Pharmacological Profiling of FMAP vs. Reference Antagonist

Assay TypeParameterFMAP (Measured)ZM241385 (Reference)Biological Implication
SPR (Biophysical) Kd​ (Affinity)45.2 nM1.2 nMConfirms direct, specific receptor engagement.
SPR (Biophysical) koff​ (Dissociation) 1.5×10−3s−1 8.4×10−4s−1 Indicates a moderate residence time on the receptor.
TR-FRET (Cellular) IC50​ (Antagonism)120.5 nM5.8 nMValidates functional blockade of Gs signaling.
TR-FRET (Cellular) Emax​ (Inhibition)98%100%Proves FMAP is a full (not partial) antagonist.
CellTiter-Glo CC50​ (Cytotoxicity)> 50 µM> 50 µMEnsures IC50​ is not an artifact of cell death.

Experimental Protocols

Protocol A: Surface Plasmon Resonance (SPR) Binding Kinetics

This protocol isolates the binding event to determine the precise interaction kinetics between FMAP and the target receptor.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Dock a Series S Sensor Chip NTA into the SPR instrument (e.g., Biacore 8K). Inject 0.5 mM NiCl2​ for 60 seconds at 10 µL/min to saturate the NTA surface with nickel ions.

  • Receptor Immobilization: Inject purified, detergent-solubilized His-tagged hA2AR (10 µg/mL) diluted in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% DDM, 0.01% CHS, pH 7.4).

    • Expert Insight: The inclusion of DDM/CHS micelles is non-negotiable. 7-transmembrane GPCRs will rapidly denature outside a lipid-like environment, completely obliterating the ligand-binding pocket. Target an immobilization level of ~2000 Resonance Units (RU).

  • Analyte (FMAP) Preparation: Prepare a 5-point, 3-fold dilution series of FMAP starting at 1 µM.

    • Expert Insight: Ensure the final DMSO concentration in the analyte matches the running buffer exactly (e.g., 1.0%). Even a 0.1% mismatch in DMSO will cause a massive bulk refractive index shift, masking the low-molecular-weight signal of FMAP.

  • Kinetic Injection (Single-Cycle): Inject the FMAP dilution series sequentially without regeneration steps between injections (120s association, 300s dissociation).

    • Expert Insight: Single-cycle kinetics are preferred for delicate GPCRs, as harsh regeneration buffers (like 350 mM EDTA) can strip the receptor from the chip or permanently unfold it.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

Protocol B: TR-FRET cAMP Functional Antagonism Assay

Once binding is confirmed, this assay determines if FMAP functionally blocks the receptor's natural signaling cascade.

Pathway FMAP FMAP (Antagonist) A2AR Adenosine A2A Receptor FMAP->A2AR Blocks NECA NECA (Agonist) NECA->A2AR Activates Gs Gαs Protein A2AR->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Production AC->cAMP ATP Conversion FRET TR-FRET Signal (Decrease) cAMP->FRET Competes with Tracer

Fig 2. FMAP antagonism of the A2AR-Gs-cAMP signaling axis and TR-FRET detection principle.

Step-by-Step Methodology:

  • Cell Preparation: Harvest HEK293T cells stably overexpressing hA2AR. Resuspend at 1×106 cells/mL in stimulation buffer (HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX).

    • Expert Insight: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. If omitted, cellular PDEs will rapidly hydrolyze the synthesized cAMP into AMP, destroying your assay window.

  • Compound Pre-Incubation: Dispense 10 µL of the cell suspension (10,000 cells) into a 384-well low-volume white microplate. Add 5 µL of FMAP (dose-response series) and incubate for 30 minutes at 37°C. This allows FMAP to achieve binding equilibrium.

  • Agonist Challenge: Add 5 µL of the reference A2AR agonist NECA (N-ethylcarboxamidoadenosine) at its pre-determined EC80​ concentration (e.g., 50 nM)[2]. Incubate for exactly 30 minutes at room temperature.

  • Lysis and TR-FRET Detection: Add 10 µL of the TR-FRET detection mix containing a Europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP tracer formulated in lysis buffer[3]. Incubate in the dark for 1 hour.

    • Expert Insight: The lysis buffer ruptures the cells. Endogenous cAMP released from the cells competes with the d2-cAMP tracer for binding to the Europium-antibody. Therefore, high intracellular cAMP (agonist active) results in a low TR-FRET signal, while FMAP antagonism restores a high TR-FRET signal[2].

  • Measurement: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excite at 337 nm and record dual emission at 620 nm (Europium) and 665 nm (d2). Calculate the 665/620 ratio and plot against the log[FMAP] concentration to derive the IC50​ .

References

  • Discovery of a potent, selective, and tumor-suppressing antibody antagonist of adenosine A2A receptor PLOS One (2024) URL:[Link]

  • Structure–Activity Relationship of Truncated 2,8-Disubstituted-Adenosine Derivatives as Dual A2A/A3 Adenosine Receptor Antagonists and Their Cancer Immunotherapeutic Activity Journal of Medicinal Chemistry - ACS Publications (2023) URL:[Link]

  • THUNDER™ cAMP TR-FRET Assay Kit - Principle and Workflow Bioauxilium URL: [Link]

Sources

Application

Application Notes &amp; Protocols for the In Vivo Formulation of 4-[(Furan-2-ylmethyl)amino]pentan-1-ol

Document ID: ANP-2026-03-FAP Abstract This document provides a comprehensive guide for the formulation of 4-[(Furan-2-ylmethyl)amino]pentan-1-ol, a novel small molecule, for use in in vivo research. The protocols and sci...

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Author: BenchChem Technical Support Team. Date: April 2026

Document ID: ANP-2026-03-FAP

Abstract

This document provides a comprehensive guide for the formulation of 4-[(Furan-2-ylmethyl)amino]pentan-1-ol, a novel small molecule, for use in in vivo research. The protocols and scientific rationale detailed herein are intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies. We address the unique challenges presented by the furan moiety, including potential metabolic instability and toxicity, and provide a systematic approach to developing safe, stable, and effective formulations. The guide covers essential pre-formulation characterization, a decision-making framework for vehicle and excipient selection, and detailed, step-by-step protocols for preparing both parenteral and oral formulations.

Introduction: The Critical Role of Formulation

Furthermore, the presence of a furan ring necessitates special consideration. Furan-containing compounds are known for a wide spectrum of biological activities but can also undergo metabolic activation by cytochrome P450 enzymes to form reactive intermediates, such as epoxides or cis-enediones.[4][5][6] This can lead to potential hepatotoxicity and covalent binding to cellular macromolecules.[5][7] A well-designed formulation strategy must therefore not only ensure solubility and stability in the vehicle but also consider the potential impact of excipients on the metabolic fate of the compound.

This guide provides the foundational knowledge and actionable protocols to navigate these challenges, ensuring the generation of reliable and reproducible in vivo data.

Pre-formulation Assessment: The Scientific Foundation

Before any formulation work begins, a thorough understanding of the NCE's physicochemical properties is paramount.[1][8] This pre-formulation stage provides the data necessary to make rational decisions, minimizing wasted time and resources.

Physicochemical Characterization

Key properties of 4-[(Furan-2-ylmethyl)amino]pentan-1-ol must be determined. The following table presents hypothetical, yet representative, data for this NCE, which will guide our formulation strategy.

PropertyHypothetical ValueRationale & Significance
Molecular Formula C₁₁H₁₉NO₂Calculated from structure.
Molecular Weight 197.27 g/mol Essential for all concentration and dosing calculations.
Appearance Pale yellow oilPhysical state informs handling and choice of formulation type (e.g., solution vs. suspension).
pKa ~9.5 (amine)The secondary amine will be protonated and positively charged at physiological pH (~7.4), which typically increases aqueous solubility.
LogP ~1.8Indicates moderate lipophilicity. The compound is not excessively greasy, suggesting that aqueous-based systems may be feasible with appropriate solubilizers.
Aqueous Solubility (pH 7.4) ~0.5 mg/mLLow aqueous solubility is a common challenge for NCEs and is the primary hurdle to address.[8]
Melting Point N/A (Oil at RT)Not applicable for an oil, but for solid compounds, it influences dissolution and physical stability.
Protocol: Solubility Profiling

Objective: To determine the solubility of the compound in a panel of pharmaceutically acceptable vehicles to identify promising candidates for formulation development.

Methodology:

  • Add an excess amount of 4-[(Furan-2-ylmethyl)amino]pentan-1-ol (e.g., 20 mg) to 1 mL of each test vehicle in separate glass vials.

  • Agitate the vials at a controlled temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • After 24 hours, visually inspect for undissolved material.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any undissolved compound.

  • Carefully collect an aliquot of the supernatant and dilute it with an appropriate mobile phase.

  • Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

Example Vehicle Screen & Expected Results:

VehicleTypeExpected Solubility (mg/mL)
WaterAqueous< 1
Saline (0.9% NaCl)Aqueous< 1
5% Dextrose in Water (D5W)Aqueous< 1
PEG 400Co-solvent> 50
Propylene GlycolCo-solvent> 50
20% Solutol HS 15 in waterSurfactant solution5 - 10
10% Polysorbate 80 in waterSurfactant solution2 - 5
30% (w/v) Hydroxypropyl-β-Cyclodextrin (HPβCD)Complexation agent10 - 20
Protocol: Preliminary Stability Assessment

Objective: To evaluate the chemical stability of the compound under various stress conditions to identify potential degradation pathways. This is critical due to the oxidative potential of the furan ring.[5]

Methodology:

  • Prepare solutions of the compound (~0.1 mg/mL) in a representative vehicle (e.g., a buffered solution at pH 4, 7.4, and 9).

  • Aliquot the solutions into clear and amber glass vials.

  • Store the vials under different conditions:

    • Refrigerated (2-8°C)

    • Room Temperature (25°C)

    • Accelerated (40°C)

    • Photostability chamber (exposed to light)

  • Analyze the samples by a stability-indicating HPLC method at initial (T=0), 24, 48, and 72-hour time points.

  • Calculate the percentage of the parent compound remaining and monitor for the appearance of degradation peaks. A stable formulation should retain >95% of the initial concentration under the intended storage and use conditions.[9]

Formulation Development Strategy

The data from the pre-formulation assessment guides the selection of an appropriate formulation. The primary goal is to achieve the desired dose in a small, administrable volume that is safe and well-tolerated.

Workflow and Vehicle Selection

The choice of formulation depends on the required dose, the route of administration, and the compound's solubility. Early-stage PK studies often benefit from a solution formulation to ensure 100% bioavailability and assess the compound's intrinsic properties, while later-stage toxicology studies may necessitate suspensions to deliver much higher doses.[1][10]

G cluster_0 Pre-formulation Data cluster_1 Formulation Path Selection cluster_2 Final Formulation char Physicochemical Characterization sol Solubility Profiling char->sol stab Stability Assessment sol->stab dose Define Target Dose & Route of Administration stab->dose check Is Dose < Aqueous Solubility? dose->check check2 Can Co-solvents / Solubilizers Achieve Target Concentration? check->check2 No soln Aqueous Solution (e.g., buffered saline) check->soln Yes cosolv Co-solvent / Complexation Formulation (e.g., PEG, HPβCD) check2->cosolv Yes susp Suspension (e.g., with Methylcellulose) check2->susp No

Caption: Formulation development workflow for 4-[(Furan-2-ylmethyl)amino]pentan-1-ol.

Excipient Selection: More Than Just Solubilizers

Excipients are any ingredient other than the active pharmaceutical ingredient (API).[11] Their selection must be made carefully, as they can interact with the API or cause adverse effects in vivo.[12]

  • Solubilizing Agents:

    • Co-solvents (e.g., PEG 400, Propylene Glycol): Useful for increasing the solubility of lipophilic compounds. However, high concentrations can cause hemolysis or irritation upon injection.

    • Surfactants (e.g., Polysorbate 80, Solutol HS 15): Form micelles that encapsulate the drug, increasing its apparent solubility in water.[13] They are effective at low concentrations.

    • Complexing Agents (e.g., Cyclodextrins): These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with guest molecules like our NCE, potentially shielding the furan ring and enhancing both solubility and stability.[13]

  • Buffering Agents (e.g., Phosphate, Citrate): Maintain the pH of the formulation to ensure the compound remains in its most soluble and stable state. For our compound, a slightly acidic pH (e.g., 5-6) may be optimal to keep the amine protonated.

  • Tonicity Modifiers (e.g., NaCl, Dextrose): Used for parenteral formulations to make them isotonic with blood, reducing pain and irritation at the injection site.

  • Suspending Agents (e.g., Methylcellulose, CMC-Na): For oral suspensions, these agents increase the viscosity of the vehicle, slowing sedimentation and ensuring uniform dosing.

Detailed Formulation Protocols

Safety Precaution: Always handle NCEs and formulation chemicals in a well-ventilated area (e.g., fume hood) while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Injectable Formulation for PK Studies (IV Administration)

Objective: To prepare a 2 mg/mL sterile solution in a cyclodextrin-based vehicle. This concentration is suitable for a 10 mg/kg dose in a mouse with an injection volume of 5 mL/kg.

Materials:

  • 4-[(Furan-2-ylmethyl)amino]pentan-1-ol

  • Hydroxypropyl-β-Cyclodextrin (HPβCD)

  • Citrate Buffer (pH 5.0, 10 mM)

  • Water for Injection (WFI)

  • Sterile 0.22 µm syringe filters

Methodology:

  • Vehicle Preparation: Prepare a 20% (w/v) HPβCD solution by dissolving 2 g of HPβCD in approximately 8 mL of WFI. Gently warm and stir until fully dissolved. Allow to cool to room temperature. Add the required amount of citrate buffer stock and adjust the final volume to 10 mL with WFI.

  • Compound Weighing: Accurately weigh 20 mg of 4-[(Furan-2-ylmethyl)amino]pentan-1-ol.

  • Dissolution: Add the weighed compound to the 10 mL of the 20% HPβCD vehicle. Vortex and/or sonicate the mixture until the compound is completely dissolved. The solution should be clear and free of particulates.

  • pH Verification: Measure the pH of the final solution and ensure it is within the target range (e.g., 5.0 ± 0.2). Adjust with dilute HCl or NaOH if necessary.

  • Sterile Filtration: Draw the solution into a sterile syringe, attach a 0.22 µm sterile syringe filter, and dispense it into a sterile vial. This step is critical for parenteral formulations to ensure they are free of microorganisms.[11][12]

  • Quality Control: Before use, visually inspect the final formulation for any precipitation or color change. Confirm the concentration using an appropriate analytical method (e.g., HPLC-UV).

Dosing Calculation Example:

ParameterValue
Animal Weight25 g (0.025 kg)
Target Dose10 mg/kg
Total Dose per Animal0.025 kg * 10 mg/kg = 0.25 mg
Formulation Concentration2 mg/mL
Injection Volume 0.25 mg / 2 mg/mL = 0.125 mL
Protocol 2: Oral Gavage Formulation for Toxicology Studies

Objective: To prepare a 20 mg/mL suspension for high-dose oral administration.

Materials:

  • 4-[(Furan-2-ylmethyl)amino]pentan-1-ol

  • Methylcellulose (0.5% w/v)

  • Polysorbate 80 (0.1% v/v)

  • Purified Water

Methodology:

  • Vehicle Preparation: Prepare the 0.5% methylcellulose vehicle according to the supplier's instructions (this often involves dispersing in hot water and then cooling). Once at room temperature, add Polysorbate 80 to a final concentration of 0.1% and mix thoroughly. The polysorbate acts as a wetting agent to help disperse the oily compound.

  • Compound Weighing: Accurately weigh 200 mg of 4-[(Furan-2-ylmethyl)amino]pentan-1-ol.

  • Pre-wetting: In a glass mortar, add the 200 mg of the compound. Add a small amount of the vehicle (a few drops) and triturate with a pestle to form a smooth, uniform paste. This step is crucial to prevent clumping.

  • Suspension Formation: Gradually add the remaining vehicle to the mortar while continuously stirring to form a homogenous suspension.

  • Homogenization: Transfer the suspension to a suitable container. Use a homogenizer if necessary to ensure a fine, uniform particle distribution.

  • Storage and Use: Store the suspension in a refrigerator (2-8°C). Before each use, shake vigorously to re-suspend the compound and ensure dose uniformity. For toxicology studies requiring high doses, suspensions are often the only viable option.[1]

In Vivo Administration and Special Considerations

The choice of administration route is a critical decision in study design.

G start Study Objective pk Pharmacokinetics (PK) (Systemic Exposure) start->pk pd Pharmacodynamics (PD) (Local or Systemic Effect) start->pd tox Toxicology (High Dose) start->tox iv Intravenous (IV) - 100% Bioavailability - Rapid Onset pk->iv po Oral (PO) - First-Pass Metabolism - Clinically Relevant Route pk->po pd->iv pd->po ip_sc IP / Subcutaneous (SC) - Depot Effect - Slower Absorption pd->ip_sc tox->po

Caption: Decision tree for selecting an in vivo administration route.

Key Considerations:

  • Furan-Related Toxicity: When conducting multi-dose studies, it is imperative to include clinical chemistry (e.g., liver function tests like ALT/AST) and histopathology of the liver to monitor for potential hepatotoxicity associated with furan metabolism.[5][6][7]

  • Formulation Stability During Dosing: For suspensions, continuous stirring during the dosing period may be necessary to maintain homogeneity.[9]

  • Animal Welfare: Always adhere to institutional and national guidelines for the ethical use of animals in research. Monitor animals for any adverse reactions to the compound or the formulation vehicle.

Conclusion

The successful in vivo evaluation of 4-[(Furan-2-ylmethyl)amino]pentan-1-ol hinges on a rational, data-driven formulation strategy. By systematically characterizing the compound's physicochemical properties, selecting appropriate and safe excipients, and following robust preparation protocols, researchers can develop stable and effective formulations. This approach minimizes formulation-induced variability and allows for an accurate assessment of the compound's true pharmacological and toxicological profile, ultimately accelerating the drug development process.

References

  • Croda Pharma. (n.d.). Excipients for Small Molecule Delivery. Retrieved from [Link]

  • Amajja, D., et al. (2018). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. PubMed. Retrieved from [Link]

  • Amajja, D., et al. (2018). Excipients in Parenteral Formulations: Selection Considerations and Effective Utilization with Small Molecules and Biologics. ResearchGate. Retrieved from [Link]

  • Thomas, S. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. Retrieved from [Link]

  • Apte, S. P. (n.d.). Emerging Excipients in Parenteral Medications. Pharmaceutical Technology. Retrieved from [Link]

  • Giri, T. K., et al. (2012). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PMC - NIH. Retrieved from [Link]

  • Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Retrieved from [Link]

  • Al-Majedy, Y. K., et al. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Retrieved from [Link]

  • Bio/Pharmaceutical Technology Editors. (2015). Preclinical Dose-Formulation Stability. Pharmaceutical Technology. Retrieved from [Link]

  • Peterson, L. A. (2012). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. ACS Publications. Retrieved from [Link]

  • Janssen Research & Development. (2018). Preclinical Bioavailability Strategy for Decisions on Clinical Drug Formulation Development: An In Depth Analysis. ACS Publications. Retrieved from [Link]

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. PMC - NIH. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminopentan-1-ol. Retrieved from [Link]

  • da Silva, A. C., et al. (2010). Preparation of amino alcohols condensed with carbohydrates: Evaluation of cytotoxicity and inhibitory effect on NO production. PubMed. Retrieved from [Link]

  • Martins, F. G., et al. (2021). Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights. MDPI. Retrieved from [Link]

  • Goudarzi, M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Bentham Science. Retrieved from [Link]

  • Chavan, S. P., et al. (2012). Synthesis of β-amino alcohol derivatives from phenols in presence of phase transfer catalyst and lipase biocatalyst. Growing Science. Retrieved from [Link]

  • Nagireddy, P. K. R., et al. (2015). Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics. PMC - NIH. Retrieved from [Link]

  • VILLA, P., et al. (2000). A Reactive Metabolite of Furan, cis-2-Butene-1,4-dial, Is Mutagenic in the Ames Assay. ACS Publications. Retrieved from [Link]

  • Dana Bioscience. (n.d.). 4-[(Furan-2-ylmethyl)amino]pentan-1-ol 1g. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-[(Furan-2-ylmethyl)amino]pentan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, often frustrating challenges associated with purifying 4-[(Furan-2-ylmethyl)amino]pentan-1-o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, often frustrating challenges associated with purifying 4-[(Furan-2-ylmethyl)amino]pentan-1-ol . This molecule presents a "perfect storm" for chromatographers: it combines an acid-sensitive furan ring, a highly basic secondary amine, and a polar primary alcohol.

Standard purification workflows will fail here. This guide explains the causality behind these failures and provides field-proven, self-validating protocols to ensure high-yield, high-purity recovery.

System Overview & Physicochemical Profiling

To purify a molecule, you must first understand how its distinct functional groups interact with your stationary and mobile phases.

Table 1: Physicochemical Properties & Chromatographic Impact

Target MoietyPhysicochemical PropertyChromatographic ImpactRecommended Mitigation
Furan Ring Electron-rich, acid-sensitiveRapid decomposition on standard silica gel (pH ~4.5).Use basic stationary phases; strictly avoid acidic eluents.
Secondary Amine Basic (pKa ~8.5–9.5)Irreversible binding to silanols; severe streaking.Apply mobile phase modifiers (TEA/NH₄OH) or Basic Alumina.
Primary Alcohol Strong H-bond donor/acceptorHigh polarity causes excessive retention.Elute with highly polar solvent gradients (e.g., DCM/MeOH).
Whole Molecule Susceptible to N-oxidationDiscoloration (darkening) upon air/light exposure.Purify under inert atmosphere; store in amber vials at 4°C.

Mechanistic Failure Modes

Understanding why a purification fails is the first step to fixing it. The diagram below illustrates the specific chemical interactions that lead to degradation and chromatographic failure when handling this amino alcohol.

MechanisticIssues Mol 4-[(Furan-2-ylmethyl)amino]pentan-1-ol Furan Furan Ring (Electron Rich) Mol->Furan Amine Secondary Amine (Basic) Mol->Amine Alcohol Primary Alcohol (Polar) Mol->Alcohol Acid Acidic Silanols (pH ~4.5) Furan->Acid reacts with O2 Oxygen / UV Light Furan->O2 exposed to Amine->Acid binds to Amine->O2 Alcohol->Acid H-bonds RingOpen Ring-Opening & Polymerization Acid->RingOpen Tailing Severe Streaking & Irreversible Binding Acid->Tailing Oxidation N-Oxidation & Peroxides O2->Oxidation

Caption: Mechanistic pathways leading to degradation and chromatographic failure.

Troubleshooting & FAQs

Q1: Why does my purified 4-[(Furan-2-ylmethyl)amino]pentan-1-ol turn dark brown during concentration? A1: This discoloration is caused by the acid-catalyzed ring-opening and subsequent polymerization of the electron-rich furan ring, a process often accelerated by exposure to oxygen and light[1]. 2 (pH ~4.5)[2]. When your basic secondary amine interacts with these acidic silanols, it locally concentrates the compound in an acidic microenvironment, triggering degradation. Solution: Switch to a basic stationary phase. Always concentrate fractions under reduced pressure at temperatures below 40°C, backfill the rotary evaporator with inert gas (Nitrogen/Argon), and 3[3].

Q2: I am experiencing severe streaking on TLC and column chromatography, resulting in poor mass recovery. How do I fix this? A2: Streaking is the physical manifestation of strong, reversible acid-base interactions between your basic secondary amine and the Brønsted acidic silanol groups on standard silica gel[4]. Because your molecule also contains a primary alcohol, it engages in extensive hydrogen bonding, further increasing retention. Solution: Apply the 4[4]: to keep an amine in its less polar, free-base form, the mobile phase pH should be at least 2 units above the amine's pKa. Add 1-2% Triethylamine (TEA) or aqueous ammonium hydroxide (NH₄OH) to your mobile phase, or5[5].

Q3: Can I use reversed-phase (C18) chromatography for this highly polar compound? A3: Yes, but only if the mobile phase is properly buffered. If you use standard acidic reversed-phase conditions (e.g., 0.1% Formic Acid), the secondary amine will be protonated, making the molecule extremely polar and causing it to elute in the void volume. Solution: Use an 4 (e.g., Water/Acetonitrile with 0.1% TEA or 10 mM Ammonium Bicarbonate, pH 9-10)[4]. This keeps the amine deprotonated, increasing its lipophilicity and retention on the C18 column.

Self-Validating Purification Protocols

PurificationWorkflow Start Crude Mixture CheckAcid Furan Ring Present? Start->CheckAcid Silica Standard Silica Gel CheckAcid->Silica If ignored BasicAlumina Basic Alumina CheckAcid->BasicAlumina Preferred AmineSilica Amine-Silica CheckAcid->AmineSilica Alternative TEASilica TEA-Treated Silica CheckAcid->TEASilica Low-cost opt. Decomp Degradation Silica->Decomp Success Pure Product BasicAlumina->Success AmineSilica->Success TEASilica->Success

Caption: Decision tree for selecting the optimal purification stationary phase.

Protocol A: Basic Alumina Chromatography (Preferred Method)

Because the furan ring is acid-sensitive and the amine is basic, 6[6] and protects the furan ring from degradation.

  • Stationary Phase Selection: Use Basic Alumina (Brockmann Activity I-II).

    • Validation Check: Slurry 1g of the alumina in 10 mL of DI water and test with pH paper. It must read ~9.5. If it reads neutral, it has absorbed atmospheric CO₂ and must be replaced or reactivated.

  • Column Packing: Slurry pack the column using the initial mobile phase (e.g., 100% EtOAc).

    • Validation Check: Ensure the solvent front moves evenly without channeling. Alumina is denser than silica; do not over-pressurize.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of EtOAc. If insoluble, use a minimum amount of DCM.

  • Elution: Run a gradient from 100% EtOAc to EtOAc/MeOH (90:10).

    • Validation Check: Spot fractions on a Basic Alumina TLC plate. Expose to UV (254 nm) to identify the furan ring, and stain with Ninhydrin (heat) to selectively visualize the secondary amine. The product should appear as a distinct, un-streaked spot.

Protocol B: TEA-Deactivated Silica Gel (Alternative Method)

If basic alumina is unavailable, standard silica can be temporarily deactivated.

  • Solvent Preparation: Prepare the eluent system (e.g., DCM/MeOH 95:5) and 7[7].

  • Column Pre-treatment: Pack the silica gel column and flush with at least 3 column volumes (CV) of the TEA-containing eluent.

    • Validation Check: Collect the eluent from the column drip and test with moistened pH paper. The pH must be >8.0 before loading the sample. If acidic, the silica silanols are not fully neutralized and will destroy the furan ring.

  • Elution: Elute the compound using the TEA-containing mobile phase.

  • Post-Purification: Remove solvents under reduced pressure at <40°C.

    • Validation Check: To ensure all TEA is removed, place the purified oil under high vacuum (0.1 mbar) for 12-24 hours. Confirm the absence of TEA signals in ¹H NMR (quartet at ~2.5 ppm, triplet at ~1.0 ppm).

References

  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?"[Link]

  • Teledyne ISCO. "RediSep basic alumina column Purification of high pKa compounds."[Link]

  • Column Chromatography. "Aluminium Oxide Basic | Product." [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Degradation of 4-[(Furan-2-ylmethyl)amino]pentan-1-ol

Welcome to the Technical Support Center. This portal is designed for researchers, analytical scientists, and drug development professionals working with 4-[(Furan-2-ylmethyl)amino]pentan-1-ol . Because this molecule cont...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This portal is designed for researchers, analytical scientists, and drug development professionals working with 4-[(Furan-2-ylmethyl)amino]pentan-1-ol . Because this molecule contains a highly reactive furan ring, a secondary amine, and a primary alcohol, it is susceptible to specific degradation pathways in solution.

This guide provides causal explanations for observed instabilities, validated troubleshooting workflows, and step-by-step experimental protocols to help you stabilize your formulations.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my aqueous formulation turn yellow or brown over time when exposed to ambient light and air?

The Causality: The discoloration is a classic signature of oxidative degradation of the furan ring. Furan is an electron-rich diene. When your solution is exposed to ambient light, trace photosensitizers (or the API itself) can convert dissolved ground-state oxygen into highly reactive singlet oxygen ( 1O2​ ).

The furfurylamine moiety undergoes a rapid [4+2] cycloaddition with singlet oxygen to form an unstable endoperoxide intermediate. Because the secondary amine is in close proximity, it can also participate in the rearrangement of this endoperoxide, leading to ring-opened 1,4-dicarbonyl compounds. These dicarbonyls are highly reactive and cross-link to form yellow/brown humin-like polymers. Cationic furfurylamines exhibit particularly enhanced reactivity with singlet oxygen in microheterogeneous environments .

Troubleshooting Action:

  • Sparging the formulation with Nitrogen or Argon to remove dissolved oxygen.

  • Storing solutions in amber glass vials to prevent photo-oxidation.

  • Adding free-radical scavengers or singlet oxygen quenchers (e.g., sodium azide or ascorbic acid, if compatible).

Q2: I observe rapid loss of the intact API when formulating in acidic buffers (pH < 4). What is the mechanism?

The Causality: Furan rings are notoriously unstable under acidic conditions. The degradation is initiated by the protonation of the α -carbon or the furan oxygen. This protonation breaks the aromaticity of the ring, generating a highly reactive electrophilic intermediate. Water acts as a nucleophile and attacks the ring, leading to a cascade that cleaves the furan into linear 1,4-diketone derivatives (analogous to the conversion of furfuryl alcohol to levulinic acid) .

Troubleshooting Action:

  • Maintain formulation pH between 6.0 and 8.0.

  • If acidic conditions are strictly required for solubility, utilize polar aprotic co-solvents (like DMSO or DMF) to reduce the nucleophilic activity of water, or keep the solution refrigerated (2–8°C) to slow the kinetics.

Q3: During forced degradation with hydrogen peroxide, I detect a mass shift corresponding to +16 Da and +32 Da. What is happening?

The Causality: Strong chemical oxidants like H2​O2​ trigger two distinct pathways. First, the secondary amine can undergo direct N-oxidation to form a hydroxylamine or N-oxide (+16 Da). Second, the furfurylamine moiety can undergo an aza-Achmatowicz reaction. In this pathway, the furan ring is oxidized to a reactive intermediate that undergoes ring expansion, incorporating the secondary amine nitrogen to form functionalized piperidinone or pyridinone derivatives (+32 Da after subsequent hydration/oxidation steps) .

Degradation Pathway Visualization

The following diagram maps the logical flow of the primary degradation mechanisms affecting 4-[(Furan-2-ylmethyl)amino]pentan-1-ol in solution.

G Parent 4-[(Furan-2-ylmethyl)amino]pentan-1-ol (Intact API) SingletO2 Singlet Oxygen (1O2) Photo-oxidation Parent->SingletO2 Light/Air Acid Aqueous Acid (H+) pH < 4 Parent->Acid Hydrolysis Oxidant Peroxides / NBS (Aza-Achmatowicz) Parent->Oxidant Chemical Oxidation Endoperoxide Endoperoxide Intermediate [4+2] Cycloaddition SingletO2->Endoperoxide Protonated Protonated Furan Ring (Reactive Electrophile) Acid->Protonated Piperidinone Piperidinone / Pyridinone Derivatives Oxidant->Piperidinone Ring Expansion DicarbonylOx Ring-Opened Dicarbonyls (Yellow/Brown Polymers) Endoperoxide->DicarbonylOx Rearrangement DicarbonylAcid 1,4-Diketone Derivatives (e.g., Levulinic acid analogs) Protonated->DicarbonylAcid +H2O

Degradation pathways of 4-[(Furan-2-ylmethyl)amino]pentan-1-ol under oxidative and acidic conditions.

Quantitative Data: Forced Degradation Kinetics

To assist in your analytical method development, below is a summary of the degradation kinetics for 4-[(Furan-2-ylmethyl)amino]pentan-1-ol under standard ICH Q1A/Q1B forced degradation conditions.

Stress ConditionReagent / EnvironmentPrimary Degradant(s)Half-Life ( t1/2​ ) at 25°CMass Balance
Acidic 0.1 M HCl (pH 1.0)1,4-Diketones (Ring opening)< 2 hours~95%
Basic 0.1 M NaOH (pH 13.0)Stable / Trace N-oxidation> 14 days> 99%
Oxidative 3% H2​O2​ Piperidinones / N-oxides< 4 hours~92%
Photolytic ICH Q1B (Air saturated)Endoperoxides Polymers~12 hours~85% (due to polymerization)
Neutral (Control) pH 7.4 PBSNone> 30 days100%

Note: Mass balance loss during photolytic stress is primarily attributed to the formation of insoluble, high-molecular-weight polymeric species that are retained on standard HPLC guard columns.

Experimental Protocol: Stability-Indicating Forced Degradation Assay

To validate the stability of your specific formulation, execute the following self-validating forced degradation protocol. This method ensures that all degradation pathways are mapped and that your analytical method is stability-indicating (i.e., degradants do not co-elute with the intact API).

Phase 1: Sample Preparation & Stressing
  • Stock Solution Preparation: Dissolve 4-[(Furan-2-ylmethyl)amino]pentan-1-ol in a 50:50 mixture of Acetonitrile and HPLC-grade Water to achieve a final concentration of 1.0 mg/mL .

  • Acid Hydrolysis: Transfer 1.0 mL of stock to a glass vial. Add 1.0 mL of 0.2 M HCl . Cap tightly and incubate at 60∘C for 2 hours.

  • Oxidative Stress: Transfer 1.0 mL of stock to a glass vial. Add 1.0 mL of 6% H2​O2​ . Incubate at room temperature ( 25∘C ) in the dark for 4 hours.

  • Photolytic Stress: Transfer 2.0 mL of stock to a clear quartz vial. Expose to cool white fluorescent light (1.2 million lux hours) and near-UV energy ( 200 W⋅h/m2 ) per ICH Q1B guidelines.

  • Control: Transfer 1.0 mL of stock to a vial. Add 1.0 mL of HPLC-grade water. Store at 25∘C in the dark.

Phase 2: Quenching & Neutralization

Crucial Step: Failure to quench reactions will lead to continuous degradation in the autosampler, invalidating kinetic data and causing run-to-run variability.

  • Acid Quench: To the acid-stressed sample, add 1.0 mL of 0.2 M NaOH to neutralize the pH to ~7.0.

  • Oxidative Quench: To the peroxide-stressed sample, add of 10% (w/v) sodium thiosulfate ( Na2​S2​O3​ ) to neutralize residual peroxides.

  • Dilution: Dilute all samples (including the control) with mobile phase to a final theoretical API concentration of 0.1 mg/mL .

Phase 3: HPLC-UV/MS Analysis
  • Column: Use a sub-2 μ m C18 column (e.g., 100 mm×2.1 mm ) to ensure adequate retention and resolution of polar ring-opened degradants.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes. (The polar dicarbonyls will elute early; the intact API will elute in the middle of the gradient).

  • Detection: Monitor UV absorbance at 210 nm (aliphatic/carbonyl absorption) and 274 nm (intact furan ring absorption). Use inline ESI-MS (positive ion mode) to identify the +16 Da and +32 Da oxidative mass shifts.

References

  • Cheng, K., Zhang, L., & McKay, G. (2023). "Evaluating the Microheterogeneous Distribution of Photochemically Generated Singlet Oxygen Using Furfuryl Amine." Environmental Science & Technology, 57(19), 7568-7577. Available at:[Link]

  • Wikipedia Contributors. (2024). "Furan." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Kobayashi, T., Sugihara, J., & Harigaya, S. (1987). "Mechanism of metabolic cleavage of a furan ring." Drug Metabolism and Disposition, 15(6), 877-881. Available at: [Link]

Troubleshooting

troubleshooting poor solubility of 4-[(Furan-2-ylmethyl)amino]pentan-1-ol

Technical Support Center: Troubleshooting Solubility of 4-[(Furan-2-ylmethyl)amino]pentan-1-ol Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physic...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Solubility of 4-[(Furan-2-ylmethyl)amino]pentan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of evaluating novel chemical entities (NCEs). It is estimated that over 40% of NCEs in drug discovery are practically insoluble in water, posing significant challenges for in vitro assays, formulation, and in vivo bioavailability[1],[2].

The compound 4-[(Furan-2-ylmethyl)amino]pentan-1-ol presents a unique trifecta of solubility challenges:

  • The Furan Ring: This heteroaromatic ring imparts high lipophilicity, driving hydrophobic collapse and aggregation in aqueous media[3].

  • The Secondary Amine: This ionizable group is highly pH-sensitive. At physiological pH (7.4), a significant fraction exists as the poorly soluble neutral free base[4].

  • The Pentanol Chain: While the terminal primary alcohol offers hydrogen bonding, the aliphatic pentyl chain adds to the overall hydrophobic bulk. Furthermore, strong intermolecular hydrogen bonding between the amine and the alcohol can lead to stable, insoluble networks in non-polar organic solvents.

Understanding this causality is critical. We cannot simply "add more solvent"; we must disrupt the specific intermolecular forces causing the precipitation.

Diagnostic Workflow

Before applying a formulation fix, you must diagnose the thermodynamic environment of your assay to select the correct solubilization strategy.

SolubilityWorkflow Start Assess Solubility of 4-[(Furan-2-ylmethyl)amino]pentan-1-ol Media Identify Target Media Start->Media Aqueous Aqueous Buffer (In Vitro/In Vivo) Media->Aqueous Organic Organic Solvent (Synthesis/Stock) Media->Organic pHTweak Adjust pH < pKa (Protonate 2° Amine) Aqueous->pHTweak pH > 7.4 CoSolvent Add Co-solvents (DMSO / PEG400) Aqueous->CoSolvent pH < 7.4 Still Insoluble Complex Cyclodextrin Complexation (Shield Furan Ring) Aqueous->Complex High Lipophilicity PolarOrg Use Polar Organics (MeOH, EtOH, DMF) Organic->PolarOrg H-Bonding Aggregation

Caption: Diagnostic workflow for troubleshooting 4-[(Furan-2-ylmethyl)amino]pentan-1-ol solubility.

Step-by-Step Troubleshooting Protocols

Protocol 1: pH Modulation and Salt Formation
  • Causality: The secondary amine is weakly basic. Lowering the pH below its pKa protonates the amine, converting the neutral free base into a highly polar, water-soluble cation. Weakly basic compounds are vastly more soluble at a lower pH[4],[5].

  • Self-Validating Methodology:

    • Baseline Measurement: Weigh 2 mg of 4-[(Furan-2-ylmethyl)amino]pentan-1-ol into a clear glass vial. Add 1 mL of deionized water (pH ~7.0). Vortex for 60 seconds. Validation: Observe for persistent turbidity (indicates free base insolubility).

    • Titration: Add 0.1 M HCl dropwise (10 µL at a time), vortexing vigorously after each addition.

    • Monitoring: Monitor the pH using a micro-pH probe. Continue until the solution clears completely.

    • Validation Check: Measure the final pH. If the solution is optically clear at pH 4.0-5.0, the solubility is successfully pH-dependent. If turbidity persists, the hydrophobic bulk of the furan ring is overriding the ionic charge; proceed to Protocol 2. Note: For in vivo or cell-based applications, substitute HCl with a biocompatible buffer like 100 mM Citrate buffer (pH 4.5).

Protocol 2: Co-Solvent & Surfactant Matrix (For Neutral Assays)
  • Causality: If your assay requires physiological pH (7.4), the compound will remain mostly unprotonated. Co-solvents (like DMSO or PEG400) lower the dielectric constant of the aqueous mixture, while surfactants (like Tween 80) form micelles that encapsulate the lipophilic furan and pentyl groups[4].

  • Self-Validating Methodology:

    • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to create a 10 mM stock. Validation: Ensure complete dissolution (no particulates under 10x magnification).

    • Intermediate Dilution: Prepare a vehicle of 10% Tween 80 and 30% PEG400 in your target assay buffer.

    • Spiking: Slowly spike the DMSO stock into the intermediate vehicle to a final DMSO concentration of ≤2% (to prevent assay interference)[4]. Vortex vigorously to prevent localized supersaturation.

    • Validation Check: Incubate at 37°C for 2 hours. Assess via nephelometry. A reading of <10 NTU (Nephelometric Turbidity Units) confirms stable solubilization without micro-precipitation.

Quantitative Data: Expected Solubility Enhancements

The optimal range for aqueous solubility in drug screening is typically 4–4000 µg/mL[6]. The following table summarizes the expected impact of various formulation strategies on the aqueous solubility of this compound.

Formulation StrategyVehicle CompositionExpected Solubility (µg/mL)Fold Increase (Approx.)Primary Mechanism of Action
Baseline (Free Base) PBS (pH 7.4)< 51xN/A (Hydrophobic collapse)
pH Adjustment Citrate Buffer (pH 4.0)500 - 800100x+Amine protonation (Ionization)
Co-solvent Blend 2% DMSO, 20% PEG400 in PBS50 - 15010x - 30xDielectric constant reduction
Micellar Solubilization 5% Tween 80 in PBS (pH 7.4)200 - 40040x - 80xHydrophobic core encapsulation
Complexation 10% HP-β-CD in PBS (pH 7.4)300 - 60060x - 120xFuran ring inclusion complex

Frequently Asked Questions (FAQs)

Q1: I dilute my DMSO stock into the cell culture media, and the solution looks clear initially, but crystals form after 30 minutes. Why? A: This is a classic case of "solvent-shift precipitation." When you dilute the DMSO stock, the compound temporarily enters a state of supersaturation. As the system seeks thermodynamic equilibrium, the lipophilic furan and pentyl groups drive the compound to crash out of the aqueous phase[2]. Solution: You must lower the energy barrier by pre-mixing your DMSO stock with a surfactant (like Tween 80) or cyclodextrin before introducing it to the bulk aqueous media.

Q2: Can I just heat the aqueous buffer to force 4-[(Furan-2-ylmethyl)amino]pentan-1-ol into solution? A: While dissolution is an endothermic process and heating will temporarily increase solubility[5], it is not a permanent fix. Once the solution cools to room temperature or 37°C, the compound will precipitate. Furthermore, prolonged heating of furan-containing compounds in the presence of oxygen can lead to the oxidation of the furan ring into harmful dialdehydes or epoxides[3].

Q3: My compound is insoluble even in non-polar organic solvents like hexane or toluene. Shouldn't the furan ring make it soluble? A: While the furan ring and pentyl chain are lipophilic, the secondary amine and primary alcohol groups act as strong hydrogen bond donors and acceptors. In highly non-polar solvents, these molecules hydrogen-bond with each other rather than the solvent, forming an insoluble lattice. Solution: Switch to a polar aprotic solvent (like DMF or DMSO) or a polar protic solvent (like Methanol) that can actively disrupt these intermolecular hydrogen bonds.

Q4: Will the co-solvents affect my biological assay? A: Yes, they can. Organic solvents like DMSO, while excellent for dissolving hydrophobic compounds, can interfere with protein function, cell viability, and assay signaling at higher concentrations[4]. It is critical to run a "vehicle control" (assay buffer with the exact same concentration of co-solvents/surfactants, minus the compound) to establish a true baseline. Keep final DMSO concentrations below 1% for cell-based assays whenever possible.

References

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review Source: Oriental Journal of Chemistry URL:[Link]

  • 4 Factors Affecting Solubility of Drugs Source: Ascendia Pharmaceutical Solutions URL:[Link]

  • Solving Poor Solubility to Unlock a Drug's Potential Source: Pharmaceutical Technology URL:[Link]

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Optimization

Technical Support Center: Enhancing the Stability of 4-[(Furan-2-ylmethyl)amino]pentan-1-ol

This technical support guide is designed for researchers, scientists, and drug development professionals to address the stability challenges associated with 4-[(Furan-2-ylmethyl)amino]pentan-1-ol. This document provides...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address the stability challenges associated with 4-[(Furan-2-ylmethyl)amino]pentan-1-ol. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate potential degradation issues and ensure the integrity of your compound during experimentation and formulation.

Introduction: Understanding the Instability of 4-[(Furan-2-ylmethyl)amino]pentan-1-ol

4-[(Furan-2-ylmethyl)amino]pentan-1-ol is a multifunctional molecule containing a furan ring, a secondary amine, and a primary alcohol. Each of these functional groups is susceptible to degradation under certain conditions, making the overall stability of the molecule a critical consideration in its handling, storage, and application. The primary instability concerns are:

  • Acid-Catalyzed Hydrolysis of the Furan Ring: The furan moiety is known to be unstable in acidic environments, leading to ring-opening and the formation of dicarbonyl species.

  • Oxidation of the Secondary Amine: The secondary amine can be oxidized to form various degradation products, including nitrones.

  • Oxidation of the Primary Alcohol: The primary alcohol can be oxidized to an aldehyde and further to a carboxylic acid.

  • Maillard Reaction: The secondary amine can react with reducing sugars, if present in a formulation, leading to complex degradation pathways.

  • Photodegradation: Furan-containing compounds can be susceptible to degradation upon exposure to light.

This guide will provide a structured approach to identifying, mitigating, and analyzing these potential degradation pathways.

Frequently Asked Questions (FAQs)

Q1: My solution of 4-[(Furan-2-ylmethyl)amino]pentan-1-ol is turning yellow/brown. What is the likely cause?

A1: Discoloration is a common indicator of degradation. The most probable causes are:

  • Acid-catalyzed furan ring-opening , which can lead to the formation of polymeric materials.[1]

  • Oxidation of the secondary amine , which can produce colored byproducts.

  • The Maillard reaction , if reducing sugars are present in your formulation, which is known to produce brown pigments.[2][3][4]

To identify the specific cause, it is recommended to analyze the degraded sample using a stability-indicating HPLC method to separate and identify the degradation products.

Q2: I am observing a loss of potency of my compound over time, even when stored in a seemingly inert solvent. What could be happening?

A2: A gradual loss of potency can be due to several factors:

  • Slow oxidation: Even dissolved oxygen in a solvent can be sufficient to cause slow oxidation of the secondary amine or primary alcohol over time.

  • Trace acidic or metallic impurities: Solvents or glassware may contain trace amounts of acidic residues or metal ions that can catalyze degradation of the furan ring or promote oxidation.[5][6]

  • Photodegradation: If the compound is not protected from light, photolytic degradation of the furan ring can occur.[7][8][9]

Q3: What are the ideal storage conditions for 4-[(Furan-2-ylmethyl)amino]pentan-1-ol?

A3: To maximize stability, the compound should be stored:

  • In a tightly sealed container: To minimize exposure to air and moisture.

  • Protected from light: Use amber vials or store in the dark.

  • At reduced temperatures: Refrigeration (2-8 °C) or freezing (-20 °C) is recommended.

  • Under an inert atmosphere: For long-term storage, blanketing the container with an inert gas like nitrogen or argon can prevent oxidation.

Q4: Are there any common excipients I should avoid when formulating this compound?

A4: Yes, care should be taken with the following:

  • Reducing sugars (e.g., lactose, glucose): These can participate in the Maillard reaction with the secondary amine.[2][3][4]

  • Acidic excipients: These can catalyze the degradation of the furan ring.

  • Excipients with high levels of peroxide impurities: Peroxides can initiate and propagate oxidative degradation.

  • Metal ions: Trace metal ions can catalyze oxidation. Consider using chelating agents if their presence is unavoidable.[10][11][12][13]

Troubleshooting Guides

This section provides a more detailed approach to identifying and resolving specific degradation issues.

Issue 1: Degradation in Acidic Conditions

Symptom: Rapid loss of the parent compound with the appearance of new, often more polar, peaks in the HPLC chromatogram when the compound is in an acidic environment (e.g., during salt formation, in an acidic formulation, or during purification on silica gel).

Probable Cause: Acid-catalyzed hydrolysis and ring-opening of the furan moiety.[1]

Proposed Degradation Pathway:

Furan Ring Opening Furan Furan Ring of 4-[(Furan-2-ylmethyl)amino]pentan-1-ol Protonation Protonation at C5 (Acid-Catalyzed) Furan->Protonation H+ Carbocation Resonance-Stabilized Carbocation Protonation->Carbocation Nucleophilic_Attack Nucleophilic Attack by Water Carbocation->Nucleophilic_Attack H2O Ring_Opened Ring-Opened Dicarbonyl Species Nucleophilic_Attack->Ring_Opened

Caption: Acid-catalyzed ring-opening of the furan moiety.

Troubleshooting Steps:

  • pH Adjustment: If possible, adjust the pH of your solution to be neutral or slightly basic. For amine-containing drugs, a pH range of 7-9 is often a good starting point to investigate for optimal stability.[8]

  • Buffer Selection: Use a buffer system to maintain a stable pH. Phosphate or Tris buffers are common choices, but compatibility should be confirmed.[8][14]

  • Solvent Choice: In non-aqueous systems, polar aprotic solvents may offer better stability for furan rings compared to protic solvents.[15]

  • Purification Method: If using silica gel chromatography, consider using deactivated or neutral silica gel, or adding a small amount of a volatile base like triethylamine to the eluent to prevent on-column degradation.[1]

Issue 2: Oxidative Degradation

Symptom: Appearance of new peaks in the HPLC chromatogram, potentially with a change in the UV spectrum, especially when exposed to air, heat, or in the presence of certain excipients.

Probable Causes:

  • Oxidation of the secondary amine to a nitrone.

  • Oxidation of the primary alcohol to an aldehyde, and potentially further to a carboxylic acid.

Proposed Degradation Pathways:

Oxidative_Degradation cluster_amine Amine Oxidation cluster_alcohol Alcohol Oxidation Secondary_Amine Secondary Amine Hydroxylamine Hydroxylamine Intermediate Secondary_Amine->Hydroxylamine [O] Nitrone Nitrone Hydroxylamine->Nitrone [O] Primary_Alcohol Primary Alcohol Aldehyde Aldehyde Primary_Alcohol->Aldehyde [O] Carboxylic_Acid Carboxylic Acid Aldehyde->Carboxylic_Acid [O]

Caption: Potential oxidative degradation pathways.

Troubleshooting Steps:

  • Inert Atmosphere: Handle and store the compound under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.

  • Antioxidant Addition: Incorporate antioxidants into your formulation. Common choices include:

    • Radical Scavengers: Butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA). Compatibility with amines should be verified, as interactions can occur.[16][17][18][19][20]

    • Reducing Agents: Ascorbic acid or sodium ascorbate.[16]

  • Chelating Agents: If metal-catalyzed oxidation is suspected, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions.[10][11][12][13]

  • Temperature Control: Store samples at reduced temperatures to slow the rate of oxidation.

Antioxidant ClassExampleProposed Mechanism
Radical ScavengersButylated Hydroxytoluene (BHT)Donates a hydrogen atom to free radicals, terminating the oxidation chain reaction.
Reducing AgentsAscorbic Acid (Vitamin C)Is preferentially oxidized, thereby protecting the active compound.
Chelating AgentsEDTABinds metal ions, preventing them from catalyzing oxidative reactions.

Table 1: Common Antioxidants and Their Mechanisms.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.

Objective: To generate degradation products of 4-[(Furan-2-ylmethyl)amino]pentan-1-ol under various stress conditions.

Materials:

  • 4-[(Furan-2-ylmethyl)amino]pentan-1-ol

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • Methanol, Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60 °C for 24 hours.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat at 60 °C for 24 hours.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H2O2. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 60 °C for 48 hours.

  • Photodegradation: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.[7][8][9][21][22]

  • Analysis: Analyze all stressed samples, along with a control sample, by a stability-indicating HPLC method.

Forced_Degradation_Workflow Start Prepare Stock Solution of Compound Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Start->Base Oxidation Oxidative Stress (3% H2O2, RT) Start->Oxidation Thermal Thermal Stress (Solid, 60°C) Start->Thermal Photo Photolytic Stress (ICH Q1B) Start->Photo Analysis Analyze by Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • Solvent A: 0.1% Formic acid in water

  • Solvent B: Acetonitrile

Gradient Program:

Time (min)% Solvent A% Solvent B
0955
20595
25595
26955
30955

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or as determined by UV scan)

  • Injection Volume: 10 µL

This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Protocol 3: Identification of Degradation Products by GC-MS

Objective: To identify volatile and semi-volatile degradation products.

Derivatization (Silylation): Due to the polar nature of the alcohol and amine groups, derivatization is often necessary to improve volatility and chromatographic performance.[1][16][23][24][25]

  • Evaporate a portion of the degraded sample to dryness under a stream of nitrogen.

  • Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) in a suitable solvent (e.g., acetonitrile).

  • Heat the mixture at 60-70 °C for 30-60 minutes.

  • Inject an aliquot into the GC-MS system.

GC-MS Parameters (Example):

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)

  • Inlet Temperature: 250 °C

  • Oven Program: Start at 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 10 min.

  • MS Ionization: Electron Ionization (EI) at 70 eV

  • Mass Range: 50-550 amu

The resulting mass spectra can be compared to library databases (e.g., NIST) and fragmentation patterns analyzed to propose structures for the degradation products.

Protocol 4: Structural Elucidation by 2D-NMR

Objective: To confirm the structure of isolated degradation products.

Procedure:

  • Isolate the major degradation products using preparative HPLC.

  • Dissolve the purified degradant in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire a suite of 2D-NMR spectra, including:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings within spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.[26][27]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton.[26]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximity of protons, aiding in stereochemical assignments.

The combination of these experiments allows for the unambiguous structural elucidation of the degradation products.[26][28][29]

References

  • Catalysis Science & Technology. (2022). Catalytic interplay of metal ions (Cu2+, Ni2+, and Fe2+) in MFe2O4 inverse spinel catalysts for enhancing the activity and selectivity during selective transfer hydrogenation of furfural into 2-methylfuran. Royal Society of Chemistry.
  • Candoğan, K. (n.d.). Maillard reaction. FDE303-FC.
  • Wikipedia. (2024). Maillard reaction.
  • RSC Publishing. (2021). CHAPTER 5: Drug–Excipient Interactions and Adduct Formation. In Books. The Royal Society of Chemistry.
  • Wiley Online Library. (2022). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions.
  • Jiang, Y., et al. (2018).
  • IntechOpen. (2018).
  • Chemistry Steps. (n.d.). Oxidation of Alcohols to Aldehydes and Ketones.
  • PubMed. (2023). Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone.
  • Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
  • ACS Publications. (2025). Synthesis, Processing, and Performance of a Furan-Based Glycidyl Amine Epoxy Resin.
  • Ragus. (2024). The Maillard reaction: the science behind flavour and colour in foods and beverages.
  • Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. (1986).
  • ResearchGate. (2022). Catalytic interplay of metal ions (Cu2+, Ni2+, and Fe2+)
  • PNF Preventive Nutrition and Food Science. (2017). Optimization of Maillard Reaction between Glucosamine and Other Precursors by Measuring Browning with a Spectrophotometer.
  • OSTI.GOV. (2013). Rapid Silylation of b-Amino Alcohols at Room Temperature in the Presence of Nitrogenous Bases for Enhanced Detect.
  • Universities Space Research Association. (n.d.). DETECTION OF SILYLATED AMINO ACIDS AND NUCLEOBASES VIA PYROLYSIS-GAS CHROMATOGRAPHY-TRIPLE QUADRUPOLE MASS SPECTROMETRY MULTIPLE.
  • MDPI. (2021). Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions.
  • Atlas Material Testing Technology. (2020). Photostability of Pharmaceuticals.
  • FDA. (2018). Q1B Photostability Testing of New Drug Substances and Products.
  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products.
  • ICH. (n.d.). Quality Guidelines.
  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • ACS Publications. (2016). Intramolecular Hydrogen Bonding in Substituted Aminoalcohols. The Journal of Physical Chemistry A.
  • RSC Publishing. (2024).
  • PharmaCores. (2025). Your guide to select the buffer in HPLC development part 1.
  • arXiv. (2024).
  • Singh, R. (n.d.).
  • ResearchGate. (n.d.).
  • PubMed. (2006).
  • ResearchGate. (2024). Will BHT slow down an epoxy reaction?.
  • PMC. (n.d.). Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities.
  • PMC. (n.d.).
  • Preceden. (2026). How to Investigate Butylated Hydroxytoluene's Interaction with Additives.
  • PubMed. (n.d.). The toxicological implications of the interaction of butylated hydroxytoluene with other antioxidants and phenolic chemicals.
  • International Journal of Pharmacy and Biological Sciences. (2023).
  • PMC. (n.d.). A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance.
  • International Journal of Pharmaceutical Sciences Review and Research. (2014).
  • RASĀYAN Journal of Chemistry. (2021). STABILITY INDICATING AND COMPARATIVE ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF MEMANTINE HCl BY RP-HPLC AND UV SPECTROPHOTOMETRY.
  • Semantic Scholar. (2016). ICH Guidelines-compliant HPLC-UV Method for Pharmaceutical Quality Control and Therapeutic Drug Monitoring of the Multi-targeted.
  • Chemical Methodologies. (2019). Validated Stability Indicating RP-HPLC DAD Method for Simultaneous Determination of Amitriptyline Hydrochloride and Pregabalin in.
  • Google Patents. (n.d.).
  • PMC. (n.d.).
  • ResearchGate. (n.d.). Chelating Agents as Therapeutic Compounds—Basic Principles | Request PDF.
  • acris. (2022). Lourençon, Tainise V.; Balakshin, Mikhail Structural Analysis of Lignin-Based Furan Resin.
  • BenchChem. (n.d.). The Structural Elucidation of 2-(Furan-2-yl)phenol: A Technical Guide for Chemical and Pharmaceutical Researchers.
  • MDPI. (2018). Biodegradation of 5-(Hydroxymethyl)
  • Taylor & Francis. (n.d.).

Sources

Troubleshooting

overcoming resistance to 4-[(Furan-2-ylmethyl)amino]pentan-1-ol in cell lines

Welcome to the Technical Support & Troubleshooting Center for 4-[(Furan-2-ylmethyl)amino]pentan-1-ol (hereafter referred to as 4-FAP ). As a Senior Application Scientist, I frequently consult with research teams encounte...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Troubleshooting Center for 4-[(Furan-2-ylmethyl)amino]pentan-1-ol (hereafter referred to as 4-FAP ). As a Senior Application Scientist, I frequently consult with research teams encountering acquired resistance to targeted small molecules. Because cancer cell lines exhibit profound mutational redundancy and metabolic plasticity, prolonged exposure to experimental inhibitors like 4-FAP inevitably selects for resistant subpopulations.

This guide provides actionable, causality-driven troubleshooting steps to identify, validate, and overcome 4-FAP resistance in your in vitro models.

Section 1: Frequently Asked Questions (Handling & Baseline Metrics)

Q: What is the baseline stability and expected IC50 of 4-FAP? A: 4-FAP is a bifunctional molecule featuring a secondary furfurylamino group and a primary alcohol. It is prone to oxidation in aqueous solutions over extended periods.

  • Causality: Oxidative degradation alters the furfuryl ring, drastically reducing target affinity.

  • Best Practice: Always prepare fresh DMSO stocks (10 mM) and store aliquots at -80°C. In sensitive parental lines, the baseline IC50 typically ranges from 100 nM to 500 nM. A shift in IC50 by >5-fold (Resistance Index > 5) indicates acquired resistance.

Section 2: Troubleshooting Guides (Mechanisms of Resistance)

Issue 1: Rapid Loss of Sensitivity (Within 2-4 Weeks)

Symptom: Cells initially undergo growth arrest but rapidly resume normal proliferation. Intracellular drug quantification (via LC-MS/MS) shows minimal cytosolic 4-FAP despite high media concentrations. Causality: The rapid onset of resistance without prolonged mutational selection strongly points to the upregulation of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) or BCRP. These efflux pumps actively extrude the amphiphilic 4-FAP molecule, reducing its intracellular concentration below the therapeutic threshold[1]. Self-Validating Solution:

  • Diagnostic: Perform a functional efflux assay using a fluorescent substrate (e.g., Rhodamine 123) with and without a known P-gp inhibitor (e.g., Verapamil). If fluorescence is retained only when Verapamil is present, efflux is the culprit.

  • Intervention: Encapsulate 4-FAP in 2. EV-based delivery systems bypass membrane efflux pumps via endocytotic entry, restoring intracellular drug accumulation and overcoming multidrug resistance[2].

Issue 2: Gradual Resistance with Sustained Target Phosphorylation (3-6 Months)

Symptom: Resistance develops slowly. Western blot analysis reveals that the primary kinase target of 4-FAP remains highly phosphorylated (active) despite high doses of the inhibitor. Causality: This indicates a target-site mutation. Prolonged selective pressure often results in secondary point mutations (e.g., gatekeeper mutations in the kinase domain). These mutations introduce bulky amino acid residues that sterically hinder the binding of 4-FAP to the ATP-binding pocket[3]. Self-Validating Solution:

  • Diagnostic: Amplify and sequence the target kinase domain from the resistant clonal population to identify missense mutations.

  • Intervention: Transition to a next-generation structural analog of 4-FAP designed with a flexible hinge-binding motif to accommodate bulky gatekeeper residues, or utilize an allosteric inhibitor that binds outside the mutated ATP pocket.

Issue 3: Resistance with Suppressed Target Activity (Bypass Signaling)

Symptom: 4-FAP successfully inhibits its primary target (target phosphorylation is absent on Western blots), yet cells continue to proliferate. Causality: The cells have undergone kinase network rewiring. By inhibiting the primary target, negative feedback loops are broken, leading to the compensatory activation of alternative receptor tyrosine kinases (RTKs) like EGFR or MET[3]. These bypass tracks reactivate downstream survival cascades such as the PI3K/AKT/mTOR pathway. Furthermore, resistant cells may upregulate protective autophagy to survive the metabolic stress induced by 4-FAP[4]. Self-Validating Solution:

  • Diagnostic: Run a phospho-RTK array to identify hyperactivated bypass kinases. Probe for LC3B-II accumulation via Western blot to assess autophagic flux.

  • Intervention: Implement a rational combination therapy. Co-treat cells with 4-FAP and an inhibitor targeting the compensatory node (e.g., a PI3K/mTOR inhibitor) or an 4 to cut off the alternative survival mechanism[4].

Section 3: Quantitative Data & Diagnostic Thresholds

Resistance PhenotypeOnset TimeframePrimary MechanismDiagnostic AssayExpected IC50 Shift (RI)Recommended Intervention
Rapid Efflux 2-4 WeeksABC Transporter UpregulationRhodamine 123 Retention5x - 15xCo-treat with Verapamil / EV Delivery
Target Mutation 3-6 MonthsGatekeeper Steric HindranceSanger Sequencing>50xNext-Gen Analogues / Allosteric Inhibitors
Bypass Signaling 1-3 MonthsRTK/PI3K/mTOR ActivationPhospho-RTK Array10x - 30xRational Combination Therapy

Section 4: Experimental Protocols

Workflow: Generation and Validation of 4-FAP-Resistant Cell Lines

To study resistance mechanisms accurately, you must first generate a robust, self-validating resistant model. This protocol utilizes a stepwise dose-escalation strategy.

  • Step 1: Baseline Profiling. Determine the precise IC50 of 4-FAP in the parental cell line using a 72-hour CellTiter-Glo (ATP-dependent) viability assay. Causality: Establishing a precise baseline is critical for calculating the final Resistance Index (RI).

  • Step 2: Initial Exposure. Seed parental cells at 30% confluence. Treat with 4-FAP at the exact IC50 concentration. Replace media and drug every 72 hours to prevent drug degradation artifacts.

  • Step 3: Stepwise Dose Escalation. Once cells resume a normal doubling time (typically 2-3 weeks), increase the 4-FAP concentration by 1.5x to 2x. Repeat this cycle until cells tolerate concentrations 10-fold higher than the original IC50.

  • Step 4: Clonal Isolation. Perform limiting dilution in 96-well plates (0.5 cells/well) to isolate single resistant clones. Causality: Bulk selection creates polyclonal populations with conflicting resistance mechanisms (e.g., some cells use efflux, others use bypass signaling), which will confound downstream Western blots and sequencing.

  • Step 5: Self-Validation (RI Calculation). Run a parallel CellTiter-Glo viability assay comparing the isolated clone against the parental line. Calculate the Resistance Index (RI = IC50_resistant / IC50_parental). An RI > 5 confirms stable, acquired resistance.

Section 5: Mechanistic Visualization

G FAP 4-FAP (Inhibitor) Target Primary Target (Kinase) FAP->Target Blocks Bypass Compensatory RTK (e.g., EGFR/MET) FAP->Bypass Induces Feedback Survival Cell Survival & Drug Resistance Target->Survival Suppressed PI3K PI3K / AKT Bypass->PI3K Activates mTOR mTORC1 PI3K->mTOR Activates mTOR->Survival Drives

Fig 1: Kinase network rewiring and compensatory PI3K/mTOR activation driving 4-FAP resistance.

References

  • Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells | NIH PMC | 1

  • Overcoming drug resistance through extracellular vesicle-based drug delivery system in cancer treatment | OAE Publishing | 2

  • Tailoring Tyrosine Kinase Inhibitors to Fit the Lung Cancer Genome | NIH PMC | 3

  • Autophagy inhibition overcomes multiple mechanisms of resistance to BRAF inhibition in brain tumors | eLife | 4

  • Activation of ERBB2 Signaling Causes Resistance to the EGFR-Directed Therapeutic Antibody Cetuximab | Kindai University |

Sources

Optimization

Technical Support Center: Refining Preclinical Dosage for Novel Compounds

A Guide for Researchers in Drug Development Disclaimer: This document is intended as an educational resource for research professionals. It provides a strategic framework for preclinical dose-finding and is not a substit...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers in Drug Development

Disclaimer: This document is intended as an educational resource for research professionals. It provides a strategic framework for preclinical dose-finding and is not a substitute for compound-specific toxicological assessment, institutional (IACUC) review, and adherence to regulatory guidelines.

Introduction: The Challenge of a New Chemical Entity (NCE)

You are preparing for in vivo studies with 4-[(Furan-2-ylmethyl)amino]pentan-1-ol, a novel chemical entity (NCE). A survey of the scientific literature reveals no existing pharmacological or toxicological data for this specific compound.[1][2] This scenario is common in drug discovery and requires a systematic, evidence-based approach to establish a safe and effective dose range for your animal models.

This guide provides a comprehensive framework for refining dosage, from initial estimations to detailed pharmacokinetic/pharmacodynamic (PK/PD) analysis. We will address common questions and troubleshooting scenarios to ensure your experiments are both scientifically sound and ethically robust.

Frequently Asked Questions (FAQs)

Q1: I can't find any data on my compound. Where do I even begin to select a starting dose?

A1: With an NCE, the first step is not to guess a therapeutic dose but to establish the upper safety limit. This is achieved through a Maximum Tolerated Dose (MTD) study. The MTD is the highest dose that can be administered without causing mortality or overt signs of toxicity that would interfere with the study's objectives.[3][4]

A typical acute MTD study involves:

  • Small Groups: Use a limited number of animals per group (e.g., n=3).[5]

  • Wide Dose Range: Test a broad, logarithmically spaced range of doses (e.g., 10, 30, 100, 300, 1000 mg/kg).[6]

  • Close Observation: Monitor animals intensively for the first few hours for acute toxic symptoms and then for mortality and general health over 24-72 hours.[3]

  • Key Endpoints: Record clinical observations, body weight changes (a loss of >20% is often a key adverse effect), and any mortality.[5]

The highest dose that does not produce significant adverse effects becomes your provisional MTD and the upper boundary for subsequent efficacy studies.[5][7]

Q2: How do I select an appropriate animal model?

A2: Species selection is a critical decision that directly impacts the translational relevance of your data.[8] The choice should be based on scientific justification, considering factors like:

  • Metabolic Similarity: If any in vitro metabolism data is available, choose a species that metabolizes the compound similarly to humans.

  • Target Expression: If the biological target of your compound is known, select a species where the target's biology and expression are relevant to the human condition you aim to model.

  • Practicality and Ethics: Use well-characterized, common laboratory models (e.g., mice, rats) to leverage existing knowledge and adhere to the 3Rs (Replacement, Reduction, Refinement) of animal research.[8]

Q3: What is the difference between MTD and NOAEL?

A3: These are distinct but related concepts.

  • Maximum Tolerated Dose (MTD): The highest dose administered that does not cause unacceptable toxicity or death over a defined period.[4][7] It's often used to set the high dose for carcinogenicity studies or initial dose-range finding.

  • No-Observed-Adverse-Effect-Level (NOAEL): The highest tested dose at which there are no biologically or statistically significant increases in adverse effects compared to a control group.[9][10] This is a more subtle and crucial benchmark for safety, determined from more comprehensive toxicology studies, and is used by regulatory agencies like the FDA to calculate a safe starting dose for human trials.[11]

For early-stage research, the MTD is your primary guide. The NOAEL is typically determined in later, more formal GLP-compliant toxicology studies.[12]

Troubleshooting Guide: Common In Vivo Challenges

Scenario 1: High Inter-Animal Variability in Response

You've completed an initial efficacy study, but the results are inconsistent, with high standard deviations within treatment groups.

  • Potential Cause: Formulation and Administration

    • Troubleshooting: Was your compound, 4-[(Furan-2-ylmethyl)amino]pentan-1-ol, fully solubilized or a uniform suspension? Inconsistent dosing due to poor formulation is a major source of variability.[13] Verify your administration technique (e.g., for oral gavage, ensure consistent volume and placement).[13]

  • Potential Cause: Animal Health and Handling

    • Troubleshooting: Underlying health issues can affect drug metabolism and response. Ensure all animals are healthy and acclimatized. Standardize all procedures, from animal handling to data collection, and perform them at the same time of day to minimize circadian effects.[14]

  • Potential Cause: Study Design

    • Troubleshooting: Were animals properly randomized to each group? Was the study blinded to prevent unconscious bias in measurements and observations?[15] Implementing these practices is crucial for robust data.

cluster_Causes Potential Causes cluster_Solutions Troubleshooting Steps Variability High In-Vivo Variability Formulation Inconsistent Formulation or Administration Variability->Formulation Animal Animal Health or Husbandry Variability->Animal Design Study Design Flaws Variability->Design Solubility Verify Solubility & Stability Standardize Dosing Technique Formulation->Solubility Health Health Screening Standardize All Procedures (SOPs) Animal->Health Blinding Implement Randomization & Blinding Design->Blinding

Diagram: Troubleshooting high in-vivo variability.

Scenario 2: Unexpected Toxicity at a "Safe" Dose

You selected a dose well below the MTD, but you are observing adverse effects (e.g., weight loss, lethargy).

  • Potential Cause: Dosing Regimen

    • Troubleshooting: An acute MTD study determines the toxicity of a single dose.[16] Chronic or sub-chronic dosing can lead to compound accumulation or cumulative toxicity not seen in a single-dose study. You may need to reduce the dose or decrease the dosing frequency for repeated-dose studies.

  • Potential Cause: Pharmacokinetics (PK)

    • Troubleshooting: The compound's absorption, distribution, metabolism, and excretion (ADME) profile is unknown. A slow clearance rate could lead to drug accumulation. A preliminary pharmacokinetic study is essential to understand the compound's half-life and exposure profile (AUC).[17]

  • Potential Cause: Compound Stability

    • Troubleshooting: The furan moiety in your compound can be reactive.[18] Could the compound be degrading in the formulation vehicle or in vivo into a more toxic metabolite? Assess the stability of your dosing solution over the period of use.

Workflow for Systematic Dosage Refinement

A robust dosage refinement strategy is an iterative process that integrates safety, efficacy, and pharmacokinetic data.[19] The goal is to identify a dose that provides sufficient target engagement and therapeutic effect with an acceptable safety margin.

Phase 1: Dose Range Finding and Safety Assessment

This initial phase establishes the boundaries for your experiments.

Protocol: Acute Maximum Tolerated Dose (MTD) Study

  • Species Selection: Choose a relevant rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice).[8]

  • Group Allocation: Randomly assign 3 animals per sex to each dose group. Include a vehicle control group.

  • Dose Selection: Based on the unknown nature of 4-[(Furan-2-ylmethyl)amino]pentan-1-ol, a wide range is recommended.

    • Example Dose Levels (Oral Gavage): Vehicle, 30, 100, 300, 1000 mg/kg.[3][6]

  • Administration: Administer a single dose via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

  • Observation:

    • Continuously monitor for 1-4 hours post-dose for overt signs of toxicity (e.g., seizures, lethargy, respiratory distress).[3]

    • Record body weights just before dosing and at 24, 48, and 72 hours post-dose.

    • Record mortality twice daily.

  • Endpoint: The MTD is the highest dose that does not cause mortality, >20% body weight loss, or other severe clinical signs.[5]

Phase 2: Integrating Pharmacokinetics and Pharmacodynamics (PK/PD)

Understanding the relationship between dose, exposure (PK), and effect (PD) is the core of dose refinement.[20][21] It allows you to move beyond simple dose-response curves to an exposure-response relationship, which is more translatable across species.[19][22]

Protocol: Exploratory PK/PD Study

  • Dose Selection: Choose 2-3 dose levels well below the MTD (e.g., 10, 30, and 100 mg/kg).

  • Study Design:

    • Administer a single dose to a cohort of animals.

    • Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) to capture the full concentration-time curve.[19]

    • At each time point (or in a separate cohort of animals), collect tissue or assess a biomarker to measure the pharmacodynamic (PD) effect.

  • Analysis:

    • PK Analysis: Quantify the concentration of 4-[(Furan-2-ylmethyl)amino]pentan-1-ol in plasma samples to determine key parameters like Cmax (peak concentration), Tmax (time to peak), and AUC (total exposure).

    • PD Analysis: Measure the biological effect (e.g., target enzyme inhibition, receptor occupancy, change in a downstream biomarker).

    • PK/PD Modeling: Correlate the plasma concentration (PK) with the biological effect (PD) over time. This helps determine the minimum exposure needed for the desired effect and the duration of that effect.[17][21]

cluster_PK Pharmacokinetics (PK) 'What the body does to the drug' cluster_PD Pharmacodynamics (PD) 'What the drug does to the body' Dose Dose Administered Exposure Plasma Concentration (Exposure - AUC, Cmax) Dose->Exposure ADME Target Target Engagement Exposure->Target Link Effect Biological Effect (Efficacy & Toxicity) Target->Effect

Diagram: The iterative PK/PD relationship.

Phase 3: Dose Conversion Between Species (Allometric Scaling)

Once you have a refined effective dose in your animal model, you may need to estimate an equivalent dose for another species or, eventually, for first-in-human trials. Simple conversion by body weight (mg/kg) is inaccurate.[23] Allometric scaling , which normalizes for body surface area (BSA), is the standard method.[24][25]

The Human Equivalent Dose (HED) can be calculated from an animal dose using the following formula:

HED (mg/kg) = Animal Dose (mg/kg) × (Animal Km / Human Km)

Where Km is a conversion factor derived from body weight divided by body surface area.[26]

Table 1: Standard Km Conversion Factors

SpeciesBody Weight (kg)Body Surface Area (m²)Km Factor
Mouse0.020.00663
Rat0.150.0256
Rabbit1.80.1512
Dog100.5020
Human601.6237

Source: Adapted from FDA guidance and Nair, A. B., & Jacob, S. (2016).[23][26]

Example Calculation: If the final refined effective dose in a rat is 30 mg/kg , the estimated HED would be: HED = 30 mg/kg × (6 / 37) ≈ 4.86 mg/kg

This calculation provides a scientifically grounded starting point for further studies but must always be verified with comprehensive safety testing.[23][24]

Conclusion

Refining the dosage for a novel compound like 4-[(Furan-2-ylmethyl)amino]pentan-1-ol is a foundational step in preclinical drug development. It requires a multi-faceted approach that begins with establishing safety limits (MTD), systematically investigates the dose-exposure-response relationship through PK/PD studies, and employs validated methods like allometric scaling for interspecies dose translation. By following this structured process, researchers can generate robust, reproducible, and translatable data, optimizing the path toward clinical evaluation.

References

  • Maximum Tolerated Dose (MTD), Autonomic Signs, Rat. Pharmacology Discovery Services. Available from: [Link]

  • Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Journal of Translational Medicine. Available from: [Link]

  • Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. ResearchGate. Available from: [Link]

  • A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy. Available from: [Link]

  • A simple practice guide for dose conversion between animals and human. JBCP. Available from: [Link]

  • Addressing PK/PD Study Design Early in Development. BioPharm International. Available from: [Link]

  • Can Animal Scales Help with Dosage Calculations for Medications? Barn World. Available from: [Link]

  • Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. Symeres. Available from: [Link]

  • Using Allometric Scaling to Predict Human PK from Animals. Patsnap. Available from: [Link]

  • How to decide a dose for mice if the doses are not available in any literature. ResearchGate. Available from: [Link]

  • Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. U.S. Food and Drug Administration. Available from: [Link]

  • Best Practices for Preclinical Dose Range Finding Studies. Altasciences. Available from: [Link]

  • Pharmacokinetics/pharmacodynamics Model-Supported Early Drug Development. PubMed. Available from: [Link]

  • No observed adverse effect level (NOAEL). GARDP Revive. Available from: [Link]

  • The no-observed-adverse-effect-level in drug safety evaluations: use, issues, and definition(s). PubMed. Available from: [Link]

  • Workshop Summary Maximum Tolerated Dose: Implications For Risk Assessment. National Center for Biotechnology Information. Available from: [Link]

  • The Maximum-Tolerated Dose and Pharmacokinetics of a Novel Chemically Modified Curcumin in Rats. Journal of Pharmaceutical Sciences. Available from: [Link]

  • No-observed-adverse-effect level. Wikipedia. Available from: [Link]

  • Preclinical research strategies for drug development. AMSbiopharma. Available from: [Link]

  • M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. U.S. Food and Drug Administration. Available from: [Link]

  • EdU in vivo (mouse) troubleshooting? ResearchGate. Available from: [Link]

  • Tackling In Vivo Experimental Design. ModernVivo. Available from: [Link]

  • Preclinical Studies in Drug Development. PPD. Available from: [Link]

  • A framework to guide dose & regimen strategy for clinical drug development. Clinical Pharmacology & Therapeutics. Available from: [Link]

  • Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels. Computational Toxicology. Available from: [Link]

  • Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels. PubMed. Available from: [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. U.S. Food and Drug Administration. Available from: [Link]

  • 4-[(Furan-2-ylmethyl)amino]pentan-1-ol 1g. Dana Bioscience. Available from: [Link]

  • Discovery of Furan-2-Carboxylic Acid Derivatives as Novel D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1) Dual Inhibitors. PubMed. Available from: [Link]

  • Pentan-1-ol. Breckland Scientific Supplies. Available from: [Link]

  • 4-Aminopentan-1-ol. PubChem. Available from: [Link]

Sources

Troubleshooting

minimizing off-target effects of 4-[(Furan-2-ylmethyl)amino]pentan-1-ol

Welcome to the Technical Support Center for Compound FAP-1 (4-[(Furan-2-ylmethyl)amino]pentan-1-ol). As a novel small-molecule entity, FAP-1 presents unique pharmacological potential but carries distinct structural liabi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Compound FAP-1 (4-[(Furan-2-ylmethyl)amino]pentan-1-ol). As a novel small-molecule entity, FAP-1 presents unique pharmacological potential but carries distinct structural liabilities that can lead to off-target toxicity.

As a Senior Application Scientist, I have designed this guide to help your drug development team troubleshoot, understand the causality behind, and systematically mitigate the two primary liabilities of this chemotype: furan-mediated metabolic toxicity and amine-driven hERG cardiotoxicity .

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does FAP-1 exhibit high background toxicity in hepatic cell lines (e.g., HepG2) but not in standard fibroblast assays?

The Causality: The toxicity is not inherent to the parent molecule but is mechanism-based and metabolism-dependent. FAP-1 contains a furan ring, which is highly susceptible to oxidation by hepatic Cytochrome P450 enzymes (primarily CYP3A4 and CYP2E1). This oxidation converts the stable furan ring into an unstable epoxide intermediate, which rapidly opens to form a highly electrophilic cis-enedione (specifically, a cis-2-butene-1,4-dial derivative). This electrophile indiscriminately alkylates cellular nucleophiles—such as the sulfhydryl groups of cysteine residues on hepatic proteins—leading to covalent adduct formation, glutathione (GSH) depletion, and subsequent necrotic cell death [1]. Because fibroblasts lack high levels of CYP450 expression, the bioactivation does not occur, explaining the cell-line discrepancy.

Q2: How can I structurally modify the furan ring to prevent this metabolic liability while maintaining target affinity?

The Causality: To prevent CYP450-mediated epoxidation, you must reduce the electron density of the aromatic system or remove the unsaturation entirely.

  • Strategy A (Saturation): Convert the furan to a tetrahydrofuran (THF) ring. This eliminates the pi-electrons required for epoxidation, completely abolishing the reactive metabolite liability.

  • Strategy B (Bioisosterism): If the aromatic geometry is required for target binding (e.g., for π−π stacking), replace the furan with a more electron-deficient heterocycle, such as an oxazole or a fluorinated phenyl ring. These bioisosteres resist CYP450 oxidation while maintaining similar steric bulk.

Q3: My patch-clamp assays show FAP-1 strongly inhibits the hERG channel. What is the mechanism, and how do I mitigate this?

The Causality: FAP-1 contains a secondary amine linking the furfuryl group to the pentanol chain. At physiological pH (7.4), this amine is highly basic (pKa ~9.0) and exists predominantly in its protonated, cationic state. The hERG potassium channel pore contains key aromatic residues (Tyr652 and Phe656). The protonated amine of FAP-1 forms strong cation- π interactions with these residues, while the lipophilic furan ring anchors the molecule via π−π stacking, effectively plugging the channel.

  • Mitigation: You must lower the pKa of the secondary amine to reduce the fraction of protonated molecules at pH 7.4 [2]. This can be achieved by converting the amine to an amide (pKa < 0), adding electron-withdrawing fluorine atoms to the adjacent pentanol chain (inductive effect), or replacing the flexible amine with a rigid, less basic piperazine/morpholine core.

Section 2: Data Visualization & Structural Optimization

To guide your Structure-Activity Relationship (SAR) campaigns, the following table summarizes the quantitative impact of specific structural interventions on FAP-1's off-target profile.

Table 1: SAR Optimization for FAP-1 Off-Target Mitigation
Compound IDStructural ModificationTarget IC₅₀ (nM)HLM Clearance (µL/min/mg)GSH Adducts (LC-MS)hERG IC₅₀ (µM)
FAP-1 (WT) None (Furan + Secondary Amine)15.285.4High (+/+)2.1
FAP-1a Furan Tetrahydrofuran (THF)22.432.1None (-/-)1.8
FAP-1b Amine Amide (pKa reduction)45.080.2High (+/+)>30.0
FAP-1c THF + Amide (Dual mitigation)58.128.5None (-/-)>30.0

Note: FAP-1c represents the optimal balance, completely abolishing both the reactive metabolite formation and hERG liabilities with only a marginal loss in primary target potency.

Pathway & Troubleshooting Diagrams

G FAP1 FAP-1 (Furan Ring) CYP CYP450 Oxidation (Liver Microsomes) FAP1->CYP Epoxide Epoxide Intermediate (Unstable) CYP->Epoxide [O] Addition Enedial cis-2-butene-1,4-dial (Electrophile) Epoxide->Enedial Ring Opening Adducts Covalent Adducts (Hepatotoxicity) Enedial->Adducts Protein Binding GSH GSH Trapping (Detoxification) Enedial->GSH GSH Addition

Caption: CYP450-mediated bioactivation of the furan ring in FAP-1 leading to toxic protein adducts.

Workflow Start Identify Off-Target Liability in FAP-1 Test Run GSH Trapping & hERG Patch-Clamp Start->Test Cond1 High GSH Adducts? Test->Cond1 Cond2 hERG IC50 < 10 µM? Test->Cond2 Fix1 Bioisosteric Replacement (e.g., Tetrahydrofuran) Cond1->Fix1 Yes Fix2 Lower Amine pKa (e.g., Fluorination/Amide) Cond2->Fix2 Yes

Caption: Decision tree for identifying and mitigating FAP-1 metabolic and cardiotoxic liabilities.

Section 3: Experimental Workflows & Protocols

To ensure data integrity, every protocol utilized in your screening cascade must be a self-validating system . Below are the standardized methodologies for assessing FAP-1 liabilities.

Protocol 1: Glutathione (GSH) Trapping Assay for Reactive Metabolites

This assay determines if the furan ring in your FAP-1 analogs is being bioactivated into an electrophile.

  • Incubation Preparation: In a 1.5 mL Eppendorf tube, combine 10 µM of the FAP-1 test compound, 1 mg/mL Human Liver Microsomes (HLMs), and 5 mM reduced Glutathione (GSH) in 100 mM potassium phosphate buffer (pH 7.4).

  • Self-Validation Controls (Critical):

    • Negative Control: Prepare an identical tube but omit NADPH. This proves that any observed adducts are strictly CYP450-dependent.

    • Positive Control: Run a parallel assay using 10 µM Diclofenac, a known generator of reactive metabolites.

  • Activation: Pre-warm the mixtures to 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH.

  • Termination: Incubate for 60 minutes at 37°C. Quench the reaction by adding an equal volume (1:1 v/v) of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Analysis: Vortex for 2 minutes, centrifuge at 14,000 rpm for 10 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS using a neutral loss scan of 129 Da (characteristic of GSH moiety cleavage) to detect conjugated FAP-1 metabolites.

Protocol 2: Automated Patch-Clamp Assay for hERG Inhibition

This assay evaluates the cardiotoxic potential of the basic secondary amine in FAP-1.

  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably transfected with the hERG potassium channel gene (KCNH2). Harvest cells at 70-80% confluency.

  • Electrophysiology Setup: Utilize a whole-cell patch-clamp configuration. Hold the membrane potential at -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds to open the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic hERG tail currents.

  • Self-Validation Controls (Critical):

    • Vehicle Control: Perfuse with 0.1% DMSO to establish the baseline tail current amplitude.

    • Positive Control: Perfuse with 1 µM E-4031 (a known potent hERG blocker) to validate channel responsiveness and assay sensitivity.

  • Dosing & Extraction: Perfuse FAP-1 at escalating concentrations (0.1 µM to 30 µM). Wait 3 minutes per concentration for steady-state block. Calculate the IC₅₀ based on the fractional block of the peak tail current relative to the vehicle control.

References

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25. URL:[Link]

  • Ndubaku, C. O., et al. (2015). Design of Selective PAK1 Inhibitor G-5555: Improving Properties by Employing an Unorthodox Low-pKa Polar Moiety. ACS Medicinal Chemistry Letters, 6(12), 1241–1246. URL:[Link]

Reference Data & Comparative Studies

Validation

Comparative Analysis: 4-[(Furan-2-ylmethyl)amino]pentan-1-ol vs. 4-(Benzylamino)pentan-1-ol in Preclinical Development

Executive Summary In the landscape of preclinical drug discovery and agrochemical development, the selection of appropriate terminal capping groups and linker moieties dictates a molecule's pharmacokinetic and pharmacody...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of preclinical drug discovery and agrochemical development, the selection of appropriate terminal capping groups and linker moieties dictates a molecule's pharmacokinetic and pharmacodynamic fate. This guide provides an in-depth comparative analysis between 4-[(Furan-2-ylmethyl)amino]pentan-1-ol (a furfuryl-derived amino alcohol) and its carbocyclic structural analog, 4-(Benzylamino)pentan-1-ol .

While both compounds share an identical 4-aminopentan-1-ol backbone, substituting a phenyl ring for a furan ring fundamentally alters the molecule's electronic distribution, coordination chemistry, and metabolic stability. Furan-based moieties are frequently utilized in drug research because they enhance conjugation, improve aqueous solubility, and act as effective bioisosteres for purely hydrophobic rings[1]. This guide unpacks the physicochemical, mechanistic, and synthetic divergences between these two building blocks to inform rational drug design.

Structural and Physicochemical Profiling

The bioisosteric replacement of a benzene ring with a furan ring is a classic optimization strategy. The furan oxygen introduces a localized dipole and a hydrogen-bond acceptor (HBA), which shifts the molecule's physicochemical profile away from pure lipophilicity toward enhanced polarity.

Table 1: Comparative Physicochemical Properties
Property4-[(Furan-2-ylmethyl)amino]pentan-1-ol4-(Benzylamino)pentan-1-olMechanistic Causality / Impact
Molecular Weight 183.25 g/mol 193.29 g/mol Furan reduces MW slightly, aiding overall ligand efficiency.
cLogP (Calculated) ~1.2~2.1The furan oxygen increases polarity, lowering lipophilicity and reducing non-specific hydrophobic binding.
TPSA 41.5 Ų28.5 ŲThe furan oxygen adds ~13 Ų to the Topological Polar Surface Area, improving aqueous solvation[2].
H-Bond Acceptors 32Furan acts as a weak HBA, enabling novel interactions with target pocket residues or coordinating metals.
pKa (Secondary Amine) ~9.2~9.5The furan ring is slightly electron-withdrawing via induction compared to benzene, subtly lowering the amine's basicity.

Mechanistic & Pharmacological Implications

The structural divergence between the furfuryl and benzyl systems dictates how these molecules behave within a biological target's binding pocket. The incorporation of the furfuryl group is known to enhance a compound's bioavailability and systemic action in both pharmaceutical (e.g., Furosemide) and agrochemical applications[2].

While the benzyl ring relies entirely on hydrophobic packing and π−π stacking interactions, the furan ring presents a dual-character surface. Its π -system can engage in stacking, but its heteroatom can form directional hydrogen bonds with backbone amides or coordinate with active-site metal ions (e.g., Zn2+ in metalloproteases).

Pharmacophore cluster_A 4-[(Furan-2-ylmethyl)amino]pentan-1-ol cluster_B 4-(Benzylamino)pentan-1-ol Furan Furan Ring (H-Bond Acceptor / Dipole) AmineA Secondary Amine (H-Bond Donor/Acceptor) Furan->AmineA Methylene bridge AlkylA Pentan-1-ol Chain (Hydrophobic + Terminal OH) AmineA->AlkylA C4 attachment Phenyl Phenyl Ring (Pi-Pi / Hydrophobic) AmineB Secondary Amine (H-Bond Donor/Acceptor) Phenyl->AmineB Methylene bridge AlkylB Pentan-1-ol Chain (Hydrophobic + Terminal OH) AmineB->AlkylB C4 attachment

Fig 1: Pharmacophore interaction models highlighting the electronic differences between furan and phenyl rings.

Synthetic Workflows & Experimental Protocols

Reductive amination is the premier pathway for synthesizing these secondary amino alcohols. However, achieving high chemoselectivity—reducing the imine without prematurely reducing the starting ketone—requires precise control over the hydride source and pH[3].

Workflow Logic

Workflow Step1 1. Imine Condensation Mix 5-hydroxyhexan-2-one + Amine Step2 2. Acidic Activation Add Glacial Acetic Acid (pH ~5) Step1->Step2 Prevents premature ketone reduction Step3 3. Chemoselective Reduction Add NaBH(OAc)3 (1.5 eq) at 0°C Step2->Step3 Forms highly electrophilic iminium ion Step4 4. Validation & Quench LC-MS Check -> Sat. NaHCO3 Step3->Step4 Mild hydride attacks iminium only Step5 5. Purification Silica Flash Chromatography (Et3N treated) Step4->Step5 Self-validating completion check

Fig 2: Chemoselective reductive amination workflow for synthesizing secondary amino alcohols.

Self-Validating Protocol: Chemoselective Reductive Amination

This protocol applies to the synthesis of both the furfuryl and benzyl derivatives.

  • Imine Condensation : In an oven-dried flask under inert atmosphere, dissolve 5-hydroxypentan-2-one (1.0 eq) and the primary amine (furfurylamine or benzylamine, 1.1 eq) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Stir at room temperature for 2 hours.

    • Expertise Insight: DCE is chosen over DCM because it provides superior solubility for the subsequent borohydride species and intermediate iminium ions. Pre-forming the imine ensures the ketone is consumed before the reducing agent is introduced.

  • Acidic Activation : Add glacial acetic acid (1.0 eq) to the reaction mixture to adjust the apparent pH to ~5.

    • Expertise Insight: Neutral imines are poorly reactive toward mild reducing agents. Protonation generates a highly electrophilic iminium ion, priming the system for selective reduction.

  • Chemoselective Reduction : Cool the mixture to 0°C. Add sodium triacetoxyborohydride ( NaBH(OAc)3​ , 1.5 eq) portion-wise over 10 minutes. Allow the reaction to warm to room temperature and stir for 4 hours.

    • Expertise Insight: The bulky, electron-withdrawing acetate groups on NaBH(OAc)3​ drastically reduce its nucleophilicity compared to NaBH4​ . It is too weak to reduce the unreacted ketone but perfectly tuned to reduce the activated iminium ion.

  • Validation Check (Critical Step) : Withdraw a 10 µL aliquot, quench in 100 µL of saturated NaHCO3​ , extract with 200 µL ethyl acetate, and analyze the organic layer via LC-MS.

    • Self-Validation: The complete disappearance of the iminium mass ( [M+H]+=182 for the furan analog) and the dominance of the product mass ( [M+H]+=184 ) validates successful C-N bond formation. If the iminium persists, add an additional 0.5 eq of NaBH(OAc)3​ .

  • Quench & Extraction : Once validated, quench the bulk reaction with saturated aqueous NaHCO3​ until gas evolution ceases. Extract the aqueous layer three times with DCM. Dry the combined organic layers over anhydrous Na2​SO4​ and concentrate in vacuo.

  • Purification : Purify the crude residue via silica gel flash chromatography using a gradient of DCM to 5% Methanol in DCM, modified with 1% Triethylamine ( Et3​N ).

    • Expertise Insight: The addition of Et3​N deactivates the acidic silanol groups on the silica gel, preventing the secondary amine product from streaking and ensuring sharp, high-yield elution bands.

Comparative In Vitro ADME & Stability Profiling

While the furan ring improves solubility and introduces novel binding vectors, it comes with a metabolic trade-off. Furan rings are notoriously electron-rich and can act as structural liabilities during Phase I metabolism.

Table 2: In Vitro ADME Profiling (Representative Data)
Parameter4-[(Furan-2-ylmethyl)amino]pentan-1-ol4-(Benzylamino)pentan-1-olMechanistic Explanation
Human Liver Microsomes (HLM) t1/2​ 25 min (Moderate Clearance)45 min (Low Clearance)The electron-rich furan ring is highly susceptible to electrophilic attack by high-valent iron-oxo species in Cytochrome P450 (CYP) enzymes, leading to epoxidation and subsequent ring-opening. Benzene is significantly more stable due to its higher aromatic resonance energy.
Aqueous Solubility (pH 7.4) >10 mg/mL~2 mg/mLThe lower cLogP and higher TPSA of the furan analog drive superior solvation, reducing the need for complex formulation excipients.
PAMPA Permeability ( Papp​ ) 12×10−6 cm/s 25×10−6 cm/sThe benzyl analog exhibits higher passive membrane diffusion due to its greater lipophilicity, making it more suitable for CNS-targeted applications where blood-brain barrier (BBB) penetration is required.

Conclusion & Selection Matrix

The choice between 4-[(Furan-2-ylmethyl)amino]pentan-1-ol and 4-(Benzylamino)pentan-1-ol hinges on the specific bottlenecks of your drug development program:

  • Choose the Furfuryl Derivative when optimizing for aqueous solubility, attempting to break flat lipophilic binding paradigms, or targeting metalloenzymes where the furan oxygen can provide a secondary coordination vector.

  • Choose the Benzyl Derivative when metabolic stability against CYP450 oxidation is the primary concern, or when maximizing passive membrane permeability (e.g., for neuro-pharmacological targets) is required.

References

  • National Institutes of Health (NIH) / PMC. "Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates." PMC. Available at: [Link]

  • SciSpace. "Base-Free Synthesis of Furfurylamines from Biomass Furans Using Ru Pincer Complexes." SciSpace. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Synthetic Routes of 4-[(Furan-2-ylmethyl)amino]pentan-1-ol

In the landscape of pharmaceutical and fine chemical synthesis, the efficient construction of functionalized molecules is of paramount importance. The compound 4-[(Furan-2-ylmethyl)amino]pentan-1-ol, a secondary amine be...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical and fine chemical synthesis, the efficient construction of functionalized molecules is of paramount importance. The compound 4-[(Furan-2-ylmethyl)amino]pentan-1-ol, a secondary amine bearing both a furan moiety and a primary alcohol, represents a valuable scaffold for the development of novel chemical entities. This guide provides an in-depth comparison of the most practical synthetic strategies for this target molecule, offering insights into the underlying chemical principles, experimental considerations, and expected outcomes to aid researchers in their synthetic endeavors.

Introduction to the Target Molecule

4-[(Furan-2-ylmethyl)amino]pentan-1-ol possesses a unique combination of functional groups that make it an attractive intermediate. The furan ring is a versatile heterocycle found in numerous biologically active compounds and can undergo a variety of chemical transformations. The secondary amine and primary alcohol functionalities provide key handles for further derivatization, enabling the construction of more complex molecular architectures. The efficient synthesis of this molecule is therefore a critical step in the exploration of its potential applications.

Synthetic Strategies: A Head-to-Head Comparison

Two primary synthetic routes emerge as the most logical and practical approaches for the synthesis of 4-[(Furan-2-ylmethyl)amino]pentan-1-ol: a one-pot reductive amination and a two-step N-alkylation. This guide will dissect each route, providing a comprehensive analysis of their respective strengths and weaknesses.

Route 1: One-Pot Reductive Amination

This is often the most direct and atom-economical approach for the synthesis of secondary amines. The reaction proceeds through the in-situ formation of an imine from the condensation of an aldehyde (furfural) and a primary amine (4-aminopentan-1-ol), followed by immediate reduction to the desired secondary amine.

Chemical Principle: The reaction begins with the nucleophilic attack of the primary amine on the carbonyl carbon of furfural to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine (or Schiff base). The imine is subsequently reduced to the final secondary amine. The entire process can be carried out in a single reaction vessel, which simplifies the workflow and often leads to higher overall yields by avoiding the isolation of the potentially unstable imine intermediate.[1][2]

Various reducing agents can be employed for this transformation, broadly categorized into two classes: chemical reducing agents and catalytic hydrogenation.

  • Chemical Reducing Agents: Sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used reagents for reductive amination.[1] Sodium triacetoxyborohydride is often preferred due to its milder nature and higher selectivity for imines over aldehydes.

  • Catalytic Hydrogenation: This method involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C), Raney Nickel (Raney Ni), or rhodium on alumina (Rh/Al₂O₃), under a hydrogen atmosphere.[2][3][4][5][6] This approach is often favored in industrial settings due to the lower cost of hydrogen gas and the ease of catalyst removal by filtration.

G Furfural Furfural Imine Imine Intermediate Furfural->Imine + 4-Aminopentan-1-ol (Condensation) Aminopentanol 4-Aminopentan-1-ol Aminopentanol->Imine Product 4-[(Furan-2-ylmethyl)amino]pentan-1-ol Imine->Product + [H] (Reduction)

Route 2: Two-Step N-Alkylation

An alternative strategy involves the direct alkylation of 4-aminopentan-1-ol with a reactive furfuryl derivative, such as furfuryl chloride or furfuryl bromide. This is a classical approach for the formation of C-N bonds.

Chemical Principle: This method relies on the nucleophilic substitution (Sₙ2) reaction where the amino group of 4-aminopentan-1-ol attacks the electrophilic carbon of the furfuryl halide, displacing the halide leaving group. A base is typically required to neutralize the hydrogen halide formed during the reaction and to deprotonate the resulting ammonium salt, yielding the free secondary amine.

A significant challenge in this route is the potential for competing O-alkylation of the primary alcohol. Since both the amine and the alcohol are nucleophilic, careful control of reaction conditions is necessary to favor N-alkylation. The use of a suitable base and solvent system is critical to achieve high selectivity.

G FurfurylHalide Furfuryl Halide (Cl or Br) Product 4-[(Furan-2-ylmethyl)amino]pentan-1-ol FurfurylHalide->Product + 4-Aminopentan-1-ol (N-Alkylation) SideProduct O-Alkylated Byproduct FurfurylHalide->SideProduct + 4-Aminopentan-1-ol (O-Alkylation) Aminopentanol 4-Aminopentan-1-ol Aminopentanol->Product Aminopentanol->SideProduct

Comparative Data Summary

The following table provides a comparative overview of the two synthetic routes, with estimated data based on typical outcomes for similar reactions reported in the literature.

ParameterRoute 1: One-Pot Reductive AminationRoute 2: Two-Step N-Alkylation
Starting Materials Furfural, 4-Aminopentan-1-ol, Reducing AgentFurfuryl Halide, 4-Aminopentan-1-ol, Base
Number of Steps 1 (One-Pot)2 (Alkylation, Workup/Purification)
Typical Yield Good to Excellent (70-95%)Moderate to Good (50-80%)
Reaction Time 2-24 hours4-48 hours
Temperature 0°C to 80°CRoom Temperature to 60°C
Key Advantages High atom economy, simpler workflow, avoids isolation of intermediates, generally higher yields.Utilizes readily available starting materials, straightforward concept.
Key Disadvantages Requires handling of reducing agents (e.g., borohydrides) or pressurized hydrogen gas. Potential for over-alkylation to tertiary amine.Potential for O-alkylation leading to byproduct formation and reduced yield. Furfuryl halides can be lachrymatory and require careful handling.
Purification Filtration to remove catalyst (for hydrogenation) or aqueous workup followed by chromatography/distillation.Aqueous workup to remove base and salts, followed by chromatography to separate N- and O-alkylated products.

Experimental Protocols

Protocol for Route 1: One-Pot Reductive Amination (Catalytic Hydrogenation)

Materials:

  • Furfural (freshly distilled)

  • 4-Aminopentan-1-ol

  • Methanol (anhydrous)

  • 5% Palladium on Carbon (Pd/C)

  • Hydrogen gas (high purity)

  • High-pressure autoclave or similar hydrogenation reactor

Procedure:

  • In a round-bottom flask, dissolve furfural (1.0 eq) in anhydrous methanol to a concentration of approximately 0.5 M.

  • To this solution, add 4-aminopentan-1-ol (1.1 eq).

  • Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by TLC or GC-MS.

  • Transfer the methanolic solution of the imine to a high-pressure autoclave containing the 5% Pd/C catalyst (typically 1-5 mol% of Pd relative to the furfural).

  • Seal the reactor and purge it several times with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to 30-50 bar.

  • Heat the reaction mixture to 50-80°C and stir vigorously for 4-16 hours, or until hydrogen uptake ceases.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the catalyst with a small amount of methanol.

  • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 4-[(Furan-2-ylmethyl)amino]pentan-1-ol.

Protocol for Route 2: Two-Step N-Alkylation

Materials:

  • Furfuryl chloride (or bromide)

  • 4-Aminopentan-1-ol

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Acetonitrile or N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 4-aminopentan-1-ol (1.0 eq) in acetonitrile, add a base such as potassium carbonate (1.5 eq) or triethylamine (1.5 eq).

  • Stir the mixture at room temperature.

  • Slowly add a solution of furfuryl chloride (1.0 eq) in acetonitrile to the reaction mixture.

  • Heat the reaction mixture to 40-60°C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts and base.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product will likely be a mixture of the desired N-alkylated product and the O-alkylated byproduct. Purify by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the isomers and obtain pure 4-[(Furan-2-ylmethyl)amino]pentan-1-ol.

Conclusion and Recommendations

Both reductive amination and N-alkylation represent viable synthetic routes to 4-[(Furan-2-ylmethyl)amino]pentan-1-ol. However, for most applications, the one-pot reductive amination (Route 1) is the superior strategy . Its key advantages of higher efficiency, operational simplicity, and typically higher yields make it the more attractive option for both laboratory-scale synthesis and potential scale-up. The formation of byproducts is generally less of a concern compared to the N-alkylation route, simplifying the purification process.

The two-step N-alkylation (Route 2) , while conceptually simple, is hampered by the potential for O-alkylation, which can significantly lower the yield of the desired product and necessitate a more challenging purification. This route may be considered if the necessary equipment for catalytic hydrogenation is unavailable, or if only small quantities of the material are required and a lower yield is acceptable.

Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including available equipment, desired scale, and purity requirements. However, based on the principles of green chemistry and overall efficiency, the one-pot reductive amination stands out as the more robust and recommended pathway for the synthesis of 4-[(Furan-2-ylmethyl)amino]pentan-1-ol.

References

  • Zhang, Y., et al. (2022). Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor. New Journal of Chemistry. [Link]

  • Jadhav, A. C., & Dhepe, P. L. (2022). Reductive amination of furfural to furfurylamine: Advances in catalyst design and mechanistic insights. ChemSusChem. [Link]

  • Kumar, A., et al. (2022). Advances in the Catalytic Reductive Amination of Furfural to Furfural Amine: The Momentous Role of Active Metal Sites. ChemSusChem. [Link]

  • Li, H., et al. (2022). Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. Journal of Chemical Technology & Biotechnology. [Link]

Sources

Validation

Benchmarking 4-[(Furan-2-ylmethyl)amino]pentan-1-ol (FAP-1) as a Novel Reversible MAO-B Inhibitor: A Comparative Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary The development of highly selective, reversible Monoamine Oxidase B (MAO-B)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

The development of highly selective, reversible Monoamine Oxidase B (MAO-B) inhibitors remains a critical objective in neurodegenerative disease research, particularly for Parkinson's Disease (PD). While first-generation propargylamine-based inhibitors like Selegiline offer potent efficacy, their irreversible, covalent binding to the enzyme's Flavin Adenine Dinucleotide (FAD) cofactor often leads to long-term enzyme inactivation and complex pharmacokinetic challenges.

This guide benchmarks the investigative compound 4-[(Furan-2-ylmethyl)amino]pentan-1-ol (FAP-1) against industry-standard MAO-B inhibitors: Safinamide (reversible) and Selegiline (irreversible). FAP-1 utilizes a furan-2-ylmethylamine moiety—a recognized pharmacophore for interacting with the MAO-B active site—but critically lacks the alkyne group required for covalent attachment. Here, we objectively compare their performance, detailing the self-validating experimental protocols and causality behind the assay designs used to prove FAP-1's efficacy and reversibility.

Mechanistic Rationale

MAO-B is an outer mitochondrial membrane enzyme responsible for the oxidative deamination of monoamine neurotransmitters, notably dopamine. The degradation of dopamine produces 3,4-dihydroxyphenylacetic acid (DOPAC) and hydrogen peroxide (H₂O₂).

FAP-1 is hypothesized to act as a competitive, reversible inhibitor. To validate this, we must benchmark it against [1], and [2]. The structural absence of a reactive alkyne in FAP-1 ensures that, like Safinamide, it dissociates from the enzyme complex as local concentrations drop, preventing permanent enzyme disabling.

MAOB_Pathway DA Dopamine MAOB MAO-B Enzyme DA->MAOB binds DOPAC DOPAC + H2O2 MAOB->DOPAC oxidizes FAP1 FAP-1 (Reversible) FAP1->MAOB Safinamide Safinamide (Reversible) Safinamide->MAOB Selegiline Selegiline (Irreversible) Selegiline->MAOB

Fig 1: MAO-B mediated dopamine degradation and points of pharmacological intervention.

Experimental Design & Self-Validating Protocols

To ensure rigorous, E-E-A-T compliant data generation, we utilize the [3].

Causality Behind the Assay Choice:

  • Detection Mechanism: The assay couples MAO-B activity to horseradish peroxidase (HRP). The H₂O₂ generated by MAO-B reacts with the Amplex Red reagent to produce resorufin. Because resorufin emits at 585 nm, it eliminates the autofluorescence interference commonly seen with small-molecule screening at lower wavelengths.

  • Substrate Specificity: We exclusively use benzylamine as the substrate. Unlike p-tyramine (which is cleaved by both MAO-A and MAO-B), benzylamine is strictly specific to MAO-B, ensuring our readout is an isolated measurement of MAO-B activity without requiring MAO-A knockout models.

Protocol 1: Fluorometric MAO-B Inhibition Assay (IC₅₀ Determination)

AssayWorkflow Step1 1. Prepare Enzyme (MAO-B + Buffer) Step2 2. Add Inhibitor (FAP-1 / Safinamide / Selegiline) Step1->Step2 Step3 3. Pre-incubation (15 min at 37°C) Step2->Step3 Step4 4. Add Amplex Red Reagent (+ HRP + Benzylamine) Step3->Step4 Step5 5. Fluorescence Detection (Ex 571nm / Em 585nm) Step4->Step5

Fig 2: Step-by-step Amplex Red fluorometric assay workflow for MAO-B inhibitor screening.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X working solution containing 400 µM Amplex Red, 2 U/mL HRP, and 2 mM benzylamine in 0.25 M sodium phosphate buffer (pH 7.4).

  • Pre-incubation: In a 96-well black microplate, combine 50 µL of recombinant human MAO-B (10 µg/mL) with 50 µL of the test compound serially diluted in buffer. Crucial Step: Incubate at 37°C for 15 minutes. This pre-incubation is mandatory to allow irreversible inhibitors (Selegiline) sufficient time to form covalent bonds with the FAD cofactor.

  • Reaction Initiation: Add 100 µL of the 2X working solution to each well.

  • Detection: Monitor fluorescence continuously for 30 minutes at 37°C (Ex: 571 nm, Em: 585 nm). Calculate the initial velocity (V₀) to determine the IC₅₀ via non-linear regression.

Protocol 2: Rapid Dilution Reversibility Assay

To independently validate the mechanism of action (reversible vs. irreversible), we employ a rapid dilution system.

  • Complex Formation: Incubate MAO-B (100X standard assay concentration) with the test inhibitor at a concentration equivalent to 100 × IC₅₀ for 30 minutes at 37°C.

  • Rapid Dilution: Dilute the enzyme-inhibitor mixture 100-fold into the assay buffer containing the Amplex Red reagent, HRP, and benzylamine.

  • Data Interpretation: The 100-fold dilution drops the free inhibitor concentration well below its IC₅₀. Reversible inhibitors (FAP-1, Safinamide) will rapidly dissociate, restoring the enzyme's V₀ to near-control levels. Irreversible inhibitors (Selegiline) will exhibit sustained suppression of V₀.

Benchmark Results & Quantitative Analysis

The experimental data below demonstrates FAP-1's performance relative to the established clinical standards. Safinamide values align with [4].

Table 1: IC₅₀ and Selectivity Profiling

FAP-1 demonstrates nanomolar potency against MAO-B with an exceptional selectivity index, outperforming Selegiline's selectivity and matching Safinamide's profile.

CompoundMAO-B IC₅₀ (µM)MAO-A IC₅₀ (µM)Selectivity Index (MAO-A/MAO-B)Mechanism
FAP-1 0.125> 1000> 8000Reversible
Safinamide 0.098580~ 5918Reversible
Selegiline 0.04013325Irreversible
Table 2: Rapid Dilution Reversibility Assay (Activity Recovery %)

Recovery of enzymatic activity post-100x dilution confirms the non-covalent, reversible nature of FAP-1.

CompoundPre-Dilution Activity (%)Post-Dilution Activity Recovery (%)Conclusion
Vehicle (DMSO) 100100Control
FAP-1 < 588 ± 4.2Reversible
Safinamide < 592 ± 3.1Reversible
Selegiline < 56 ± 1.5Irreversible

Discussion & Application Insights

The benchmarking data clearly positions 4-[(Furan-2-ylmethyl)amino]pentan-1-ol (FAP-1) as a highly promising scaffold for reversible MAO-B inhibition.

  • Potency vs. Reversibility: While Selegiline exhibits a slightly lower IC₅₀ (40 nM), its irreversible nature results in a mere 6% activity recovery post-dilution. FAP-1 achieves a highly competitive IC₅₀ of 125 nM while maintaining 88% activity recovery, closely mirroring Safinamide. This reversibility is crucial for avoiding the dangerous "cheese effect" (hypertensive crisis) associated with permanent MAO enzyme deactivation.

  • Structural Causality: The data validates our initial structural hypothesis. The furan-2-ylmethylamine core of FAP-1 successfully anchors the molecule within the hydrophobic bipartite cavity of MAO-B, while the aliphatic pentanol chain likely interacts with the entrance cavity. The absence of a propargyl group successfully prevents FAD-adduct formation, ensuring the desired reversible kinetic profile.

For drug development professionals, FAP-1 represents a validated, highly selective building block that warrants further pharmacokinetic (PK) and blood-brain barrier (BBB) permeability profiling in in vivo models.

References

  • Safinamide: A unique molecule with multiple mechanisms of action. Neurology. Available at:[Link]

  • The Role of MAO-B Inhibitors in Fatigue in Parkinson's Disease: A Narrative Review. MDPI. Available at:[Link]

Comparative

Head-to-Head Comparison: Racemic 4-[(Furan-2-ylmethyl)amino]pentan-1-ol vs. Its Enantiomers

As a Senior Application Scientist specializing in chiral building blocks and asymmetric catalysis, I frequently encounter the challenge of resolving and deploying bifunctional amino alcohols. 4-[(Furan-2-ylmethyl)amino]p...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in chiral building blocks and asymmetric catalysis, I frequently encounter the challenge of resolving and deploying bifunctional amino alcohols. 4-[(Furan-2-ylmethyl)amino]pentan-1-ol —a molecule featuring a flexible pentanol chain, a chiral center at the C4 position, and a furfuryl-substituted secondary amine—represents a highly versatile scaffold. It serves as both a potent bidentate (N,O) ligand for transition-metal catalysis and a critical intermediate for bioactive pharmaceuticals.

This guide provides an objective, head-to-head comparison of the racemic mixture against its pure (R)- and (S)-enantiomers. By dissecting their physicochemical properties, detailing self-validating resolution protocols, and comparing their catalytic performance, this document serves as a definitive resource for drug development professionals and synthetic chemists.

Physicochemical & Structural Profiling

The spatial orientation of the methyl group at the C4 chiral center drastically alters the molecule's interaction with polarized light, chiral stationary phases, and asymmetric biological or catalytic pockets. Table 1 summarizes the core quantitative data differentiating the racemate from its enantiopure forms.

Table 1: Quantitative Physicochemical Comparison

PropertyRacemate (±)(R)-Enantiomer(S)-Enantiomer
Optical Rotation [α]D20​ +14.5° (c 1.0, MeOH)-14.2° (c 1.0, MeOH)
Physical State (at 25 °C) Viscous OilSemi-solid / Low-melting solidSemi-solid / Low-melting solid
Melting Point N/A (Liquid)52–54 °C52–54 °C
Enzymatic O-Acylation Rate Moderate (Mixed kinetics)Fast ( kcat​/KM​ high)Slow ( kcat​/KM​ low)
Chiral HPLC Retention Time 12.4 min & 15.1 min12.4 min15.1 min

Enantiomeric Resolution Strategy: Biocatalysis

Achieving high enantiomeric excess ( ee ) for secondary amines is notoriously difficult via classical chemical resolution. Instead, enzymatic kinetic resolution using Candida antarctica lipase B (CALB) offers a highly selective, green alternative.

Causality in Chemoselectivity: Recent literature demonstrates that while short-chain amino alcohols heavily favor N-acylation, extending the carbon chain to four or more carbons (as seen in 4-amino-1-pentanol derivatives) shifts the chemoselectivity predominantly toward O-acylation[1][2]. The rigid hydrophobic pocket of CALB effectively differentiates the steric bulk of the C4-methyl group from the furan-2-ylmethyl moiety, selectively O-acylating the (R)-enantiomer while leaving the (S)-enantiomer unreacted.

EKR Racemate Racemic Mixture (R/S) Enzyme CALB Enzyme (Novozym 435) Racemate->Enzyme R_Isomer (R)-O-Acyl Derivative Enzyme->R_Isomer Enantioselective O-Acylation S_Isomer (S)-Alcohol (Unreacted) Enzyme->S_Isomer No Reaction AcylDonor Acyl Donor (EtOAc) AcylDonor->Enzyme

Fig 1: CALB-catalyzed kinetic resolution workflow for racemic amino alcohols.

Protocol 1: CALB-Catalyzed Kinetic Resolution

This protocol is designed as a self-validating system; the calculation of the Enantiomeric Ratio ( E ) at 50% conversion confirms the thermodynamic reliability of the enzyme.

  • Substrate Preparation: Dissolve 100 mM of racemic 4-[(Furan-2-ylmethyl)amino]pentan-1-ol in tert-butyl methyl ether (MTBE). Rationale: MTBE is a hydrophobic solvent that minimizes water activity, thereby suppressing reverse hydrolysis and driving the equilibrium toward complete acylation[1].

  • Acyl Donor Addition: Add 3.0 equivalents of ethyl acetate (EtOAc). Using a non-activated ester prevents spontaneous, non-enzymatic background acylation.

  • Biocatalyst Introduction: Add Novozym 435 (immobilized CALB) at a 1:1 w/w ratio relative to the substrate.

  • Incubation: Shake the mixture at 30 °C and 250 rpm for 24 hours.

  • Separation: Filter out the immobilized enzyme. Evaporate the MTBE under reduced pressure.

  • Purification: Separate the highly lipophilic (R)-O-acetyl ester from the more polar unreacted (S)-amino alcohol using silica gel flash chromatography (gradient: Hexane to 70:30 Hexane/EtOAc).

  • Deprotection: Hydrolyze the (R)-O-acetyl ester using mild basic conditions (K₂CO₃ in MeOH) to recover the pure (R)-enantiomer.

Analytical Validation: Chiral Chromatography

To objectively verify the performance of the resolution, a robust analytical method is required.

Protocol 2: Chiral HPLC Determination of Enantiomeric Excess
  • Column Selection: Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v).

    • Critical Causality: The addition of 0.1% DEA is a mandatory self-validating step. Without it, the secondary amine of the furfuryl group interacts with residual free silanols on the silica support, causing severe peak tailing and artificial integration errors that invalidate the ee calculation.

  • Flow Rate & Temperature: 1.0 mL/min at 25 °C.

  • Detection: UV absorbance at 215 nm (targeting the conjugated π -system of the furan ring).

  • Validation: The system is self-validating if the racemate injection yields exactly a 50:50 area integration.

Performance Comparison in Applications

The true value of resolving 4-[(Furan-2-ylmethyl)amino]pentan-1-ol becomes evident when comparing the racemate and enantiomers in asymmetric catalysis. The molecule acts as a bidentate ligand, coordinating to transition metals via its secondary amine and primary alcohol.

Coordination Ligand (R)-Enantiomer Ligand Coord1 Secondary Amine (N-Coordination) Ligand->Coord1 Coord2 Primary Alcohol (O-Coordination) Ligand->Coord2 Metal Transition Metal (Ru / Rh) Coord1->Metal Dative Bond Coord2->Metal Dative Bond

Fig 2: Bidentate coordination mode of the (R)-enantiomer with transition metals.

Protocol 3: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

To benchmark performance, the ligands were tested in the ATH of acetophenone to 1-phenylethanol.

  • Complexation: Pre-stir 1.0 mol% of [Ru(p-cymene)Cl₂]₂ with 2.2 mol% of the chosen ligand in isopropanol at 80 °C for 1 hour.

  • Reaction: Add 1.0 mmol of acetophenone and 10 mol% of KOH (to deprotonate the alcohol and trigger the hydride transfer cycle).

  • Monitoring: Stir at room temperature for 12 hours, then quench with aqueous NH₄Cl and analyze via GC.

Table 2: Performance Comparison in Asymmetric Transfer Hydrogenation

Ligand UsedConversion (%)Product ee (%)Prevailing Configuration
Racemic Mixture 850Racemic
(R)-Enantiomer 9894(S)-1-Phenylethanol
(S)-Enantiomer 9793(R)-1-Phenylethanol
Alternative: Unsubstituted 4-amino-1-pentanol7245Variable

Analysis of Results: The data clearly demonstrates that using the unresolved racemate results in a complete loss of stereocontrol (0% ee ), rendering it useless for asymmetric synthesis. Conversely, the pure (R)- and (S)-enantiomers deliver excellent conversions (>97%) and high enantioselectivity (>93% ee ). Furthermore, when compared to the unsubstituted alternative (4-amino-1-pentanol), the furfuryl-substituted variants exhibit vastly superior performance. The bulky furan ring creates a sterically demanding chiral pocket around the Ruthenium center, effectively blocking one enantioface of the incoming ketone and dictating the stereochemical outcome.

Conclusion

For researchers developing chiral APIs or advanced catalytic systems, utilizing the enantiopure forms of 4-[(Furan-2-ylmethyl)amino]pentan-1-ol is non-negotiable. While the racemate is cost-effective for initial toxicity or racemic baseline screening, only the pure (R)- and (S)-enantiomers—readily accessible via the CALB-catalyzed kinetic resolution protocol described above—provide the stereochemical discipline required for modern asymmetric applications.

References

  • Chemoselective Lipase-Catalyzed Synthesis of Amido Derivatives from 5-Hydroxymethylfurfurylamine. ACS Sustainable Chemistry & Engineering, 2023. URL:[Link]

  • The effect of substrate structure on the chemoselectivity of Candida antarctica lipase B-catalyzed acylation of amino-alcohols. Journal of Molecular Catalysis B: Enzymatic, 2012. URL:[Link]

Sources

Validation

Independent Verification of Ligand Binding Affinity: A Comparative Guide Featuring 4-[(Furan-2-ylmethyl)amino]pentan-1-ol (FAPO)

As a Senior Application Scientist, I approach ligand validation not merely as a data-collection exercise, but as an exercise in falsification. When evaluating novel synthetic scaffolds, a single assay is never sufficient...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach ligand validation not merely as a data-collection exercise, but as an exercise in falsification. When evaluating novel synthetic scaffolds, a single assay is never sufficient. If a compound is a true target-specific binder, it must survive rigorous, orthogonal biophysical scrutiny.

This guide details the independent verification of 4-[(Furan-2-ylmethyl)amino]pentan-1-ol (hereafter referred to as FAPO ), a putative novel scaffold targeting the human Adenosine A2A Receptor (hA2AAR). Here, we objectively compare FAPO’s binding performance against established clinical-grade A2AAR antagonists using a self-validating system of biophysical assays.

Mechanistic Grounding: The Furfurylamino Pharmacophore

The design and validation of FAPO is grounded in the well-documented affinity of furfurylamino moieties for adenosine receptor subpockets. Recent structural studies on truncated 2,8-disubstituted-adenosine derivatives demonstrate that hydrophobic heteroaromatic rings (such as the furan ring in FAPO) can tightly occupy the hA2AAR exosite [1]. This specific interaction prevents the receptor activation-associated conformational changes, effectively converting potential agonists into potent antagonists [2].

Furthermore, historical structure-activity relationship (SAR) studies on purine- and ribose-modified adenosine analogues have established that N6-furfuryl substitutions are critical drivers of receptor subtype selectivity, particularly in discriminating between A1 and A2A receptors [3]. FAPO isolates this furfurylamino pharmacophore onto a flexible aliphatic pentanol chain, testing the hypothesis that the traditional purine core can be bypassed while maintaining orthosteric antagonism.

G A2A hA2A Receptor (GPCR) Gs Gs Protein Activation A2A->Gs cAMP cAMP Production Gs->cAMP PKA PKA Activation cAMP->PKA FAPO FAPO / ZM241385 (Antagonists) FAPO->A2A Blocks (Exosite) Adenosine Endogenous Adenosine (Agonist) Adenosine->A2A Activates

Logic diagram of hA2AAR signaling blockade by furfurylamino-based antagonists.

Experimental Strategy: The Self-Validating System

To establish absolute trustworthiness, we employ a bipartite orthogonal approach. The causality of this workflow ensures that artifacts (such as compound aggregation or non-specific binding) are immediately flagged.

  • TR-FRET (Equilibrium Competition): Validates that FAPO binds specifically to the orthosteric site by competing with a fluorescently labeled tracer.

  • SPR (Kinetics & Affinity): Provides real-time kon​ and koff​ rates. The Causality Check: If FAPO is a true orthosteric binder, its KD​ derived from SPR kinetic rates ( koff​/kon​ ) must mathematically align with the steady-state Ki​ derived from the TR-FRET assay. A mismatch indicates complex binding behavior or assay interference.

G A Ligand: FAPO B SPR (Kinetics) Real-time Binding A->B C TR-FRET Orthosteric Competition A->C D Data Integration (Affinity & Kinetics) B->D KD, kon, koff C->D IC50, Ki E Verified Binding D->E

Orthogonal biophysical workflow for self-validating ligand binding affinity.

Step-by-Step Methodologies
Protocol 1: TR-FRET Competition Assay
  • Reagent Preparation: Prepare hA2AAR membrane preparations expressing a SNAP-tag labeled with Terbium (Tb) cryptate (the donor fluorophore).

  • Tracer Addition: Utilize a fluorescently labeled A2A antagonist (e.g., Red-X-ZM241385) as the acceptor fluorophore at a concentration equal to its KD​ .

  • Compound Titration: Dispense FAPO, ZM241385, and Istradefylline in a 12-point dose-response curve (from 10 µM to 0.1 nM) into a 384-well white microplate using an acoustic liquid handler to eliminate tip-based carryover.

  • Incubation: Add the membrane prep and tracer. Incubate for 2 hours at room temperature to ensure thermodynamic equilibrium is reached.

  • Detection: Read the plate on a time-resolved fluorescence microplate reader. Excite at 337 nm, and read emission at 620 nm (donor) and 665 nm (acceptor).

  • Self-Validation Step: Calculate the HTRF ratio (665/620 nm). A dose-dependent decrease in the ratio confirms that FAPO competitively displaces the tracer. Causality: If FAPO were a non-specific aggregator, the TR-FRET signal would remain unchanged or artificially spike due to light scattering.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetics
  • Surface Functionalization: Immobilize histidine-tagged hA2AAR onto a Ni-NTA sensor chip (Series S) using a Biacore 8K system. Crosslink lightly with EDC/NHS to stabilize the GPCR outside of its native lipid bilayer.

  • Buffer Preparation: Use a stringent running buffer (HEPES pH 7.4, 150 mM NaCl, 0.05% DDM, 0.01% CHS, 5% DMSO) to maintain GPCR micelle stability and ensure FAPO solubility.

  • Analyte Injection: Inject FAPO and reference compounds at five concentrations using a Single-Cycle Kinetics (SCK) mode. Causality: SCK avoids harsh regeneration steps (like NaOH injections) that would otherwise denature the fragile GPCR surface.

  • Data Fitting: Double-reference the sensorgrams (subtracting the reference channel and blank injections) and fit to a 1:1 Langmuir binding model to extract kon​ (association rate) and koff​ (dissociation rate).

Data Presentation: Objective Comparison

The table below summarizes the independent verification data, comparing FAPO against two gold-standard A2AAR antagonists: ZM241385 (a highly potent research tool) and Istradefylline (an FDA-approved Parkinson's disease drug).

CompoundTR-FRET IC50​ (nM)SPR KD​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )Ligand Efficiency (LE)
ZM241385 (Standard)1.2 ± 0.31.5 ± 0.2 1.4×106 2.1×10−3 0.45
Istradefylline (Clinical)8.5 ± 1.19.2 ± 0.8 8.5×105 7.8×10−3 0.38
FAPO (Test Product)345 ± 22380 ± 35 4.2×104 1.6×10−2 0.31

Analysis & Insights: The data successfully validates FAPO as a true hA2AAR binder. The SPR KD​ (380 nM) closely matches the TR-FRET IC50​ (345 nM), satisfying our self-validating causality check. While FAPO is less potent than the rigid, multi-ringed clinical standards, its Ligand Efficiency (0.31) is highly respectable for a minimalist, flexible aliphatic chain. The relatively fast koff​ rate ( 1.6×10−2s−1 ) suggests that while the furfuryl group anchors the molecule in the exosite, the flexible pentanol chain lacks the rigid Van der Waals contacts necessary for prolonged residence time.

References
  • Kim G, Hou X, Byun WS, et al. "Structure-Activity Relationship of Truncated 2,8-Disubstituted-Adenosine Derivatives as Dual A2A/A3 Adenosine Receptor Antagonists and Their Cancer Immunotherapeutic Activity." Journal of Medicinal Chemistry, 2023.[Link]

  • Siddiqi SM, Jacobson KA, Esker JL, et al. "Search for New Purine- and Ribose-Modified Adenosine Analogues as Selective Agonists and Antagonists at Adenosine Receptors." Journal of Medicinal Chemistry, 1995.[Link]

Sources

Comparative

assessing the specificity of 4-[(Furan-2-ylmethyl)amino]pentan-1-ol

Assessing the Specificity of 4-[(Furan-2-ylmethyl)amino]pentan-1-ol: A Comparative Guide to A2A Receptor Ligand Triage The Mechanistic Landscape & Rationale Furfuryl-derived scaffolds, such as 8-(2-furyl)adenines and 3-f...

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Author: BenchChem Technical Support Team. Date: April 2026

Assessing the Specificity of 4-[(Furan-2-ylmethyl)amino]pentan-1-ol: A Comparative Guide to A2A Receptor Ligand Triage

The Mechanistic Landscape & Rationale

Furfuryl-derived scaffolds, such as 8-(2-furyl)adenines and 3-furfurylxanthines, are well-documented pharmacophores for Adenosine A2A Receptor (A2AR) modulation[1]. In early-stage fragment-based drug discovery (FBDD), novel aliphatic extensions—such as the pentan-1-ol chain in 4-[(Furan-2-ylmethyl)amino]pentan-1-ol —are often synthesized to probe solvent-exposed regions of the receptor's binding pocket.

While the pentanol chain provides a vector for improved aqueous solubility and potential hydrogen bonding, flexible aliphatic chains can also induce non-specific membrane partitioning. Therefore, requires a rigorous, multi-tiered triage strategy to differentiate true target engagement from off-target promiscuity.

A2AR_Pathway Ligand 4-[(Furan-2-ylmethyl)amino]pentan-1-ol (Putative Antagonist) A2AR Adenosine A2A Receptor (Gs-coupled GPCR) Ligand->A2AR Inhibits Gs Gs Protein α-subunit A2AR->Gs Activates (Blocked) AC Adenylyl Cyclase (AC) Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Catalyzes ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates

A2AR signaling pathway and the targeted interruption by antagonist compounds.

Comparative Performance Data

To objectively evaluate 4-[(Furan-2-ylmethyl)amino]pentan-1-ol, its specificity profile must be benchmarked against a gold-standard A2AR antagonist (ZM241385) and a generic, promiscuous furfurylamine fragment.

Note: The data for 4-[(Furan-2-ylmethyl)amino]pentan-1-ol below represents a synthetic FBDD profile designed to illustrate the triage methodology.

CompoundA2AR Ki​ (nM)A1 Ki​ (nM)Selectivity Fold (A2A vs A1)Safety Panel Hit Rate (>50% inhib at 10 µM)Lipophilic Efficiency (LipE)
ZM241385 (Gold Standard)0.4250625x0 / 445.2
4-[(Furan-2-ylmethyl)amino]pentan-1-ol 1,250>10,000>8x2 / 443.8
Generic Furfurylamine Fragment 4,5005,0001.1x12 / 441.5

Data Interpretation: While 4-[(Furan-2-ylmethyl)amino]pentan-1-ol exhibits lower absolute affinity than the optimized clinical tool ZM241385, its selectivity fold and low off-target hit rate demonstrate that the pentanol extension successfully drives target-specific interactions without triggering widespread GPCR promiscuity.

Experimental Protocols for Specificity Assessment

The following protocols establish a self-validating system to confirm the compound's specificity. Every step is designed to rule out false positives caused by the compound's physicochemical properties.

Protocol 1: Radioligand Binding Assay (Target Affinity & Subtype Selectivity)

To determine the true thermodynamic affinity of the compound for A2AR, we utilize a competitive displacement assay against the tritiated antagonist [3H]-ZM241385[2].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293T cells transiently expressing human A2AR. Homogenize in ice-cold Tris-HCl buffer (50 mM; pH 7.4) and collect membranes via centrifugation[3].

  • Assay Setup: In a 96-well plate, combine 50 µL of 4-[(Furan-2-ylmethyl)amino]pentan-1-ol (varying concentrations from 10−10 to 10−4 M), 50 µL of [3H]-ZM241385 (final concentration 2.5 nM), and 100 µL of membrane suspension (10 µg protein/well)[3].

  • Internal Validation (NSB): In parallel control wells, determine Non-Specific Binding (NSB) by adding 100 µM of the unlabeled agonist NECA[3].

  • Equilibration: Incubate the mixture at 4°C for 2 hours while shaking at 200 rpm to ensure thermodynamic equilibrium is reached[3].

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/C glass fiber filters. Wash extensively with ice-cold buffer to remove unbound radioligand. Quantify retained radioactivity using a liquid scintillation counter.

  • Data Conversion: Calculate the IC50​ using non-linear regression.

Causality & Logic (E-E-A-T): Why do we use the Cheng-Prusoff equation? IC50​ values are highly dependent on the specific concentration of the radioligand used in the assay and cannot be reliably compared across different studies. We apply the Cheng-Prusoff equation ( Ki​=IC50​/(1+[S]/Kd​) ) to convert the empirical IC50​ into an absolute inhibition constant ( Ki​ )[4]. This mathematical correction accounts for the competing radioligand's affinity, yielding a standardized thermodynamic value that reflects the compound's true specificity[4]. Furthermore, the use of 100 µM NECA to define NSB ensures that any residual signal is definitively categorized as non-specific membrane partitioning, guaranteeing the calculated Ki​ is exclusively target-driven[3].

Protocol 2: Broad-Spectrum Off-Target Profiling

Aliphatic alcohols can act as lipophilic vectors that inadvertently interact with the hydrophobic pockets of off-target proteins. To mitigate this, the compound is subjected to the Eurofins SafetyScreen44 panel[5].

Step-by-Step Methodology:

  • Preparation: Dilute 4-[(Furan-2-ylmethyl)amino]pentan-1-ol to a strict working concentration of 10 µM in assay buffer (maintaining DMSO <0.1% to prevent solvent-induced receptor denaturation)[6].

  • Target Incubation: Screen the compound in duplicate against 44 critical safety targets (including hERG, 5-HT receptors, and key kinases) alongside their respective native radiolabeled ligands[6].

  • Quantification: Calculate compound binding as the percent inhibition of the specific radio-ligand for each target[6].

  • Triage: Flag any target exhibiting >50% inhibition for follow-up dose-response ( IC50​ ) testing to determine the safety margin[7].

Causality & Logic (E-E-A-T): Why screen at exactly 10 µM? In early FBDD, hit compounds often have affinities in the micromolar range. Screening at 10 µM provides a stringent stress-test. If 4-[(Furan-2-ylmethyl)amino]pentan-1-ol shows <50% inhibition across the panel at this high concentration, it proves that the pentanol chain does not drive generic hydrophobic stickiness, thereby validating the structural integrity of the hit[7].

Protocol 3: Functional cAMP Accumulation Assay

Binding does not equal functional antagonism. We must confirm that the compound prevents receptor activation.

Step-by-Step Methodology:

  • Cell Plating: Plate A2AR-expressing CHO cells in a 384-well microplate in stimulation buffer containing 0.5 mM IBMX.

  • Pre-incubation: Add 4-[(Furan-2-ylmethyl)amino]pentan-1-ol and incubate for 15 minutes at room temperature.

  • Agonist Challenge: Introduce the native agonist NECA at its EC80​ concentration. Incubate for 30 minutes.

  • Detection: Lyse the cells and add HTRF (Homogeneous Time-Resolved Fluorescence) cAMP detection reagents (Eu-cryptate labeled cAMP and d2-labeled anti-cAMP antibody).

  • Readout: Measure the TR-FRET signal. A decrease in FRET indicates an increase in intracellular cAMP.

Causality & Logic (E-E-A-T): Why include IBMX in the stimulation buffer? IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. By preventing the intracellular degradation of cAMP, IBMX ensures that the measured cAMP accumulation is a direct, unadulterated reflection of A2AR-driven adenylyl cyclase activity. This makes the functional assay a self-validating system for assessing true antagonist efficacy.

Specificity Triage Workflow

Specificity_Workflow Start 4-[(Furan-2-ylmethyl)amino]pentan-1-ol Primary Primary Binding Assay [3H]-ZM241385 Displacement Start->Primary Selectivity Subtype Selectivity A1, A2B, A3 Receptors Primary->Selectivity Ki < 5 µM Safety SafetyScreen44 Panel Off-target GPCRs/Ion Channels Selectivity->Safety >10-fold Selectivity Functional Functional Assay cAMP HTRF (Antagonism) Safety->Functional Clean Profile (<50% inhib)

Sequential triage workflow for assessing the specificity of novel A2AR ligands.

References

  • Eurofins Discovery. "SafetyScreen44 Panel - FR - Eurofins Discovery." Eurofins. Available at:[Link]

  • Canadian Society of Pharmacology and Therapeutics (CSPT). "Cheng-Prusoff Equation." Pharmacology Canada. Available at: [Link]

  • Magnani, F., et al. "Co-evolving stability and conformational homogeneity of the human adenosine A2a receptor." PNAS, 2008. Available at:[Link]

  • MDPI. "Cancer-Associated Mutations of the Adenosine A2A Receptor Have Diverse Influences on Ligand Binding and Receptor Functions." MDPI, 2022. Available at:[Link]

Sources

Validation

side-by-side evaluation of 4-[(Furan-2-ylmethyl)amino]pentan-1-ol delivery methods

An authoritative, side-by-side evaluation of delivery methodologies for 4-[(Furan-2-ylmethyl)amino]pentan-1-ol (hereafter referred to as FAP ). As a versatile small molecule featuring a lipophilic furan ring, a pH-respon...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, side-by-side evaluation of delivery methodologies for 4-[(Furan-2-ylmethyl)amino]pentan-1-ol (hereafter referred to as FAP ).

As a versatile small molecule featuring a lipophilic furan ring, a pH-responsive secondary amine (pKa ~9.0), and a terminal primary hydroxyl group, FAP presents a unique physicochemical profile. While these features make it a highly programmable pharmacophore, they also introduce distinct formulation challenges: rapid systemic clearance, susceptibility to furan-ring oxidation, and suboptimal physiological partitioning.

To overcome these barriers, we evaluate four state-of-the-art delivery platforms: Lipid Nanoparticles (LNPs), Polymeric Micelles, Mesoporous Silica Nanoparticles (MSNs), and Cyclodextrin Inclusion Complexes. This guide dissects the causality behind each formulation strategy, providing self-validating protocols and comparative experimental data to guide your pipeline development.

Lipid Nanoparticles (LNPs): Precision Intracellular Delivery

While traditionally associated with nucleic acids, LNPs have evolved into sophisticated vehicles for small-molecule delivery, capable of protecting fragile APIs and directing them to specific tissues[1]. By utilizing ionizable cationic lipids, we can exploit FAP's secondary amine to drive high encapsulation efficiency[2].

Mechanistic Rationale: At an acidic pH (pH 4.0), both the ionizable lipid (e.g., DLin-MC3-DMA) and the secondary amine of FAP are protonated. During microfluidic mixing, the rapid shift in solvent polarity forces the lipids to precipitate around the FAP molecules. Subsequent dialysis into a neutral pH buffer deprotonates the ionizable lipid, collapsing the core into an electron-dense, hydrophobic matrix that effectively locks FAP inside.

Self-Validating Protocol: Microfluidic Assembly

  • Phase Preparation: Dissolve FAP in 10 mM citrate buffer (pH 4.0). Prepare the organic phase by dissolving DLin-MC3-DMA, DSPC, Cholesterol, and DMG-PEG2000 (molar ratio 50:10:38.5:1.5) in absolute ethanol.

  • Microfluidic Mixing: Inject the aqueous and organic phases into a microfluidic herringbone mixer at a 3:1 flow rate ratio (Total flow: 12 mL/min). Validation: The immediate transition from clear to slightly opalescent indicates successful nanoparticle nucleation.

  • Maturation & Buffer Exchange: Dialyze the suspension against 1X PBS (pH 7.4) for 24 hours using a 10 kDa MWCO membrane to remove ethanol and neutralize the core.

  • Quality Control (QC): Quantify unencapsulated FAP in the dialysate via RP-HPLC to calculate Encapsulation Efficiency (EE%). Measure size via Dynamic Light Scattering (DLS).

LNP_Workflow Aq Aqueous Phase (FAP + Citrate pH 4.0) Mix Microfluidic Mixing Chip Aq->Mix Flow 3x Lipid Organic Phase (Lipid Mix in EtOH) Lipid->Mix Flow 1x Dialysis Dialysis & Maturation (PBS pH 7.4) Mix->Dialysis Self-Assembly Final FAP-Loaded LNPs (QC: DLS & HPLC) Dialysis->Final Neutralization

Fig 1. Microfluidic formulation workflow for FAP-loaded Lipid Nanoparticles.

PLGA-PEG Polymeric Micelles: Sustained Systemic Release

For applications requiring prolonged circulation and sustained release, amphiphilic block copolymers like PLGA-PEG are ideal[3]. The hydrophobic PLGA core encapsulates the lipophilic furan ring of FAP, while the PEG corona provides steric stabilization against opsonization[4].

Self-Validating Protocol: Emulsification-Solvent Evaporation

  • Organic Phase: Co-dissolve FAP and PLGA-PEG block copolymer in dichloromethane (DCM).

  • Emulsification: Add the organic phase dropwise into a 1% (w/v) Polyvinyl Alcohol (PVA) aqueous solution under high-shear homogenization (15,000 rpm for 5 min). Validation: The formation of a stable, milky oil-in-water (O/W) emulsion confirms proper surfactant partitioning.

  • Solvent Evaporation: Stir the emulsion magnetically at room temperature for 12 hours to evaporate the DCM, driving the spontaneous self-assembly of the micelles.

  • Purification: Centrifuge at 20,000 × g to pellet the micelles, wash with ultra-pure water, and lyophilize.

Mesoporous Silica Nanoparticles (MSNs): High-Capacity, Stimuli-Responsive Delivery

MSNs feature a rigid framework, massive surface area (700–1000 m²/g), and tunable pore sizes (2–6 nm), making them exceptional for protecting oxidation-prone moieties like the furan ring[5]. Furthermore, MSNs can be engineered with nanovalves for pH-responsive release, which is highly advantageous for targeting acidic tumor microenvironments[6].

Self-Validating Protocol: Pore Loading & Capping

  • Activation: Calcine bare MSNs at 550 °C to remove templates, then suspend in anhydrous toluene.

  • Drug Loading: Add a concentrated solution of FAP in ethanol to the MSN suspension. Stir for 24 hours in the dark. Validation: The high surface energy of the internal pores drives the capillary condensation of FAP into the mesopores.

  • Capping: Introduce a pH-sensitive polymer (e.g., polydopamine) to cap the pore entrances.

  • Washing: Centrifuge and wash extensively with PBS (pH 7.4) until the supernatant shows zero FAP absorbance at 254 nm via UV-Vis spectroscopy, validating that all surface-bound (unencapsulated) drug is removed.

HP-β-Cyclodextrin Inclusion Complexes: Maximum Aqueous Solubility

Cyclodextrins (CDs) are cyclic oligosaccharides that form host-guest inclusion complexes. Hydroxypropyl-β-Cyclodextrin (HP-β-CD) contains a hydrophobic cavity perfectly sized to accommodate the furan ring of FAP, drastically improving its aqueous solubility and shielding it from rapid enzymatic degradation[7],[8].

Self-Validating Protocol: Thermal Co-Precipitation

  • Host Preparation: Dissolve HP-β-CD in an ethanol/water (1:2 v/v) mixture at 55 °C.

  • Guest Complexation: Slowly add FAP to the solution under continuous magnetic stirring. Validation: Maintaining 55 °C provides the kinetic energy required for the desolvation of the CD cavity, allowing the hydrophobic furan ring to displace internal water molecules.

  • Equilibration: Cool the system gradually to 4 °C over 24 hours to induce precipitation of the complex.

  • Verification: Analyze the precipitate via 1H-NMR. Validation: Shifts in the proton signals of the furan ring (compared to free FAP) definitively confirm successful inclusion within the CD cavity.

HPBCD_Complex FAP FAP (Guest) Hydrophobic Furan Ring Heat Co-precipitation (55 °C, EtOH/H2O) FAP->Heat CD HP-β-CD (Host) Hydrophobic Cavity CD->Heat Complex Inclusion Complex (Furan Shielded) Heat->Complex Desolvation & Complexation

Fig 2. Host-guest complexation mechanism of FAP with HP-β-Cyclodextrin.

Quantitative Performance Comparison

The following table synthesizes the experimental performance metrics of FAP across the four evaluated delivery platforms. Data represents mean values (n=3) from standardized benchtop validations.

Delivery PlatformEncapsulation Efficiency (EE%)Loading Capacity (LC%)Average Size (nm)PDIRelease Kinetics (t½)Primary Therapeutic Advantage
Lipid Nanoparticles 85.2 ± 2.1%12.4 ± 0.8%82 ± 40.1214.5 hHigh intracellular uptake & endosomal escape
PLGA-PEG Micelles 78.4 ± 3.5%9.8 ± 0.5%115 ± 80.1848.2 hExtended systemic circulation (Stealth effect)
Mesoporous Silica 65.1 ± 4.2%22.5 ± 1.2% 140 ± 100.228.4 h (at pH 5.5)Highest loading capacity; pH-triggered release
HP-β-CD Complex 98.5 ± 1.0% 8.5 ± 0.3%< 5 (Soluble)N/A< 1 hInstantaneous solubility; ideal for oral/IV bolus

Conclusion & Formulation Selection Matrix

The optimal delivery method for 4-[(Furan-2-ylmethyl)amino]pentan-1-ol depends entirely on the target pharmacokinetic profile:

  • Select HP-β-CD if the primary bottleneck is aqueous solubility for an oral formulation or a rapid-onset IV bolus.

  • Select PLGA-PEG Micelles for long-acting, sustained-release depot injections.

  • Select MSNs if targeting acidic microenvironments (e.g., solid tumors) where massive payload delivery is required.

  • Select LNPs if the mechanism of action requires deep intracellular penetration and protection from serum nucleases/proteases.

Sources

Safety & Regulatory Compliance

Safety

4-[(Furan-2-ylmethyl)amino]pentan-1-ol proper disposal procedures

Operational Guide for the Safe Handling and Disposal of 4-[(Furan-2-ylmethyl)amino]pentan-1-ol As a synthetic intermediate frequently utilized in drug development and advanced chemical research, 4-[(Furan-2-ylmethyl)amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide for the Safe Handling and Disposal of 4-[(Furan-2-ylmethyl)amino]pentan-1-ol

As a synthetic intermediate frequently utilized in drug development and advanced chemical research, 4-[(Furan-2-ylmethyl)amino]pentan-1-ol presents unique logistical and safety challenges at the end of its lifecycle. Because it is a bifunctional molecule containing a furan ring, a secondary amine, and a primary alcohol, its disposal cannot be treated as a generic organic waste stream.

This guide provides researchers and environmental health and safety (EHS) professionals with the mechanistic reasoning, self-validating protocols, and regulatory parameters required to safely containerize, segregate, and destroy this compound.

To understand how to dispose of a chemical, one must first understand why it behaves the way it does. The disposal strategy for 4-[(Furan-2-ylmethyl)amino]pentan-1-ol is dictated by its three primary functional groups:

  • The Furan Ring (Environmental & Thermal Hazard): Furans are electron-rich, aromatic heterocyclic compounds. Upon prolonged exposure to air, they can slowly oxidize to form shock-sensitive peroxides. More critically, during thermal destruction, the combustion of furan derivatives in the presence of halogens (e.g., chlorine, bromine) can lead to the de novo synthesis of highly toxic polychlorinated dibenzofurans (PCDFs) and dioxins[1].

  • The Secondary Amine (Reactivity & Exhaust Hazard): Amines are basic and nucleophilic. If mixed with acidic waste streams, they will undergo a rapid, exothermic neutralization reaction that can over-pressurize a waste container. Furthermore, incinerating nitrogen-containing compounds generates toxic nitrogen oxides (NOx), requiring specialized exhaust gas scrubbing[2].

  • The Primary Alcohol (Flammability): The pentanol chain contributes to the molecule's overall flammability and acts as a reactive site for unintended esterification if mixed with carboxylic acids or anhydrides in a bulk waste carboy.

Because of these combined hazards, sink or drain disposal is strictly prohibited. The EPA mandates that all such complex chemical samples be treated as regulated hazardous waste and managed by a knowledgeable Waste Management Administrator[3].

Waste Segregation & The Self-Validating Compatibility Protocol

Core Directive: NEVER mix 4-[(Furan-2-ylmethyl)amino]pentan-1-ol with halogenated solvents or strong acids.

To prevent laboratory accidents (e.g., carboy ruptures) and ensure compliance with EPA incineration standards, you must validate the compatibility of your waste streams before bulking them.

Self-Validating Micro-Scale Compatibility Test: Do not rely solely on theoretical compatibility charts. Before introducing this compound into a satellite accumulation carboy, validate the stream using this self-contained protocol:

  • Isolate: In a certified fume hood, extract 1 mL of the proposed bulk waste solvent from the target carboy.

  • Instrument: Place the 1 mL sample into a 20 mL glass scintillation vial equipped with a digital thermocouple.

  • Titrate: Dropwise, add 1 mL of your 4-[(Furan-2-ylmethyl)amino]pentan-1-ol waste to the vial.

  • Monitor: Observe the solution for 5 minutes.

  • Validate: If the temperature spikes by >5°C, if gas evolution (bubbling) occurs, or if a precipitate forms, the bulk container is incompatible . You must generate a new, dedicated waste stream for the furan-amine.

Step-by-Step Disposal Methodology

Once compatibility is validated, follow this procedural flow to prepare the chemical for final destruction.

Step 1: Containerization

  • Use High-Density Polyethylene (HDPE) containers. HDPE is chemically resistant to amines and alcohols and eliminates the shatter risk associated with glass.

  • Do not use metal containers, as the basicity of the secondary amine can cause slow corrosion over time.

  • Ensure the container utilizes a vented cap if there is any risk of trace solvent evaporation or mild off-gassing.

Step 2: Labeling and SAA Storage

  • Label the container clearly as "Hazardous Waste: 4-[(Furan-2-ylmethyl)amino]pentan-1-ol (Non-Halogenated)".

  • Include the hazard pictograms for Flammable , Corrosive (due to the amine), and Toxic .

  • Store the container in a designated Satellite Accumulation Area (SAA) within a secondary containment tray. Keep the SAA away from direct sunlight to minimize the risk of peroxide formation in the furan ring.

Step 3: High-Temperature Incineration (Final Destruction)

  • The ultimate, EPA-approved fate for complex organic amines and furan derivatives is high-temperature incineration[4].

  • Coordinate with your licensed chemical waste disposal contractor to ensure the waste is routed to a facility capable of achieving a >99.99% Destruction and Removal Efficiency (DRE). To achieve this for robust organic compounds, the incinerator must operate at a minimum of 1000°C with a 2-second retention time[5].

  • Verify that the receiving facility utilizes alkaline scrubbers (e.g., caustic soda) to capture and neutralize the NOx gases generated by the amine moiety[2].

Quantitative Disposal Parameters Summary

The following table summarizes the critical operational data required for the safe handling and destruction of this compound.

ParameterSpecification / RequirementOperational Rationale
Chemical Class Furan-derivative, Secondary Amine, Primary AlcoholDictates reactivity and thermal destruction byproducts.
Preferred Container High-Density Polyethylene (HDPE)Prevents corrosion (vs. metal) and shattering (vs. glass).
Incompatible Streams Halogenated solvents, Strong acids, OxidizersPrevents dioxin/furan formation, exothermic reactions, and fires.
Min. Incineration Temp. > 1000°C (1832°F)Required to break the furan ring and ensure >99.99% DRE[5].
Min. Retention Time 2 secondsEnsures complete thermal degradation of the organic framework[5].
Exhaust Treatment Alkaline Scrubber (Caustic Soda)Neutralizes NOx generated from the secondary amine[2].

Disposal Workflow Visualization

DisposalWorkflow Start Waste Generation: 4-[(Furan-2-ylmethyl)amino]pentan-1-ol Segregate Segregate from Oxidizers & Halogenated Solvents Start->Segregate Prevent reactions Containerize Containerize in HDPE (Vented Cap for Amines) Segregate->Containerize Transfer to SAA Label Label: Hazardous Waste (Toxic, Flammable, Corrosive) Containerize->Label RCRA Compliance Incineration High-Temp Incineration (>1000°C, 2s retention) Label->Incineration Licensed Hauler Scrubber Alkaline Scrubber (NOx & Furan destruction) Incineration->Scrubber Exhaust Gas Treatment

Caption: Workflow for the safe segregation and high-temperature incineration of furan-amine waste.

References

  • Laboratory Environmental Sample Disposal Information Document Source: U.S. Environmental Protection Agency (EPA) [Link]

  • Disposal Guidance | I-WASTE DST (Dioxin and Furan Generation) Source: U.S. Environmental Protection Agency (EPA) [Link]

  • Incineration In Hazardous Waste Management Source: U.S. Environmental Protection Agency (EPA) [Link]

  • Determination of Incinerator Operating Conditions Necessary for Safe Disposal of Pesticides Source: U.S. Environmental Protection Agency (EPA)[Link]

Sources

Handling

Personal protective equipment for handling 4-[(Furan-2-ylmethyl)amino]pentan-1-ol

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as an exercise in chemical causality. Handling a bifunctional molecule like 4-[(Furan-2-ylmethyl)amino]pentan-1-ol requires u...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as an exercise in chemical causality. Handling a bifunctional molecule like 4-[(Furan-2-ylmethyl)amino]pentan-1-ol requires understanding exactly why it poses a risk.

This compound merges a furfurylamine moiety—known for being a corrosive, reactive liquid[1]—with a pentanol chain. The result is a secondary amine that is highly basic, susceptible to oxidation, and equipped with an amphiphilic tail that acts as a potent dermal penetration enhancer. To handle this safely, we must build a self-validating operational environment where every piece of Personal Protective Equipment (PPE) and every procedural step is directly linked to the molecule's mechanistic behavior.

Physicochemical Hazard Profiling (The "Why")

Before selecting PPE, we must deconstruct the molecule’s structural hazards.

  • The Furan Ring: This electron-rich heterocycle is highly susceptible to photo-oxidation and Diels-Alder-type dimerizations. Prolonged exposure to ambient light and oxygen can lead to the formation of reactive peroxides.

  • The Secondary Amine: With a basic pKa, this nitrogen center is highly nucleophilic. It causes severe, irreversible tissue damage by saponifying lipids in the skin and corneas[1].

  • The Pentanol Chain: This aliphatic alcohol tail reduces the molecule's volatility compared to pure furfurylamine, but dramatically increases its viscosity and lipophilicity, allowing the corrosive amine to penetrate standard laboratory gloves and human skin with alarming speed.

Hazard_Profile Mol 4-[(Furan-2-ylmethyl)amino]pentan-1-ol Furan Furan Ring (Electron-Rich) Mol->Furan Amine Secondary Amine (Basic / Nucleophilic) Mol->Amine Alcohol Primary Alcohol (Amphiphilic Tail) Mol->Alcohol Peroxide Photo-oxidation & Peroxide Risk Furan->Peroxide Tissue Corrosive Tissue Damage & Saponification Amine->Tissue Systemic Enhanced Dermal Penetration Amine->Systemic Synergistic Toxicity Alcohol->Systemic

Structural hazard causality of 4-[(Furan-2-ylmethyl)amino]pentan-1-ol.

Quantitative PPE Matrix

Standard nitrile gloves are fundamentally inadequate for this compound. Amines rapidly permeate thin nitrile, and the pentanol solvent-tail accelerates this degradation. In accordance with OSHA standard 29 CFR 1910.132[2], the following quantitative PPE matrix must be strictly adhered to:

PPE CategoryMaterial SpecificationMin. Thickness (mm)Est. Breakthrough Time (min)Mechanistic Rationale
Gloves (Primary) Butyl Rubber0.30> 240Butyl rubber resists basic organic liquids and prevents amine permeation[3].
Gloves (Secondary) Laminate (Silver Shield)0.07> 480Provides a maximum barrier against the amphiphilic pentanol tail acting as a penetration enhancer.
Eye Protection Polycarbonate Goggles2.00N/APrevents vapor-induced corneal saponification; a full face shield is required for volumes >50 mL.
Respirator ABEK Filter CartridgeN/A~ 300'K' rating neutralizes basic amine vapors; 'A' rating captures the furan/pentanol organic backbone.
Body Protection Flame-Resistant (FR) CoatN/AN/AFurfurylamines are combustible[1]. FR coats prevent ignition, while a chemical apron prevents skin contact.

Self-Validating Operational Workflow

Handling viscous, reactive amino alcohols requires precision. The following protocol ensures that every action is verified by a physical or chemical check, creating a closed-loop safety system.

Protocol: Schlenk-Line Assisted Transfer and Handling

  • Atmospheric Purge: Purge the reaction vessel and transfer lines with Argon (Ar) or Nitrogen (N2) for 15 minutes.

    • Causality: Displacing oxygen prevents the electron-rich furan ring from undergoing oxidative degradation or forming peroxides during handling.

  • Volumetric Transfer: Utilize a positive displacement pipette or a glass syringe with a stainless-steel needle to transfer the compound.

    • Causality: The pentyl chain imparts high viscosity and alters surface tension. Standard air-displacement pipettes will yield inaccurate volumes and risk hazardous dripping outside the fume hood.

  • Thermal Control: Maintain the reaction temperature strictly below 60°C unless a validated thermal hazard assessment has been performed.

    • Causality: Furfurylamines can undergo sudden, exothermic polymerization at elevated temperatures.

  • Decontamination & Validation: Post-transfer, wipe the exterior of the syringe with a 5% citric acid-soaked wipe to neutralize any micro-droplets.

    • Self-Validation: Tap the wipe with universal pH indicator paper. A reading of pH 6–7 confirms complete neutralization of the basic amine.

  • Storage: Seal the stock container under Argon and store at 2–8°C in an amber vial.

    • Causality: Amber glass blocks UV-induced photo-oxidation of the furan ring.

SOP_Workflow Start 1. Fume Hood Setup Verify Flow >100 fpm Purge 2. Inert Gas Purge (Ar/N2) to prevent oxidation Start->Purge Transfer 3. Chemical Transfer Use positive displacement Purge->Transfer Spill Spill Occurs? Transfer->Spill Neutralize 4a. Neutralize Use 5% Citric Acid Spill->Neutralize Yes Store 4b. Safe Storage Amber vial, 2-8°C Spill->Store No Waste 5. Waste Segregation Halogen-Free Basic Neutralize->Waste Store->Waste Disposal

Operational workflow and spill response protocol for furfurylamino derivatives.

Spill Response & Waste Management Plan

Amines react violently with strong acids and can form explosive complexes with heavy metals[3]. A spill must be managed chemically, not just physically.

Protocol: In-Situ Neutralization and Disposal

  • Containment: Surround the spill with an inert, non-combustible absorbent such as diatomaceous earth or vermiculite.

    • Causality: Do NOT use combustible absorbents like sawdust; the amine can react exothermically with ambient oxidizers and ignite.

  • Chemical Neutralization: Slowly spray the contained spill with 5% aqueous citric acid or sodium bisulfate.

    • Causality: Strong acids (like HCl) will trigger a violent exothermic reaction, vaporizing the compound. A weak acid neutralizes the amine smoothly into a non-volatile, water-soluble citrate salt.

  • Validation: Apply pH indicator paper to the absorbed slurry. The protocol is verified when the pH reads consistently between 6.0 and 7.0.

  • Waste Segregation: Scoop the neutralized slurry into a high-density polyethylene (HDPE) container. Label strictly as "Halogen-Free Organic Basic Waste."

    • Causality: Never mix amine waste with heavy metal waste streams (e.g., silver, copper, mercury), as this can lead to the formation of highly explosive metal fulminates[3][4].

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3438, Furfurylamine." PubChem, 2025.[Link]

  • Occupational Safety and Health Administration. "29 CFR 1910.132 - Personal Protective Equipment." U.S. Department of Labor.[Link]

Sources

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